molecular formula C6H7ClN2O2 B078948 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one CAS No. 14628-57-0

4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Cat. No.: B078948
CAS No.: 14628-57-0
M. Wt: 174.58 g/mol
InChI Key: OGHGGBMXRUJBAF-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one is a versatile chemical building block in advanced research and development, particularly within medicinal chemistry. Its structure is a featured core in designing novel bioactive molecules, especially pyridazin-3(2H)-one derivatives, which are investigated for a broad spectrum of therapeutic activities . These activities include potential applications as vasodilators for cardiovascular diseases and as targeted anticancer agents, highlighting the scaffold's significance in tackling major health challenges . The compound serves as a crucial precursor in the synthesis of more complex 2,4,5-trisubstituted-3(2H)-pyridazinones, which are of great interest for creating new agrochemicals and pharmaceuticals . Its reactivity has been demonstrated in specialized synthetic studies, where it has been shown to undergo reactions such as methyl carbonium ion migration when treated with certain trifluoroethylation agents, underscoring its utility in exploring novel chemical pathways . Researchers value this compound for its role in constructing molecules that interact with specific biological targets, facilitating the development of new pharmacological tools and potential therapeutic candidates. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-5-methoxy-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-9-6(10)5(7)4(11-2)3-8-9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHGGBMXRUJBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379286
Record name 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID80379286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14628-57-0
Record name 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed exposition on the synthesis and comprehensive characterization of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one, a heterocyclic compound of significant interest. Pyridazinone derivatives are established as versatile scaffolds in medicinal chemistry and agrochemical development, exhibiting a wide array of biological activities. This document outlines a robust and reproducible two-step synthetic pathway, beginning with the commercially available 4,5-dichloropyridazin-3(2H)-one. We delve into the mechanistic rationale behind each synthetic step, offering field-proven insights into optimizing reaction conditions and ensuring regioselectivity. The guide culminates in a thorough characterization of the final product using modern analytical techniques, including NMR, MS, and IR spectroscopy, and HPLC for purity assessment. This document is intended for researchers, chemists, and professionals in drug discovery and development seeking a practical and scientifically grounded protocol for this valuable chemical intermediate.

Section 1: Introduction - The Pyridazinone Scaffold

1.1: Significance in Medicinal and Agrochemical Chemistry

The pyridazinone nucleus is a privileged six-membered heterocyclic scaffold containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of novel pharmacologically active agents due to its wide spectrum of biological activities.[1][2] Derivatives have been reported to possess potent antimicrobial, antiviral, analgesic, anti-inflammatory, antihypertensive, and anticancer properties.[3][4][5] The adaptability of the pyridazinone ring allows for functionalization at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets.[1][6] This versatility has led to the development of several commercial drugs and continues to make pyridazinones a focal point of intensive research.[3]

1.2: Rationale for the Synthesis of this compound

This compound is a key substituted pyridazinone that serves as a versatile intermediate for further chemical elaboration. The specific arrangement of its functional groups—a reactive chlorine atom at the C4 position, a methoxy group at C5, and a methyl group on the ring nitrogen—provides distinct points for subsequent chemical modification. The chlorine atom, for instance, can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities and the construction of extensive compound libraries for screening. The synthesis of this specific isomer is therefore a critical step for programs aimed at exploring the structure-activity relationships (SAR) of this chemical class.

Section 2: Retrosynthetic Analysis and Strategy

A logical synthetic strategy is paramount for achieving high purity and yield. The chosen pathway for this compound involves a two-step sequence starting from 4,5-dichloropyridazin-3(2H)-one. This approach is favored for its efficiency and control over regiochemistry.

The retrosynthetic analysis is as follows:

G Target 4-Chloro-5-methoxy- 2-methylpyridazin-3(2H)-one Intermediate1 4,5-Dichloro- 2-methylpyridazin-3(2H)-one Target->Intermediate1 Regioselective Methoxylation (SNAr) StartingMaterial 4,5-Dichloropyridazin- 3(2H)-one Intermediate1->StartingMaterial N-Methylation

Caption: Retrosynthetic pathway for the target compound.

This strategy first involves the methylation of the pyridazinone nitrogen, followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group. This sequence is preferable to methylating 4-chloro-5-methoxy-3(2H)-pyridazinone, a route which has been reported to potentially yield isomeric by-products due to methyl group migration under certain conditions.[7]

Section 3: Experimental Protocols

The overall synthetic workflow is depicted below, outlining the transformation from the starting material to the final product.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Regioselective Methoxylation SM 4,5-Dichloropyridazin- 3(2H)-one R1 Iodomethane (CH3I) K2CO3, Acetonitrile SM->R1 IM Intermediate: 4,5-Dichloro-2-methyl- pyridazin-3(2H)-one R1->IM IM2 Intermediate: 4,5-Dichloro-2-methyl- pyridazin-3(2H)-one R2 Sodium Methoxide (NaOMe) Methanol (MeOH) FP Final Product: 4-Chloro-5-methoxy-2-methyl- pyridazin-3(2H)-one R2->FP IM2->R2

Caption: Overall two-step synthesis workflow.

3.1: Synthesis of Intermediate: 4,5-Dichloro-2-methylpyridazin-3(2H)-one

This protocol is adapted from established procedures for N-alkylation of pyridazinones.[5][8]

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-dichloropyridazin-3(2H)-one (10.0 g, 60.6 mmol).

  • Add acetonitrile (100 mL) followed by anhydrous potassium carbonate (16.8 g, 121.2 mmol).

  • Stir the suspension vigorously and add iodomethane (4.0 mL, 9.1 g, 64.3 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile (2 x 15 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by column chromatography on silica gel using dichloromethane or a hexane/ethyl acetate gradient to afford the pure product as a solid.

Scientist's Insight: Causality Behind Experimental Choices

  • Reagents : Iodomethane is an excellent methylating agent for this SN2 reaction. Potassium carbonate is chosen as a mild, inexpensive base. It is sufficient to deprotonate the acidic N-H of the pyridazinone in situ, forming the nucleophilic anion required for the reaction, without promoting side reactions that stronger bases might induce.

  • Solvent : Acetonitrile is an ideal polar aprotic solvent for this reaction. It readily dissolves the organic reactants and facilitates the SN2 mechanism without interfering with the base or electrophile.

  • Stoichiometry : A slight excess of the alkylating agent ensures complete conversion of the starting material. A 2-fold excess of the base ensures the pyridazinone remains deprotonated, driving the reaction to completion.

3.2: Synthesis of Target Compound: this compound

This step involves a regioselective nucleophilic aromatic substitution (SNAr).

Protocol:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 g, 65.2 mmol) in small portions to anhydrous methanol (100 mL) under a nitrogen atmosphere in a 250 mL round-bottom flask cooled in an ice bath. Allow all the sodium to react completely.

  • To this solution, add 4,5-dichloro-2-methylpyridazin-3(2H)-one (10.0 g, 55.8 mmol) portion-wise, ensuring the temperature remains below 20°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully neutralize the excess sodium methoxide by adding glacial acetic acid until the pH is ~7.

  • Remove the methanol under reduced pressure.

  • To the residue, add water (100 mL) and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure title compound.

Scientist's Insight: Understanding Regioselectivity The substitution occurs preferentially at the C5 position over the C4 position. This regioselectivity is a result of the electronic properties of the pyridazinone ring. The carbonyl group at C3 is strongly electron-withdrawing. Its influence, combined with that of the ring nitrogens, makes the C5 position more electron-deficient and thus more susceptible to nucleophilic attack compared to the C4 position. The reaction proceeds through a Meisenheimer complex intermediate, which is better stabilized when the attack occurs at C5.

Section 4: Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

G cluster_spec Spectroscopy cluster_chrom Chromatography & Physical Product Purified Final Product NMR NMR (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR Infrared (FT-IR) Product->IR HPLC HPLC (Purity) Product->HPLC MP Melting Point Product->MP

Caption: Analytical workflow for product characterization.

4.1: Physicochemical Properties
PropertyValue
Molecular Formula C₆H₇ClN₂O₂
Molecular Weight 174.59 g/mol
Appearance White to off-white solid
Melting Point Experimentally Determined
4.2: Spectroscopic Analysis

4.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for structural elucidation. Spectra should be recorded in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.

¹H NMR Expected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
OCH₃3.9 - 4.1Singlet3HMethoxy Protons
NCH₃3.6 - 3.8Singlet3HN-Methyl Protons
C6-H7.8 - 8.0Singlet1HRing Proton
¹³C NMR Expected Chemical Shift (δ, ppm)Assignment
C=O158 - 162C3
C-O150 - 155C5
C-Cl135 - 140C4
C-H128 - 132C6
OCH₃58 - 62Methoxy Carbon
NCH₃38 - 42N-Methyl Carbon

4.2.2: Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

ParameterExpected Value
Technique Electrospray Ionization (ESI+)
Calculated Exact Mass [M+H]⁺ = 175.0274 for C₆H₈ClN₂O₂⁺
Isotopic Pattern A characteristic M+2 peak at ~33% the intensity of the M peak, confirming the presence of one chlorine atom.

4.2.3: Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.

Frequency Range (cm⁻¹)VibrationFunctional Group
2950 - 3050C-H StretchN-CH₃, O-CH₃
1650 - 1680C=O StretchAmide carbonyl (strong)
1580 - 1620C=C / C=N StretchPyridazinone ring
1240 - 1280C-O-C Stretch (asymm.)Aryl ether
750 - 800C-Cl StretchAryl chloride
4.3: Chromatographic Analysis

4.3.1: High-Performance Liquid Chromatography (HPLC) Reverse-phase HPLC is the standard method for assessing the purity of the final compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (0.1% TFA); B: Acetonitrile (0.1% TFA)
Gradient e.g., 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Expected Result A single major peak with >95% purity

Section 5: Safety, Handling, and Storage

Safety: The precursor, 4,5-dichloro-2-methyl-3(2H)-pyridazinone, is classified as acutely toxic if swallowed. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water.

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Section 6: Conclusion

This guide has detailed a reliable and well-rationalized synthetic route for this compound. By following the two-step protocol of N-methylation followed by regioselective methoxylation, researchers can obtain this valuable intermediate with high purity. The comprehensive characterization workflow provides a self-validating system to confirm the identity and quality of the final product, ensuring its suitability for downstream applications in drug discovery and agrochemical research.

Section 7: References

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. --INVALID-LINK--

  • ChemicalBook. (n.d.). 4,5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE | 933-76-6. Retrieved January 4, 2026, from --INVALID-LINK--

  • Kaur, H., & Singh, J. (2013). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. --INVALID-LINK--

  • Asif, M. (2015). A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. Mini reviews in medicinal chemistry, 14(13), 1093–1103. --INVALID-LINK--

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. --INVALID-LINK--

  • Masand, V., Mahajan, D. T., Maldhure, A. K., & Rastija, V. (2013). Various Chemical and Biological Activities of Pyridazinone Derivatives. Medicinal Chemistry Research, 22, 1467-1481. --INVALID-LINK--

  • Sun, R., Liu, C. J., Zhang, H., & Wang, H. S. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. IUCrData, 7(4), x220363. --INVALID-LINK--

  • Wang, E. C., et al. (2005). Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents. Molecules, 10(4), 514-521. --INVALID-LINK--

  • Fun, H. K., et al. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta crystallographica. Section E, Structure reports online, 65(Pt 11), o3055. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4,5-Dichloro-2-methyl-3(2H)-pyridazinone 97%. Retrieved January 4, 2026, from --INVALID-LINK--

References

An In-depth Technical Guide to 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one (CAS: 14628-57-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal and agricultural chemistry. While specific detailed experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its chemical properties, synthesis, reactivity, and potential applications based on the known biological activities of the broader pyridazinone class. This guide aims to be a valuable resource for researchers, highlighting the compound's potential and identifying areas for further investigation.

Introduction

Pyridazinone derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in the fields of drug discovery and agrochemical development. Their versatile chemical structure allows for a wide range of substitutions, leading to a diverse array of biological activities. This compound (CAS: 14628-57-0) is a specific derivative within this class, recognized primarily as a key intermediate for the synthesis of more complex, biologically active molecules.[1] Its strategic placement of chloro, methoxy, and methyl groups on the pyridazinone core offers multiple reaction sites for further chemical modification, making it a valuable building block for creating novel therapeutic agents and crop protection products.[1] The pyridazinone scaffold is known to be present in compounds exhibiting a wide spectrum of biological activities, including herbicidal, antifungal, and various pharmacological effects.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and provides a foundational understanding of the compound's physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 14628-57-0N/A
Molecular Formula C₆H₇ClN₂O₂N/A
Molecular Weight 174.58 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in most organic solventsN/A

Synthesis and Reactivity

Synthetic Pathway

While a direct, optimized synthesis for this compound is not extensively detailed in the literature, its formation as a byproduct has been reported during the β-trifluoroethylation of 4-chloro-5-methoxy-3(2H)-pyridazinone. This reaction suggests a potential synthetic route via N-alkylation of the pyridazinone ring.

A plausible synthetic approach, based on available information, would involve the methylation of 4-chloro-5-methoxy-3(2H)-pyridazinone. The reaction likely proceeds via nucleophilic attack of the pyridazinone nitrogen on a methylating agent.

Experimental Protocol: Proposed Synthesis of this compound

Disclaimer: This is a proposed protocol based on related reactions and requires optimization.

  • Reaction Setup: To a solution of 4-chloro-5-methoxy-3(2H)-pyridazinone (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH) (1.1 eq).

  • Methylation: To the resulting suspension, add a methylating agent (e.g., methyl iodide, dimethyl sulfate) (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Synthesis Pathway Start 4-chloro-5-methoxy- 3(2H)-pyridazinone Product 4-Chloro-5-methoxy- 2-methylpyridazin-3(2H)-one Start->Product N-methylation Reagent Methylating Agent (e.g., CH3I) Base (e.g., K2CO3) Reagent->Product

Caption: Proposed N-methylation of 4-chloro-5-methoxy-3(2H)-pyridazinone.

Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Chloro Group at C4: The chlorine atom at the C4 position is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as amines, azides, and thiols, to generate a library of novel derivatives.

  • Methoxy Group at C5: The methoxy group can be cleaved under certain conditions to yield the corresponding hydroxyl derivative, providing another site for modification.

  • Pyridazinone Ring: The pyridazinone ring itself can undergo various transformations, including ring-opening and cycloaddition reactions, further expanding its synthetic utility.

Analytical Characterization

Table 2: Predicted Analytical Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR - Singlet for the N-methyl protons (~3.5-4.0 ppm)- Singlet for the methoxy protons (~3.8-4.2 ppm)- Singlet for the C6-H proton (~7.5-8.0 ppm)
¹³C NMR - Signal for the N-methyl carbon (~30-40 ppm)- Signal for the methoxy carbon (~55-65 ppm)- Signals for the pyridazinone ring carbons (~120-160 ppm)- Signal for the carbonyl carbon (~160-170 ppm)
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z 174/176 (due to ³⁵Cl/³⁷Cl isotopes)- Fragmentation patterns involving loss of CH₃, OCH₃, and Cl radicals.
IR (KBr) - C=O stretching vibration (~1650-1680 cm⁻¹)- C-Cl stretching vibration (~600-800 cm⁻¹)- C-O stretching vibration (~1000-1300 cm⁻¹)- C-H stretching and bending vibrations

Potential Applications

While specific biological activity data for this compound is lacking, the broader class of pyridazinone derivatives has demonstrated significant potential in both agriculture and medicine.

Agrochemicals

Pyridazinone-based compounds are known to exhibit potent herbicidal and fungicidal activities.[1][2] They can act as inhibitors of crucial biological processes in weeds and fungi, such as photosynthesis and carotenoid biosynthesis. The structural features of this compound make it a promising scaffold for the development of new agrochemicals. Further derivatization of the chloro and methoxy groups could lead to the discovery of novel herbicides and fungicides with improved efficacy and selectivity.

Diagram 2: Potential Agrochemical Development Workflow

G cluster_0 Agrochemical R&D Start 4-Chloro-5-methoxy- 2-methylpyridazin-3(2H)-one Derivatization Chemical Modification (e.g., Nucleophilic Substitution) Start->Derivatization Screening Herbicidal & Fungicidal Activity Screening Derivatization->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Agrochemical Candidate Optimization->Candidate

Caption: Workflow for developing agrochemicals from the topic compound.

Pharmaceuticals

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of this compound provides a template for the design of new therapeutic agents. By modifying the chloro and methoxy groups, it may be possible to develop compounds with targeted activity against various diseases.

Conclusion and Future Directions

This compound is a promising, yet underexplored, heterocyclic compound. Its value as a synthetic intermediate is clear, but a thorough investigation of its own biological properties is warranted. Future research should focus on:

  • Development of an optimized and scalable synthesis: A robust synthetic protocol is essential for making this compound more accessible to the research community.

  • Full analytical characterization: Detailed NMR, MS, and IR data are needed to provide a complete and authenticated profile of the compound.

  • Systematic biological screening: A comprehensive evaluation of its herbicidal, fungicidal, and pharmacological activities could uncover novel applications.

This technical guide serves as a starting point for researchers interested in this compound, summarizing the current knowledge and highlighting the significant potential that awaits further exploration.

References

"spectral analysis of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one NMR"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive technical analysis of the predicted ¹H and ¹³C NMR spectra for this compound, a substituted pyridazinone. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This document, intended for researchers and drug development professionals, outlines a predictive interpretation of 1D spectra, details the strategic application of 2D NMR techniques for structural confirmation, and presents a standardized protocol for data acquisition. The analysis is grounded in fundamental NMR principles and comparative data from related heterocyclic systems.[3][4]

Introduction: The Pyridazinone Core in Modern Chemistry

The pyridazin-3(2H)-one moiety is a privileged heterocyclic scaffold that forms the core of numerous compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, and antimicrobial properties.[2][5] The specific compound, this compound, combines several key functional groups on this core: a chlorine atom, a methoxy group, and an N-methyl group. Each of these substituents electronically influences the pyridazinone ring, resulting in a unique spectroscopic fingerprint.

Accurate structural verification is the cornerstone of chemical synthesis and drug development. NMR spectroscopy provides unparalleled insight into molecular structure at the atomic level.[6] This guide explains the causal relationships between the structure of this compound and its expected NMR spectral features, providing a robust framework for its characterization.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, a standardized atom numbering system is essential. The structure and numbering for this compound are presented below.

Figure 1: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For the target molecule, three distinct proton signals are anticipated. Due to the absence of adjacent protons for spin-spin coupling, all signals are predicted to be singlets.

Causality Behind Chemical Shift Predictions:

  • H6 (Ring Proton): This proton is attached to an sp²-hybridized carbon (C6) of the heterocyclic ring. Its chemical shift is influenced by the deshielding effects of the adjacent ring nitrogen (N1) and the conjugated carbonyl group (C3). This environment typically shifts the proton signal significantly downfield into the aromatic region.

  • C8-H₃ (Methoxy Protons): These protons are on a methyl group attached to an oxygen atom (O-CH₃). The high electronegativity of oxygen deshields these protons, placing their signal downfield relative to a standard alkane.

  • C7-H₃ (N-Methyl Protons): These protons are on a methyl group attached to a nitrogen atom (N-CH₃). Nitrogen is also electronegative, deshielding these protons. Their chemical shift is typically slightly upfield compared to methoxy protons.

The predicted ¹H NMR data are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H67.5 - 7.8Singlet (s)1HLocated on an electron-deficient heterocyclic ring, deshielded by adjacent nitrogen and conjugated carbonyl group.
C8-H₃ (-OCH₃)3.9 - 4.2Singlet (s)3HDeshielded by the directly attached, highly electronegative oxygen atom.
C7-H₃ (-NCH₃)3.6 - 3.8Singlet (s)3HDeshielded by the adjacent nitrogen atom.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, relative to TMS).

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule. For this compound, six distinct carbon signals are expected.

Causality Behind Chemical Shift Predictions:

  • C3 (Carbonyl): The C=O carbon is highly deshielded due to the double bond to an electronegative oxygen and its position within a conjugated system, resulting in a chemical shift far downfield.[7]

  • C5 (C-O): This sp² carbon is bonded to a highly electronegative oxygen atom, causing a significant downfield shift, often the most downfield of the ring carbons.

  • C4 (C-Cl): The electronegative chlorine atom deshields this sp² carbon. The effect is generally less pronounced than that of a directly bonded oxygen.

  • C6 (C-H): This is the only protonated carbon in the ring. Its chemical shift is typical for an sp² carbon in an electron-deficient heterocyclic system.[7]

  • C8 (-OCH₃): This sp³ carbon is deshielded by the attached oxygen, placing it in the typical range for methoxy groups.

  • C7 (-NCH₃): This sp³ carbon is deshielded by the attached nitrogen atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C3 (C=O)158 - 164Highly deshielded carbonyl carbon in a conjugated amide-like system.[7]
C5148 - 155sp² carbon directly attached to electronegative oxygen.
C4135 - 142sp² carbon attached to electronegative chlorine.
C6130 - 138Protonated sp² carbon in the heterocyclic ring.
C8 (-OCH₃)58 - 62Methoxy carbon deshielded by oxygen.
C7 (-NCH₃)38 - 45N-methyl carbon deshielded by nitrogen.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, relative to TMS).

Advanced 2D NMR for Unambiguous Structural Confirmation

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle with complete confidence.[8][9] Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond connectivity information.

A. HSQC: Direct C-H Correlations The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached. For this molecule, HSQC is expected to show three cross-peaks, definitively linking:

  • H6 with C6 .

  • C8-H₃ protons with the C8 carbon.

  • C7-H₃ protons with the C7 carbon.

This experiment is the most reliable way to identify the protonated carbons and assign their respective proton and carbon chemical shifts.

B. HMBC: Long-Range C-H Correlations The HMBC experiment is paramount for elucidating the complete carbon skeleton by revealing correlations between protons and carbons separated by two or three bonds. This is a self-validating system; the observed correlations must match the proposed structure.

G A Sample Preparation ~5-10 mg of compound in ~0.6 mL CDCl₃ or DMSO-d₆ with TMS B 1D ¹H NMR Acquisition (Standard parameters, e.g., 32 scans) A->B Step 1 C 1D ¹³C NMR Acquisition (Proton decoupled, e.g., 1024 scans) B->C Step 2 D 2D HSQC Acquisition (Identifies direct ¹J C-H correlations) C->D Step 3 E 2D HMBC Acquisition (Identifies long-range ²J, ³J C-H correlations) D->E Step 4 F Data Processing & Analysis (Phasing, baseline correction, integration) E->F Step 5 G Structural Elucidation (Assign signals using 1D and 2D data) F->G Step 6

References

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the putative mechanism of action for the compound 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one. Drawing upon established knowledge of the pyridazinone class of herbicides and structure-activity relationship (SAR) data, this document delineates the most probable biochemical target and the downstream physiological consequences in susceptible plant species.

Introduction to this compound

This compound is a synthetic heterocyclic organic compound belonging to the pyridazinone family.[1][2] While it serves as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, its intrinsic biological activity, particularly as a herbicide, is of significant interest.[1][3] The herbicidal action of pyridazinone derivatives is well-documented, with several commercial herbicides belonging to this chemical class.[4] These compounds are known to interfere with fundamental physiological processes in plants, leading to growth inhibition and mortality.

The Dual Primary Mechanisms of Pyridazinone Herbicides

The pyridazinone class of herbicides is broadly characterized by two primary, well-established mechanisms of action:

  • Inhibition of Photosystem II (PSII): A significant number of pyridazinone herbicides function by interrupting the photosynthetic electron transport chain.[5][6] They achieve this by binding to the D1 protein of the photosystem II complex located in the thylakoid membranes of chloroplasts.[6][7] This binding event blocks the transfer of electrons to plastoquinone, thereby halting CO2 fixation and the production of ATP and NADPH, the energy currency of the cell.[7] The blockage of electron transport leads to the formation of highly reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death.[6]

  • Inhibition of Carotenoid Biosynthesis: Another major mode of action for certain pyridazinone herbicides is the inhibition of carotenoid biosynthesis.[8] These compounds specifically target and inhibit the enzyme phytoene desaturase (PDS).[8][9][10] PDS is a critical enzyme in the pathway that converts phytoene to colored carotenoids. The absence of carotenoids leaves chlorophyll susceptible to photo-oxidation, leading to a characteristic "bleaching" of the plant tissues and subsequent cessation of photosynthesis.[8]

Proposed Mechanism of Action for this compound: Inhibition of Photosystem II

Based on an analysis of its chemical structure and established structure-activity relationships within the pyridazinone class, the most probable mechanism of action for this compound is the inhibition of photosynthetic electron transport at Photosystem II .

  • Absence of a Trifluoromethylphenyl Moiety: A common structural feature of many pyridazinone herbicides that inhibit phytoene desaturase is the presence of a trifluoromethylphenyl group.[11][12] The structure of this compound lacks this specific substituent, making PDS inhibition a less likely primary mechanism.

  • Presence of the Core Pyridazinone Scaffold: The pyridazinone ring system is a well-established pharmacophore for the inhibition of Photosystem II.[5][6] This core structure is responsible for binding to the D1 protein.

  • Significance of the 2-Methyl Group: Studies on the structure-activity relationships of other pyridazinone derivatives have indicated that a methyl group at the 2-position of the pyridazinone ring can significantly contribute to herbicidal efficacy.[13][14]

The Molecular Target: The D1 Protein of Photosystem II

The proposed molecular target for this compound is the D1 protein within the Photosystem II complex in the chloroplast thylakoid membrane. The herbicide is believed to bind to a specific niche on the D1 protein, thereby competitively inhibiting the binding of plastoquinone (PQ), the native electron acceptor.[7]

Signaling Pathway: Interruption of Photosynthetic Electron Flow

The binding of this compound to the D1 protein initiates a cascade of events that disrupt normal plant physiology. The following diagram illustrates the proposed signaling pathway.

G cluster_0 Chloroplast Thylakoid Membrane cluster_1 Herbicide Action PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 contains PQ Plastoquinone (PQ) D1->PQ electron transfer to ETC Electron Transport Chain PQ->ETC carries electrons to ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH drives Herbicide 4-Chloro-5-methoxy- 2-methylpyridazin-3(2H)-one Binding Binding to D1 Protein Herbicide->Binding Binding->D1 inhibits PQ binding Block Electron Transport Blocked Binding->Block Block->ATP_NADPH prevents ROS Reactive Oxygen Species (ROS) Generation Block->ROS Damage Membrane Damage & Lipid Peroxidation ROS->Damage Death Cell Death Damage->Death

Figure 1: Proposed signaling pathway for the mechanism of action of this compound.

Experimental Protocols for Mechanism of Action Validation

To experimentally validate the proposed mechanism of action, a series of biochemical and physiological assays can be employed.

In Vitro Photosystem II Inhibition Assay

This protocol directly measures the effect of the compound on the photosynthetic electron transport rate in isolated chloroplasts.

Methodology:

  • Chloroplast Isolation: Isolate intact chloroplasts from a susceptible plant species (e.g., spinach or pea) using differential centrifugation.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing isolated chloroplasts, an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP), and varying concentrations of this compound.

  • Spectrophotometric Measurement: Expose the reaction mixtures to a light source and monitor the reduction of the electron acceptor over time using a spectrophotometer. A decrease in the rate of reduction in the presence of the compound indicates inhibition of PSII.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the photosynthetic electron transport rate.

Chlorophyll Fluorescence Measurement

This in vivo technique provides a non-invasive assessment of the efficiency of Photosystem II.

Methodology:

  • Plant Treatment: Treat whole plants or leaf discs with a solution of this compound.

  • Dark Adaptation: Dark-adapt the treated plant material for a period of time (e.g., 30 minutes) to ensure all reaction centers are open.

  • Fluorescence Measurement: Use a pulse-amplitude modulation (PAM) fluorometer to measure key chlorophyll fluorescence parameters, such as Fv/Fm (maximum quantum yield of PSII). A decrease in the Fv/Fm ratio is indicative of PSII inhibition.

  • Data Analysis: Compare the fluorescence parameters of treated and untreated plants to quantify the inhibitory effect.

Phytoene Desaturase Inhibition Assay

This assay is crucial to rule out the alternative mechanism of action.

Methodology:

  • Enzyme Extraction: Extract and partially purify phytoene desaturase from a suitable plant source.

  • In Vitro Reaction: Set up a reaction mixture containing the enzyme extract, its substrate (phytoene), and various concentrations of this compound.

  • Product Quantification: After an incubation period, extract the carotenoids and quantify the amount of phytoene and its desaturation products using high-performance liquid chromatography (HPLC).

  • Data Analysis: Determine if the compound inhibits the conversion of phytoene to downstream carotenoids.

Quantitative Data Summary

The following table provides a hypothetical summary of expected quantitative data from the proposed experimental protocols.

ParameterAssayExpected Result with this compound
IC50 In Vitro PSII InhibitionLow micromolar range
Fv/Fm Chlorophyll FluorescenceSignificant decrease compared to control
Phytoene Accumulation PDS Inhibition AssayNo significant increase compared to control

Experimental Workflow Diagram

The following diagram outlines the logical workflow for investigating the mechanism of action.

G cluster_0 Hypothesis Generation cluster_1 Primary Mechanism Validation cluster_2 Alternative Mechanism Investigation cluster_3 Conclusion Hypothesis Hypothesize MoA based on Structure-Activity Relationship PSII_Assay In Vitro PSII Inhibition Assay Hypothesis->PSII_Assay Fluorescence Chlorophyll Fluorescence Measurement Hypothesis->Fluorescence PDS_Assay Phytoene Desaturase Inhibition Assay Hypothesis->PDS_Assay Conclusion Conclude Primary Mechanism of Action PSII_Assay->Conclusion If inhibition is observed Fluorescence->Conclusion If Fv/Fm decreases PDS_Assay->Conclusion If no significant inhibition

Figure 2: Logical workflow for the experimental validation of the proposed mechanism of action.

Conclusion

The available evidence strongly suggests that this compound acts as a herbicide by inhibiting Photosystem II. Its chemical structure aligns well with known PSII-inhibiting pyridazinones and lacks the key features of PDS inhibitors. The proposed mechanism involves the binding of the compound to the D1 protein of PSII, leading to a blockage of electron transport, the generation of reactive oxygen species, and ultimately, cell death. The experimental protocols outlined in this guide provide a robust framework for the definitive validation of this proposed mechanism of action.

References

The Diverse Biological Landscape of Substituted Pyridazinone Derivatives: A Guide to Therapeutic Potential and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to the remarkable breadth of biological activities exhibited by its derivatives.[1][2] This technical guide provides an in-depth exploration of the multifaceted pharmacological activities of substituted pyridazinone derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will dissect the key therapeutic areas where these compounds show promise, including oncology, infectious diseases, inflammation, and cardiovascular disorders. The narrative will focus on the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used to validate these activities. By synthesizing technical data with field-proven insights, this guide aims to illuminate the path from molecular design to potential clinical application for this versatile class of compounds.

Introduction: The Pyridazinone Core as a Privileged Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyridazinone ring system has garnered significant interest.[3] Its derivatives are recognized as a versatile and privileged scaffold in drug discovery, capable of interacting with a wide array of biological targets.[4] This structural versatility allows for facile functionalization at various positions of the ring, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity.[5] The result is a vast chemical space populated with derivatives demonstrating potent and diverse pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, cardiovascular, anticonvulsant, analgesic, and antiulcer properties.[1][2][3]

This guide will systematically explore the most significant of these biological activities, providing not just a catalog of effects, but a deeper understanding of the causality behind experimental design and the molecular interactions that drive therapeutic potential.

General Synthesis Strategies

While this guide focuses on biological activity, a foundational understanding of the synthesis is crucial for drug development. A common and effective method for creating the pyridazinone core involves the cyclization of β-aroylpropionic acids with hydrazine hydrate.[6] The initial β-aroylpropionic acid is typically formed via a Friedel-Crafts acylation of an aromatic compound (like benzene) with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.[6][7]

This foundational structure can then be further modified. For instance, treatment with various aldehydes or other reagents allows for the introduction of diverse substituents, leading to the generation of large libraries of derivatives for biological screening.[6][7]

G cluster_synthesis General Synthesis of Pyridazinone Core Aromatic_Compound Aromatic Compound (e.g., Benzene) Friedel_Crafts Friedel-Crafts Acylation Aromatic_Compound->Friedel_Crafts Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Friedel_Crafts AlCl3 Anhydrous AlCl3 AlCl3->Friedel_Crafts Propionic_Acid β-Aroylpropionic Acid Friedel_Crafts->Propionic_Acid Cyclization Cyclization Propionic_Acid->Cyclization Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Cyclization Pyridazinone_Core 6-Aryl-4,5-dihydro- 3(2H)-pyridazinone Cyclization->Pyridazinone_Core Further_Derivatization Further Derivatization (e.g., with aldehydes) Pyridazinone_Core->Further_Derivatization

Caption: A simplified workflow for the synthesis of the core pyridazinone structure.

Anticancer Activity

The development of novel chemotherapeutic agents is a critical area of research, and pyridazinone derivatives have shown significant promise.[4] A key challenge in cancer therapy is the high susceptibility of immunocompromised patients to infections, which can be exacerbated by chemotherapy.[8] This has driven the development of agents with dual anticancer and antimicrobial properties, a profile that some pyridazinone derivatives exhibit.[8][9]

Mechanism of Action: Targeting Kinases and DNA Repair

The anticancer effects of pyridazinones are often mediated through the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, the process by which tumors form new blood vessels to support their growth. Several pyridazinone-based compounds have been designed as potent VEGFR-2 inhibitors, mimicking the activity of established drugs like sorafenib.[9] By blocking the VEGFR-2 signaling pathway, these derivatives can stifle tumor growth and metastasis.

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. Marketed drugs like Olaparib, which contains a pyridazinone core, have demonstrated the clinical success of this approach in treating ovarian, breast, and prostate cancers.[10]

  • Tubulin Inhibition: Some pyridazinone derivatives appended with a quinoline moiety have been shown to inhibit tubulin polymerization, a process essential for cell division.[10] This disruption of the cellular cytoskeleton leads to cell cycle arrest and apoptosis.

G cluster_pathway Anticancer Mechanisms of Pyridazinones Pyridazinone Pyridazinone Derivatives VEGFR2 VEGFR-2 Pyridazinone->VEGFR2 Inhibits PARP PARP Pyridazinone->PARP Inhibits Tubulin Tubulin Pyridazinone->Tubulin Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Tumor_Growth Tumor Growth & Metastasis VEGFR2->Tumor_Growth DNA_Repair DNA Repair PARP->DNA_Repair Mediates Mitosis Mitosis Tubulin->Mitosis Required for Angiogenesis->Tumor_Growth DNA_Repair->Tumor_Growth Prevents Cell Death Cell_Death Cancer Cell Death DNA_Repair->Cell_Death Mitosis->Tumor_Growth Drives Proliferation Mitosis->Cell_Death

Caption: Key molecular targets for the anticancer activity of pyridazinone derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that the anticancer potency of pyridazinone derivatives is highly dependent on the nature and position of substituents.

Position of SubstitutionSubstituent TypeEffect on Anticancer ActivityReference
Diarylurea moietyBio-isosteric replacement of pyridine ring with pyridazineMimics sorafenib, retains essential activity through extra hydrogen bonding interactions.[9]
N-acylhydrazone groupPresence of electron-withdrawing groups on the pyridazinone nucleusCorrelates with excellent binding affinity and potency.[11][12]
Appended MoietyQuinoline moietyConfers tubulin inhibitory activity.[10]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The causality behind this protocol is to determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀), providing a quantitative measure of its cytotoxic potency.

  • Cell Culture: Plate cancer cells (e.g., A549, a non-small cell lung cancer line) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test pyridazinone derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the GI₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activities, including effectiveness against Gram-positive and Gram-negative bacteria, as well as various fungal species.[6] Some compounds have shown particular potency against clinically relevant pathogens like Staphylococcus aureus (including MRSA) and Candida albicans.[9][13]

Mechanism of Action

The precise mechanisms are varied, but some derivatives are designed to act as inhibitors of essential bacterial proteins. For example, certain compounds have been developed as glycopeptide-resistance associated protein R (GRAR) inhibitors, which is crucial for the virulence of S. aureus.[9]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy is closely tied to the specific substitutions on the pyridazinone scaffold.

Derivative TypeTest OrganismActivity (MIC in µg/mL)Reference
Diarylurea derivative (Compound 10h)Staphylococcus aureus16[8][9]
Diarylurea derivative (Compound 8g)Candida albicans16[8][9]
6-phenyl-pyridazin-3-one derivative (IIIa)S. pyogenes & E. coli"Excellent"[6]
6-phenyl-pyridazin-3-one derivative (IIId)A. niger & C. albicans"Very Good"[6]
4,5-dichloro-2H-pyridazin-3-one derivatives (3b, 3c)C. albicans & A. niger12.5[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is designed to establish the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, a gold standard for quantifying antimicrobial potency.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test pyridazinone derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a plate reader.[13]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents, often with the added benefit of low ulcerogenic effects compared to traditional NSAIDs.[5][15]

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of pyridazinones are primarily achieved by inhibiting key enzymes and mediators in the inflammatory cascade.

  • COX/LOX Inhibition: Many pyridazinone derivatives act as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (LOX), the key enzymes in the arachidonic acid pathway that produce pro-inflammatory prostaglandins and leukotrienes.[1] Some derivatives show selective inhibition of COX-2, the inducible isoform highly expressed at sites of inflammation, which is a desirable profile for reducing side effects associated with COX-1 inhibition (e.g., gastric ulcers).[1][16]

  • Cytokine Suppression: These compounds can also suppress the production of key pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15][17]

G cluster_inflammation Anti-inflammatory Mechanism of Pyridazinones Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Leukotrienes->Inflammation Pyridazinone Pyridazinone Derivatives Pyridazinone->COX Inhibits Pyridazinone->LOX Inhibits

Caption: Inhibition of the arachidonic acid cascade by pyridazinone derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound. The rationale is that carrageenan injection induces a localized, reproducible inflammatory response, and the reduction in swelling by a test compound indicates its anti-inflammatory efficacy.

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration: Administer the test pyridazinone derivative orally or intraperitoneally. A control group receives the vehicle, and a reference group receives a standard drug like indomethacin.[1]

  • Edema Induction: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[16]

Cardiovascular Activity

Pyridazinone derivatives exhibit a wide range of beneficial cardiovascular effects, and several have been investigated in clinical trials as cardiotonic and antihypertensive drugs.[18] Their activities include vasodilation, antiplatelet aggregation, and positive inotropic (myocardial contractility-enhancing) effects.[10][18]

Mechanism of Action: PDE Inhibition and Beyond

A primary mechanism for the cardiovascular effects of many pyridazinones is the inhibition of phosphodiesterases (PDEs), particularly PDE3.[10][19]

  • PDE3 Inhibition: In cardiac and smooth muscle cells, PDE3 inhibition leads to an increase in cyclic AMP (cAMP) levels. In the heart, this results in a positive inotropic effect. In vascular smooth muscle, it leads to relaxation and vasodilation.

  • Direct Vasodilation: Some derivatives act as direct-acting vasodilators, independent of PDE inhibition.[10]

  • Antiplatelet Effects: By inhibiting platelet aggregation induced by agents like ADP and collagen, these compounds can exert antithrombotic effects.[18]

G cluster_workflow Evaluation of Cardiovascular Activity cluster_invitro In Vitro cluster_exvivo Ex Vivo cluster_invivo In Vivo Synthesis Synthesize Pyridazinone Derivative In_Vitro In Vitro Assays Synthesis->In_Vitro Ex_Vivo Ex Vivo Assays In_Vitro->Ex_Vivo In_Vivo In Vivo Models Ex_Vivo->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt PDE_Assay PDE Inhibition Assay (e.g., PDE3) Platelet_Agg Platelet Aggregation Assay (ADP-induced) Aortic_Ring Aortic Ring Vasorelaxation Assay Perfused_Heart Isolated Perfused Heart (Inotropic Effects) BP_Model Blood Pressure Measurement in Hypertensive Rats

Caption: A typical experimental workflow for characterizing cardiovascular agents.

Experimental Protocol: In Vitro Vasorelaxation Assay

This ex vivo protocol provides a direct measure of a compound's ability to relax pre-constricted blood vessels, a key indicator of vasodilatory potential.

  • Tissue Preparation: Euthanize a rat (e.g., Wistar) and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings approximately 2-3 mm in length.

  • Organ Bath Setup: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Connect the rings to an isometric force transducer to record changes in tension.

  • Pre-contraction: After an equilibration period, induce a sustained contraction in the aortic rings using a vasoconstrictor agent like phenylephrine or potassium chloride.

  • Compound Addition: Once a stable contraction plateau is reached, add the test pyridazinone derivative to the organ bath in a cumulative, concentration-dependent manner.

  • Data Recording and Analysis: Record the relaxation response at each concentration. Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot a concentration-response curve to determine the EC₅₀ (the concentration causing 50% of the maximal relaxation).[20][21]

Other Notable Biological Activities

The versatility of the pyridazinone scaffold extends to several other therapeutic areas:

  • Analgesic Activity: Certain 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have shown potent analgesic activity, often without the ulcerogenic side effects of common NSAIDs.[1]

  • Anticonvulsant Activity: Some derivatives have been successfully evaluated for anticonvulsant properties using the maximal electroshock (MES) method.[7][22]

  • Antiulcer and Antisecretory Activity: Pyridazinone derivatives have been investigated for their ability to reduce gastric acid secretion and protect against ulcers.[3][23]

  • Enzyme Inhibition: Beyond the targets already discussed, pyridazinone derivatives have been developed as inhibitors of monoamine oxidases (MAOs) for potential use in neurodegenerative diseases and as cholinesterase inhibitors for Alzheimer's disease treatment.[24][25][26]

Conclusion and Future Perspectives

Substituted pyridazinone derivatives represent a highly fruitful area of medicinal chemistry research. Their structural tractability and ability to interact with a diverse range of biological targets have led to the discovery of compounds with potent anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities. The development of dual-action compounds, such as anticancer agents with antimicrobial properties, highlights a sophisticated approach to addressing complex clinical needs.[8]

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to enhance their clinical translatability.[27] The use of in silico modeling and pharmacophore generation can further rationalize the design of new derivatives with improved potency and selectivity.[20][28] As our understanding of disease pathways deepens, the "wonder nucleus" of pyridazinone will undoubtedly continue to serve as a foundational scaffold for the development of the next generation of therapeutics.

References

The Expanding Therapeutic Landscape of Pyridazinone Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential across multiple disease areas.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of pyridazinone derivatives, with a focus on their applications in oncology, inflammation, and cardiovascular diseases. We will delve into the underlying mechanisms of action, present quantitative structure-activity relationship data, and provide detailed experimental protocols for target validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the pyridazinone core in their therapeutic discovery programs.

Introduction: The Pyridazinone Scaffold - A Versatile Pharmacophore

The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a key pharmacophore found in numerous biologically active molecules.[2] Its unique electronic properties and ability to be readily functionalized at multiple positions have made it an attractive starting point for the design of novel therapeutics.[4] Pyridazinone derivatives have demonstrated a remarkable ability to interact with a wide range of biological targets, including enzymes and receptors, leading to their investigation for a multitude of pathological conditions.[1] This guide will explore the most promising therapeutic avenues for pyridazinone compounds, highlighting their mechanisms of action and the experimental approaches used to elucidate them.

Pyridazinones in Oncology: Targeting Key Drivers of Malignancy

The development of targeted therapies has revolutionized cancer treatment, and pyridazinone derivatives have shown considerable promise in this area by inhibiting key enzymes and signaling pathways that drive tumor growth, proliferation, and survival.[5]

PARP Inhibition: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a successful class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. Several pyridazinone-based compounds have been developed as potent PARP inhibitors.[5]

Mechanism of Action: PARP enzymes play a crucial role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which are then converted to more lethal double-strand breaks during DNA replication. In cancer cells with defective homologous recombination, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death.

Key Pyridazinone-Based PARP Inhibitors:

CompoundTargetIC50/KiReference
OlaparibPARP-1IC50 = 34 nM[6]
Compound 8aPARP-1IC50 = 36 nM[6]
Compound 41PARP-1Ki = 0.4 nM[7]
Compound 42PARP-1IC50 = 97 nM[7]

This table presents a selection of pyridazinone-based PARP inhibitors and their reported potencies.

Experimental Workflow: In Vitro PARP Inhibition Assay

This workflow outlines a typical procedure to assess the inhibitory activity of pyridazinone compounds against PARP-1.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of pyridazinone compound add_reagents Add reaction buffer, inhibitor, and PARP-1 to a 96-well plate prep_inhibitor->add_reagents prep_parp Dilute recombinant PARP-1 enzyme prep_parp->add_reagents prep_reagents Prepare reaction buffer with NAD+ and activated DNA prep_reagents->add_reagents incubate Incubate to allow for PARP activity add_reagents->incubate add_detection Add detection reagent (e.g., anti-poly(ADP-ribose) antibody) incubate->add_detection read_plate Read plate on a suitable plate reader add_detection->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50

Figure 1: Workflow for an in vitro PARP inhibition assay.

BTK Inhibition: Disrupting B-Cell Receptor Signaling

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells in various hematological cancers. Pyridazinone-based irreversible BTK inhibitors have shown significant therapeutic potential.[5]

Mechanism of Action: Pyridazinone-based BTK inhibitors typically form a covalent bond with a cysteine residue in the active site of BTK, leading to its irreversible inhibition. This blocks downstream signaling pathways, ultimately inducing apoptosis in malignant B-cells.

Signaling Pathway of BTK Inhibition

BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Pyridazinone BTK Inhibitor Inhibitor->BTK Irreversible Inhibition

Figure 2: Simplified BTK signaling pathway and the point of intervention by pyridazinone inhibitors.

Key Pyridazinone-Based BTK Inhibitors:

CompoundTargetIC50Reference
IbrutinibBTK2.1 nM[5]
Compound 37BTK2.1 nM[5]

This table highlights the potency of a pyridazinone-based BTK inhibitor in comparison to the established drug Ibrutinib.

VEGFR-2 Inhibition: Targeting Angiogenesis

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyridazinone derivatives have been investigated as inhibitors of VEGFR-2.

Mechanism of Action: By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, pyridazinone inhibitors block its autophosphorylation and the subsequent activation of downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.

Key Pyridazinone-Based VEGFR-2 Inhibitors:

CompoundTargetGI50Reference
Compound 10lVEGFR-21.66–100 μM[8]
Compound 17aVEGFR-21.66–100 μM[8]

This table shows the growth inhibitory concentrations of pyridazinone-based compounds with VEGFR-2 inhibitory activity in cancer cell lines.

STAT3 Inhibition: A Novel Anticancer Strategy

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and immune evasion.[9] Tricyclic pyridazinone derivatives have been identified as potential STAT3 inhibitors.[9]

Mechanism of Action: These compounds are thought to interfere with the function of STAT3, potentially by inhibiting its phosphorylation, dimerization, or DNA binding, thereby preventing the transcription of its target genes.[9][10]

Downstream Targets of STAT3 Signaling

Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Genes (e.g., c-Myc, Cyclin D1, Bcl-xL) Nucleus->Target_Genes Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Target_Genes->Cell_Response Inhibitor Pyridazinone STAT3 Inhibitor Inhibitor->STAT3 Inhibition

Figure 3: The STAT3 signaling pathway and its downstream effects, a target for pyridazinone compounds.[11]

Pyridazinones in Inflammation: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and pyridazinone derivatives have demonstrated significant anti-inflammatory properties through the inhibition of key pro-inflammatory enzymes.[3]

Selective COX-2 Inhibition: A Safer Anti-inflammatory Approach

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors offer a safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects. Numerous pyridazinone derivatives have been developed as potent and selective COX-2 inhibitors.

Key Pyridazinone-Based COX-2 Inhibitors:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Compound 9a33015.5021.29[5]
Compound 16b31516.9018.63[5]
Compound 3g504.643.8411.51[11]
Celecoxib32017.7917.98[5]
Compound 5a1287077016.70[1][12]
Compound 5f25290189013.38[1][12]

This table provides a comparative overview of the potency and selectivity of various pyridazinone-based COX-2 inhibitors.

Experimental Protocol: In Vitro COX Inhibitor Screening Assay

Objective: To determine the IC50 values of pyridazinone compounds for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection probe

  • Test pyridazinone compounds and reference inhibitors (e.g., celecoxib, indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Reconstitute and dilute COX-1 and COX-2 enzymes to the desired concentration in cold reaction buffer. Prepare serial dilutions of the test compounds and reference inhibitors.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound or vehicle control.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: After a set incubation period (e.g., 2 minutes at 37°C), stop the reaction and add the detection reagent.

  • Measurement: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[9][13]

Phosphodiesterase (PDE) Inhibition: Modulating Cyclic Nucleotide Signaling

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDE isoforms has therapeutic benefits in a range of inflammatory and cardiovascular diseases. Pyridazinone derivatives have been identified as inhibitors of several PDE isoforms, including PDE3, PDE4, and PDE5.

Key Pyridazinone-Based PDE Inhibitors:

CompoundTargetIC50Reference
Compound 27PDE534 nM[5]
Pyridazinone 4baPDE4B251 nM

This table showcases the potency of pyridazinone-based inhibitors against different PDE isoforms.

Pyridazinones in Cardiovascular Disease: A Multifaceted Approach

The versatility of the pyridazinone scaffold extends to the treatment of cardiovascular diseases, with compounds demonstrating vasodilatory, inotropic, and antiplatelet activities.[5]

PDE3 Inhibition for Heart Failure

Inhibition of PDE3 in cardiac myocytes leads to an increase in cAMP levels, resulting in a positive inotropic effect (increased contractility) and vasodilation.[7] This dual action makes PDE3 inhibitors valuable in the management of acute heart failure. Several pyridazinone derivatives have been developed as potent PDE3 inhibitors.

Signaling Cascade of PDE3 Inhibition in Cardiomyocytes

Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP AMP cAMP->AMP Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 PDE3->AMP Ca_Channels Ca2+ Channels PKA->Ca_Channels Phosphorylates Contractility Increased Contractility Ca_Channels->Contractility Inhibitor Pyridazinone PDE3 Inhibitor Inhibitor->PDE3 Inhibits

Figure 4: The role of PDE3 in regulating cAMP levels and cardiac contractility.[7]

Clinical Development of Pyridazinone-Based Therapeutics

The therapeutic potential of pyridazinone compounds is underscored by the number of derivatives that have entered clinical development and, in some cases, reached the market.

  • Olaparib: A PARP inhibitor approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.

  • Ibrutinib: A BTK inhibitor used to treat various B-cell malignancies.[5]

  • Bemoradan: A PDE3 inhibitor that has been investigated for the treatment of heart failure.[5]

  • Napabucasin (BBI-608): A STAT3 inhibitor that has been evaluated in clinical trials for various cancers.

  • VVD-130850: An oral STAT3 inhibitor that has recently entered Phase I clinical trials for advanced solid and hematologic tumors.

Conclusion and Future Directions

The pyridazinone scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics targeting a wide range of diseases. The compounds' ability to potently and selectively inhibit key enzymes and signaling pathways in oncology, inflammation, and cardiovascular disease highlights the versatility of this chemical class. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of pyridazinone derivatives, exploring novel therapeutic targets, and advancing the most promising candidates through clinical development. The continued exploration of the vast chemical space accessible from the pyridazinone core holds great promise for the development of next-generation medicines.

References

"in silico modeling of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of this compound, a heterocyclic compound belonging to the pyridazinone class. Pyridazinone scaffolds are recognized for a wide spectrum of biological activities, making them compelling candidates for drug discovery and agrochemical development.[1][2] This document outlines a validated, multi-stage computational workflow designed for researchers, scientists, and drug development professionals. We will progress from foundational molecular characterization to advanced simulations, including ligand- and structure-based drug design methodologies, culminating in a thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) risk assessment. The core philosophy of this guide is not merely to present protocols but to instill a deep understanding of the causality behind each computational choice, thereby empowering research teams to de-risk and accelerate their development pipelines for novel chemical entities.

Section 1: Foundational Analysis and Compound Preparation

The journey of any in silico analysis begins with a meticulous characterization of the molecule . The principle of "garbage in, garbage out" is particularly unforgiving in computational chemistry; therefore, establishing a high-fidelity digital representation of the compound is a non-negotiable first step.

The Subject Molecule: this compound

This molecule is a derivative of the pyridazinone core. Its chemical structure (SMILES: COC1=C(Cl)C(=O)N(C)N=C1) presents several features of interest for medicinal chemistry: a halogenated ring, a methoxy group, and the core heterocyclic system, which can participate in various non-covalent interactions. While specific biological data for this exact molecule is sparse in public literature, its parent scaffold is a key intermediate in the synthesis of compounds with potential therapeutic applications.[3]

PropertyValueSource
CAS Number 14628-57-0[4]
Molecular Formula C₆H₇ClN₂O₂[4]
Molecular Weight 174.58 g/mol [4]
Canonical SMILES COC1=C(Cl)C(=O)N(C)N=C1[4]
The Rationale for a Phased In Silico Approach

Embarking on a full suite of in vitro and in vivo experiments without prior computational assessment is resource-intensive and carries a high risk of late-stage failure. In silico modeling serves as a critical filter, enabling the early identification of promising candidates and the elimination of those with predicted liabilities.[5][6] This "fail fast, fail cheap" approach significantly streamlines the drug discovery process.[7] Our workflow is designed to logically build a comprehensive profile of the molecule, starting with broad, less computationally demanding methods and progressing to more specific, high-resolution simulations.

G cluster_0 Phase 1: Foundation cluster_2 Phase 3: Mechanistic & Stability Analysis cluster_3 Phase 4: Safety & Pharmacokinetics cluster_4 Phase 5: Synthesis & Decision A Input Molecule (SMILES/2D Structure) B 3D Structure Generation & Energy Minimization A->B SMILES to 3D C Ligand-Based Screening (QSAR, Similarity Search) B->C D Structure-Based Screening (Molecular Docking) B->D F ADMET Prediction B->F G Comprehensive Profile (Efficacy vs. Safety) C->G E Molecular Dynamics (MD) Simulation D->E E->G F->G H Go/No-Go Decision for In Vitro Testing G->H

Figure 1: A phased in silico evaluation workflow.
Protocol: Ligand Preparation and Optimization

This protocol ensures a standardized, energetically minimized 3D structure for all subsequent analyses.

  • Obtain 2D Structure: Start with the canonical SMILES string: COC1=C(Cl)C(=O)N(C)N=C1.

  • Convert to 3D: Use a tool like Open Babel. The rationale here is to generate an initial 3D conformation.

    • obabel -:"COC1=C(Cl)C(=O)N(C)N=C1" -O molecule.mol2 --gen3d

  • Assign Protonation State: At physiological pH (7.4), the molecule is unlikely to be protonated or deprotonated. However, for molecules with ambiguous pKa values, using a tool like MarvinSketch or PropKa is a critical self-validation step.

  • Energy Minimization: The initial 3D generation may not be at a low energy state. Use a robust force field (e.g., MMFF94 or GAFF) to relax the structure. This step is crucial for removing steric clashes and achieving a more realistic conformation.

    • This can be performed within software packages like Avogadro, PyMOL, or via command-line tools.

  • Output and Verification: Save the final, optimized structure as an .sdf or .mol2 file. Visually inspect the molecule to ensure bond orders and geometries are correct. This final structure is the validated input for all subsequent modeling.

Section 2: Ligand-Based Target and Activity Prediction

When the specific biological target of a compound is unknown, we can leverage the vast amount of existing chemical and biological data to form hypotheses. Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a set of compounds and their biological activity.[8] By analyzing molecular descriptors (e.g., molecular weight, lipophilicity, electronic properties), QSAR models can predict the activity of new, untested compounds.[7][8] This is invaluable for prioritizing which compounds to synthesize and test in the early stages of drug discovery.[7]

QSAR_Logic A Dataset of Molecules (Known Structures) C Calculate Molecular Descriptors (2D/3D) A->C B Biological Activity (e.g., IC50 values) D Statistical Model Building (e.g., ML, Regression) B->D C->D E Predictive QSAR Equation y = f(descriptors) D->E H Predicted Biological Activity E->H F New Molecule (Our Target Compound) G Calculate Descriptors for New Molecule F->G G->H Apply Equation

Figure 2: The logical flow of a QSAR analysis.

Protocol: Predictive QSAR Analysis

  • Dataset Curation: Identify a relevant, high-quality dataset of pyridazinone analogs with known biological activity against a specific target (e.g., a particular kinase or receptor). This is the most critical step; the model's quality depends entirely on the data's quality.

  • Descriptor Calculation: For each molecule in the dataset and for our target compound, calculate a range of molecular descriptors using software like RDKit or PaDEL-Descriptor.

  • Model Generation: Split the curated dataset into a training set (typically 80%) and a test set (20%). Use the training set to build a statistical model (e.g., multiple linear regression, random forest, or support vector machine).

  • Model Validation: Use the test set to validate the model's predictive power. Key metrics include the coefficient of determination (R²) and the root-mean-square error (RMSE). A robust model should perform well on this "unseen" data.

  • Activity Prediction: Apply the validated model to the calculated descriptors for this compound to predict its biological activity.

Section 3: Structure-Based Mechanistic Modeling

Once a potential biological target is identified (either from QSAR, similarity searching, or prior knowledge), structure-based methods can be used to model the physical interaction between our ligand and the protein receptor.[9]

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] The primary goals are to predict the binding mode (pose) and estimate the binding affinity, typically through a scoring function.[9] This provides invaluable insights into the specific atomic interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that drive binding.

Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).[11]

    • Using software like UCSF Chimera or AutoDock Tools, remove water molecules and any co-crystallized ligands.[10][12] The rationale is to prepare a clean binding site.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is a critical step for accurately calculating electrostatic interactions.[13]

    • Save the prepared receptor in the required .pdbqt format.

  • Ligand Preparation:

    • Use the optimized 3D structure of our compound from Section 1.3.

    • Using AutoDock Tools, assign partial charges and define the rotatable bonds. The software will automatically detect rotatable bonds, which is key for flexible ligand docking.[13]

    • Save the prepared ligand in the .pdbqt format.

  • Binding Site Definition (The Grid Box):

    • Define a 3D grid box that encompasses the entire binding site of the receptor. The choice of this box is crucial; if it's too small, it may miss the correct pose, and if it's too large, it increases computation time unnecessarily.

    • If a co-crystallized ligand was present, centering the box on its location is a common and effective strategy.

  • Execution and Analysis:

    • Run the docking simulation using AutoDock Vina.[10]

    • Vina will output several possible binding poses, each with a corresponding binding affinity score (in kcal/mol). The lower the score, the stronger the predicted binding.

    • Visualize the top-ranked poses within the receptor's binding site using PyMOL or Chimera. Analyze the key interactions (hydrogen bonds, pi-stacking, etc.) to understand the structural basis of binding. This visual inspection is a self-validating step to ensure the predicted pose is chemically sensible.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view.[9][14] By simulating the movements of atoms over time, MD can assess the stability of the predicted ligand-protein complex in a more realistic, solvated environment.[15] A stable complex in an MD simulation lends higher confidence to the docking result.

Workflow Overview: Protein-Ligand MD Simulation

  • System Setup: The top-ranked docked complex is placed in a periodic box of water molecules, and ions (e.g., Na⁺, Cl⁻) are added to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: The entire system is energy-minimized to remove any steric clashes, particularly with the newly added solvent.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and the pressure is stabilized. This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

  • Production Run: Once equilibrated, the main simulation (the "production run") is performed for a duration of nanoseconds (e.g., 50-100 ns). During this time, the atomic coordinates (the trajectory) are saved at regular intervals.

  • Trajectory Analysis: The trajectory is analyzed to calculate metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A low and stable RMSD for the ligand indicates it remains bound in a consistent pose throughout the simulation.

MD_Workflow A Start: Best Docked Pose (Protein-Ligand Complex) B 1. Solvation & Ionization (Create Simulation Box) A->B C 2. Energy Minimization (Relax the System) B->C D 3. Equilibration (Heat to 300K, Stabilize Pressure) C->D E 4. Production MD (Simulate for 50-100 ns) D->E F 5. Trajectory Analysis (RMSD, RMSF, Interactions) E->F G Result: Assessment of Binding Stability F->G

Figure 3: Standard workflow for a Molecular Dynamics simulation.

Section 4: In Silico ADMET Profiling

A compound can have outstanding potency against its target but still fail if it cannot be absorbed by the body, is metabolized too quickly, or is toxic.[16] ADMET prediction is a critical step to identify these potential liabilities early.[17]

Key ADMET Properties and Predictive Models

A variety of validated, often web-based tools and machine learning models can predict a wide range of pharmacokinetic and toxicity properties.[16][18][19]

Protocol: High-Throughput ADMET Prediction

  • Select Tools: Utilize well-regarded platforms such as SwissADME, pkCSM, or ADMETlab.[16] The rationale for using multiple tools is to cross-validate predictions, as different models may have different strengths and underlying training data.

  • Input Structure: Submit the canonical SMILES string of the compound.

  • Execute and Collate Data: Run the predictions on each platform and collate the results into a single summary table.

  • Analysis: Analyze the predicted values against established thresholds for "drug-likeness" (e.g., Lipinski's Rule of Five) and safety flags (e.g., hERG inhibition, Ames mutagenicity).

Synthesized ADMET Profile

The following table presents a hypothetical but representative ADMET profile for our compound, summarizing key predictive endpoints.

ParameterCategoryPredicted ValueInterpretation / Risk
Molecular Weight Physicochemical174.58 g/mol Low Risk: Well within Lipinski's rule (<500).
LogP (Lipophilicity) Physicochemical1.85Low Risk: Good balance for solubility and permeability.
Water Solubility AbsorptionHighLow Risk: Favorable for oral absorption.
Caco-2 Permeability AbsorptionModerateLow-Medium Risk: May have acceptable intestinal absorption.
CYP2D6 Inhibitor MetabolismNoLow Risk: Unlikely to cause drug-drug interactions via this pathway.
CYP3A4 Inhibitor MetabolismYesMedium Risk: Potential for drug-drug interactions.
hERG Inhibition Cardiac ToxicityNoLow Risk: Reduced risk of cardiac-related toxicity.
Ames Mutagenicity ToxicityNoLow Risk: Not predicted to be mutagenic.
Drug-Induced Liver Injury ToxicityYesHigh Risk: Potential for liver toxicity is a significant flag.[17]

Section 5: Integrated Analysis and Recommendations

The true power of this multi-faceted in silico approach lies in the synthesis of all generated data. By integrating the predictions for biological activity (QSAR, Docking), binding stability (MD), and safety/pharmacokinetics (ADMET), we can build a holistic profile of this compound.

Summary of Findings:

  • Potential Efficacy: The compound shows promise based on structural similarity to other biologically active pyridazinones. Molecular docking and MD simulations against a hypothetical target (e.g., a protein kinase) suggest a stable binding mode with a favorable binding affinity.

  • Safety and PK Profile: The compound exhibits a generally favorable physicochemical and pharmacokinetic profile, with good predicted solubility and low risk of cardiac toxicity.

  • Identified Liabilities: The primary concerns identified are the potential for inhibition of the CYP3A4 metabolic enzyme and a predictive flag for drug-induced liver injury.

Recommendation:

Based on this comprehensive in silico assessment, this compound is a candidate of moderate interest.

  • Go Decision: Proceed to in vitro testing to confirm the predicted biological activity against the identified target(s). The predicted binding affinity from docking provides a quantitative hypothesis to test.

  • Contingency (No-Go Mitigation): Concurrently, initiate a medicinal chemistry effort to design analogs that mitigate the identified liabilities. Specifically, structural modifications should be explored to reduce CYP3A4 inhibition and the structural alerts associated with hepatotoxicity, while preserving the key interactions observed in the docking and MD simulations.

This data-driven approach ensures that the next phase of experimental research is highly focused, hypothesis-driven, and already accounts for potential downstream risks, ultimately accelerating the path toward a viable lead compound.

References

A Comprehensive Technical Guide to the Solubility and Stability of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the characterization of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pharmacologically significant pyridazinone class. While specific experimental data for this molecule is not extensively available in public literature, this document, written from the perspective of a senior application scientist, outlines the critical methodologies and theoretical considerations for determining its solubility and stability profiles. It serves as a practical guide for researchers, chemists, and drug development professionals, detailing predictive analyses, step-by-step experimental protocols for solubility and forced degradation studies, and frameworks for data interpretation. The objective is to equip scientists with the necessary tools to generate a robust physicochemical profile, essential for advancing research and development activities involving this compound.

Introduction to the Pyridazinone Scaffold and the Target Molecule

The 3(2H)-pyridazinone ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antihypertensive, and antiplatelet effects.[1] The substitution pattern on the pyridazinone core is critical for modulating its pharmacological and physicochemical properties. This guide focuses on a specific derivative, This compound (CAS No. 14628-57-0), a molecule with potential as a synthetic intermediate or a biologically active agent itself.[2][3]

Understanding the solubility and stability of a compound is a cornerstone of early-stage drug development and chemical research.[4] Solubility directly impacts bioavailability and formulation strategies, while stability determines shelf-life, storage conditions, and potential degradation pathways.[5][6] This guide presents a systematic approach to thoroughly characterize these properties for this compound.

Physicochemical Properties and Structural Analysis

A molecule's structure dictates its physical and chemical behavior. A preliminary analysis of this compound provides insight into its expected properties.

Known Properties:

Property Value Source(s)
CAS Number 14628-57-0 [7][8]
Molecular Formula C₆H₇ClN₂O₂ [8]
Molecular Weight 174.58 g/mol [8]

| Melting Point | 151-153°C |[9] |

Structural Analysis:

  • Pyridazinone Core: The heterocyclic ring is polar and contains a carbonyl group and a methoxy group, which can act as hydrogen bond acceptors. The presence of two adjacent nitrogen atoms influences the electron distribution and basicity of the ring.[10]

  • N-Methyl Group: The methylation at the N2 position removes the potential for hydrogen bond donation from the ring nitrogen, which may slightly decrease aqueous solubility compared to its N-H counterpart but can enhance metabolic stability.

  • Chloro Group: The chlorine atom at the C4 position is electron-withdrawing and increases the lipophilicity of the molecule, potentially lowering its solubility in aqueous media.

  • Methoxy Group: The methoxy group at C5 is an electron-donating group that can participate in hydrogen bonding as an acceptor.

Based on this structure, the molecule is expected to be a crystalline solid with moderate polarity and limited aqueous solubility. Its stability will be influenced by the reactivity of the chloro-substituent and the potential for hydrolysis of the amide bond within the ring under strong acidic or basic conditions.

Framework for Solubility Determination

A complete solubility profile requires assessment in both aqueous and organic media. The gold standard for determining equilibrium (thermodynamic) solubility is the shake-flask method.[4][11]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the maximum concentration of the compound that can be dissolved in a given solvent system at equilibrium.

Objective: To measure the equilibrium solubility in physiologically relevant aqueous buffers and select organic solvents.

Materials:

  • This compound (solid, >98% purity)

  • Aqueous Buffers: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8), Phosphate Buffer (pH 7.4)[12]

  • Organic Solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane

  • HPLC-grade water

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Calibrated HPLC-UV system

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg into 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial for confirming saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. Equilibrium is reached when the concentration of the dissolved compound does not change over sequential time points (e.g., at 24h and 48h).[12]

  • Phase Separation: After equilibration, allow the vials to stand for a short period. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration & Dilution: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. Perform a precise dilution of the filtrate with a suitable mobile phase or solvent for analysis.

  • Quantification: Analyze the concentration of the diluted filtrate using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent system.[12]

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

Solvent SystempHTemperature (°C)Mean Solubility (µg/mL)Std. Dev.
0.1 N HCl1.225Experimental Value± Value
Acetate Buffer4.525Experimental Value± Value
Phosphate Buffer6.825Experimental Value± Value
Phosphate Buffer7.425Experimental Value± Value
MethanolN/A25Experimental Value± Value
DMSON/A25Experimental Value± Value
Visualization: Shake-Flask Workflow

// Diagram Caption caption [label="Workflow for Thermodynamic Solubility Determination.", shape=plaintext, fontsize=10]; } .

Framework for Stability Assessment via Forced Degradation

Forced degradation (stress testing) is a critical study that exposes a compound to conditions more severe than accelerated stability testing.[13] Its purpose is to identify likely degradation products, understand degradation pathways, and establish stability-indicating analytical methods.[5][14]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of the compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound (stock solution in acetonitrile or methanol, e.g., 1 mg/mL)

  • Acids: 0.1 M and 1 M Hydrochloric Acid (HCl)

  • Bases: 0.1 M and 1 M Sodium Hydroxide (NaOH)

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water

  • Heating block or oven

  • Photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC-UV/MS method

Methodology: A separate test is conducted for each stress condition. A control sample (compound in solvent, protected from stress) is run in parallel.

  • Hydrolytic Stability (Acid/Base/Neutral):

    • Mix the compound stock solution with equal volumes of 0.1 M HCl, 0.1 M NaOH, and HPLC-grade water in separate vials.

    • Incubate vials at a controlled elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the acidic and basic samples before analysis to prevent further degradation.

    • Analyze by HPLC to determine the percentage of the parent compound remaining and to profile any degradation products.

  • Oxidative Stability:

    • Mix the compound stock solution with an equal volume of 3% H₂O₂.

    • Keep the vial at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified time points.

  • Thermal Stability (Solid & Solution):

    • Solid: Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 48 hours). Afterwards, dissolve the solid and analyze.

    • Solution: Heat a solution of the compound (in a relatively inert solvent like water or acetonitrile) at 60-80°C and analyze at time points as described for hydrolysis.

  • Photostability (Solid & Solution):

    • Expose both the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.[15]

    • Keep parallel control samples wrapped in aluminum foil to protect them from light.

    • Analyze the exposed and control samples by HPLC.

Data Presentation: Stability Profile

Summarize the findings to provide a clear overview of the compound's stability.

Stress ConditionParametersTime (hr)% Parent RemainingNo. of DegradantsObservations
ControlRT, dark24~100%0No change
Acid Hydrolysis0.1 M HCl, 60°C24Experimental ValueValuee.g., Major degradant at RRT 0.8
Base Hydrolysis0.1 M NaOH, 60°C24Experimental ValueValuee.g., Rapid degradation observed
Neutral HydrolysisWater, 60°C24Experimental ValueValueStable / Minor degradation
Oxidation3% H₂O₂, RT24Experimental ValueValuee.g., N-oxide formation suspected
Thermal (Solution)80°C24Experimental ValueValueStable / Minor degradation
Photolytic (Solution)ICH Q1B-Experimental ValueValuee.g., Light sensitive
Visualization: Forced Degradation Workflow

// Diagram Caption caption [label="Workflow for Forced Degradation Stability Assessment.", shape=plaintext, fontsize=10]; } .

Data Interpretation and Reporting

  • Solubility: The pH-solubility profile is critical. If solubility is low at physiological pH (e.g., <10 µg/mL), it may indicate potential bioavailability challenges for oral administration.[4] High solubility in specific organic solvents can guide choices for reaction media or formulation excipients.[6]

  • Stability: The forced degradation results reveal the compound's liabilities. For instance, rapid degradation under basic conditions suggests the compound should be formulated in a neutral or acidic vehicle and protected from alkaline environments. The formation of significant degradation products (>0.1%) necessitates their identification and toxicological qualification in later development stages.[14] The data is paramount for defining appropriate storage conditions, re-test periods, and packaging requirements.[5]

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By employing the detailed protocols for shake-flask solubility and forced degradation, researchers can generate the critical data needed to make informed decisions in chemical synthesis, medicinal chemistry, and pharmaceutical development. While specific data for this molecule must be generated experimentally, the principles and methodologies outlined herein represent an industry-standard approach to physicochemical characterization, ensuring data quality, integrity, and direct applicability to research and development objectives.

References

Methodological & Application

Application Notes & Protocols: Leveraging 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, creating a persistent demand for versatile chemical scaffolds that can be elaborated into potent and selective drug candidates. The pyridazin-3(2H)-one core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active agents, including treatments for cardiovascular diseases and cancer.[1][2]

This guide focuses on a particularly valuable derivative: 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one . This building block offers a strategic entry point for synthesizing diverse kinase inhibitor libraries. Its key feature is the chemically reactive C4-chloro substituent, which serves as a versatile handle for introducing a variety of functional groups through well-established synthetic methodologies. We will explore the reactivity of this compound and provide detailed protocols for its application in two cornerstone synthetic strategies: Nucleophilic Aromatic Substitution (SNA_r_) and Palladium-Catalyzed Suzuki-Miyaura cross-coupling.

Physicochemical Properties & Reactivity Profile

This compound is a stable, crystalline solid that serves as an excellent starting material for library synthesis.[3] Its reactivity is primarily dictated by the electronic properties of the pyridazinone ring. The two nitrogen atoms and the C3-carbonyl group act as strong electron-withdrawing groups, which significantly lowers the electron density of the aromatic ring. This polarization renders the C4 position, bearing the chloro leaving group, highly electrophilic and susceptible to attack by nucleophiles.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇ClN₂O₂N/A
Molecular Weight 174.59 g/mol N/A
Appearance White to off-white crystalline powder[3]
Key Reactive Site C4-Chloro group[4][5]
Primary Reactions Nucleophilic Aromatic Substitution, Pd-catalyzed Cross-Coupling[4][6]

The N2-methyl and C5-methoxy groups also play crucial roles. The N2-methyl group prevents tautomerization and provides a fixed substitution vector, while the C5-methoxy group can influence solubility and offers a potential site for future modification, although it is significantly less reactive than the C4-chloro position.

Core Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNA_r_)

The most direct method for functionalizing the pyridazinone core is through SNA_r_ at the C4 position. This reaction is highly efficient for introducing nitrogen, oxygen, or sulfur nucleophiles, which are prevalent in kinase inhibitor pharmacophores.

Causality Behind the Method: The reaction proceeds via a high-energy Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nature of the pyridazinone ring. The displacement of the chloride ion is typically irreversible, driving the reaction to completion. This strategy is exceptionally valuable for installing amine-containing groups that can act as hydrogen bond donors/acceptors to engage with the kinase "hinge" region—a critical interaction for inhibitor binding.[7]

Protocol 1: Synthesis of a C4-Amino Substituted Pyridazinone Hinge-Binder

This protocol describes a general procedure for the reaction of this compound with an aromatic amine (e.g., 3-aminoaniline) to generate a core fragment capable of binding to the kinase hinge.

Experimental Protocol:

  • Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 200 mg).

  • Addition of Nucleophile: Add the desired amine nucleophile (e.g., 3-aminoaniline) (1.1 eq).

  • Solvent and Base: Add a suitable solvent such as n-butanol or 1,4-dioxane (5-10 mL). Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to act as a scavenger for the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the mixture under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate and purify by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure C4-amino substituted product.

sn_ar_workflow start 4-Chloro-5-methoxy- 2-methylpyridazin-3(2H)-one reaction Heat (100-120 °C) 4-16h start->reaction reagents Amine Nucleophile (R-NH2) DIPEA, n-Butanol reagents->reaction workup Cool & Concentrate reaction->workup purification Silica Gel Chromatography workup->purification product 4-Amino-5-methoxy- 2-methylpyridazin-3(2H)-one purification->product

Caption: Workflow for SNA_r_ synthesis of C4-amino pyridazinones.

Core Synthetic Strategy II: Palladium-Catalyzed Cross-Coupling

To install carbon-based substituents, such as aryl or heteroaryl moieties, palladium-catalyzed cross-coupling reactions are the method of choice. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly robust and tolerant of a wide range of functional groups.[8]

Causality Behind the Method: This reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.[9] The cycle consists of three key steps: (1) Oxidative Addition of the C-Cl bond to the Pd(0) center, forming a Pd(II) intermediate; (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center; and (3) Reductive Elimination where the new C-C bond is formed, regenerating the Pd(0) catalyst.[8][9] This method allows for the strategic installation of groups that can access hydrophobic pockets or solvent-exposed regions of the kinase active site, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Protocol 2: Synthesis of a C4-Aryl Substituted Pyridazinone via Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Experimental Protocol:

  • Inert Atmosphere: To a reaction vial suitable for heating, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

  • Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Degassing: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel to afford the desired C4-aryl substituted product.

suzuki_cycle pd0 Pd(0)L2 pdiil Ar-Pd(II)L2-Cl pd0->pdiil Oxidative Addition pdiil_b Ar-Pd(II)L2-Ar' pdiil->pdiil_b Transmetalation pdiil_b->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pdiil_b->product start Ar-Cl (Pyridazinone) start->pdiil boronic Ar'-B(OH)2 boronic->pdiil_b base Base base->pdiil_b

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Design: A Case Study on FER Tyrosine Kinase

FER is a non-receptor tyrosine kinase implicated in cell migration and adhesion; its overexpression is correlated with a poor prognosis in several cancers.[7] The pyridazinone scaffold has been successfully utilized to develop potent FER inhibitors.[10][11] We can conceptualize a drug discovery workflow using our starting material to target FER.

fer_pathway integrin Integrin Signaling fer FER Kinase integrin->fer activates cortactin Cortactin fer->cortactin phosphorylates migration Cell Migration & Metastasis cortactin->migration inhibitor Pyridazinone Inhibitor (Synthesized) inhibitor->fer inhibits

Caption: Simplified signaling pathway involving FER kinase.

Structure-Activity Relationship (SAR) Insights:

By applying the protocols above, a medicinal chemist can rapidly generate a library of compounds to probe the SAR around the pyridazinone core. The goal is to optimize interactions with the FER active site.

  • Hinge-Binding (Protocol 1): Introducing various amines at C4 allows for optimization of hydrogen bonding with the kinase hinge (e.g., the backbone amide of Met636 in the related FES kinase).[7]

  • Hydrophobic Pocket (Protocol 2): A Suzuki coupling can install an aryl group at C4 that occupies the hydrophobic pocket near the gatekeeper residue, enhancing potency.

  • Solvent Front: The C5-methoxy group points towards the solvent-exposed region and can be modified to improve solubility and other drug-like properties.

Table 2: Hypothetical SAR Data for FER Kinase Inhibitors

Compound IDC4-Substituent (from R-X)Synthesis MethodFER IC₅₀ (nM)Rationale for Change
LEAD-01 -NH-(3-aminophenyl)Protocol 1150Establishes hinge-binding interaction.
LEAD-02 -NH-(3-methylphenyl)Protocol 185Adds hydrophobic interaction.
LEAD-03 4-fluorophenylProtocol 2250C-C bond explores different vector space.
OPT-01 -NH-(3-ethynylphenyl)Protocol 115Ethynyl group accesses a small pocket.
OPT-02 3-pyridylProtocol 240Pyridyl nitrogen can improve solubility.

Troubleshooting and Key Considerations

  • Incomplete SNA_r_ Reactions: If a reaction stalls, consider a higher boiling point solvent (e.g., DMF or DMA) or microwave irradiation to increase the reaction rate. Ensure the base is not sterically hindering the nucleophile.

  • Suzuki Coupling Failures: Catalyst deactivation is a common issue. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. Hydrodehalogenation (replacement of -Cl with -H) can be a side reaction; using milder bases or different palladium catalysts/ligand systems can mitigate this.[12]

  • Purification: Pyridazinone products can sometimes be highly polar. If purification on silica is difficult, consider using reverse-phase chromatography or recrystallization.

Conclusion

This compound is a high-value, versatile starting material for the synthesis of kinase inhibitors. Its well-defined reactivity at the C4 position allows for the reliable and strategic application of fundamental synthetic reactions like nucleophilic aromatic substitution and Suzuki-Miyaura coupling. These methods provide medicinal chemists with powerful tools to rapidly generate diverse libraries of compounds, enabling the systematic exploration of structure-activity relationships and the optimization of lead candidates targeting a wide array of protein kinases.

References

Application Notes & Protocols for the Analytical Detection of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one is a substituted pyridazinone, a class of heterocyclic compounds recognized for its broad utility in both pharmaceutical and agricultural sciences.[1][2] Members of the pyridazinone family are investigated for various therapeutic applications and are key intermediates in the synthesis of agrochemicals like herbicides.[1][3] Given its potential presence in diverse and complex matrices—from reaction mixtures and final products to environmental and biological samples—the development of robust, selective, and sensitive analytical methods is paramount for quality control, metabolic studies, and residue analysis.

This document provides a comprehensive guide to the analytical detection and quantification of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with validated sample preparation techniques. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValue
Chemical Formula C₆H₇ClN₂O₂
Molecular Weight 174.59 g/mol
Structure A pyridazinone ring with chloro, methoxy, and N-methyl substituents.
Predicted Solubility Soluble in polar organic solvents like methanol, acetonitrile, and DMSO.
Key Features for UV Detection The heterocyclic aromatic ring system provides strong UV absorbance.
Key Features for MS Detection The presence of nitrogen atoms facilitates efficient protonation for positive ion electrospray ionization (ESI+). The chlorine atom provides a characteristic isotopic pattern.

Section 1: Chromatographic Methods of Analysis

The choice of analytical technique is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. For this compound, liquid chromatography is the preferred separation technique due to its polarity and expected thermal lability, which may pose challenges for Gas Chromatography (GC).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for quantifying the analyte in relatively clean samples, such as in process monitoring or formulation analysis. The method's effectiveness relies on the analyte's ability to absorb UV light and its separation from other components in the sample.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecyl) column is selected as the workhorse of reversed-phase chromatography. Its nonpolar nature is ideal for retaining the moderately polar pyridazinone derivative from a polar mobile phase.

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure efficient elution and sharp peak shapes. The addition of a small amount of formic acid (0.1%) serves two purposes: it acidifies the mobile phase to suppress the ionization of any residual silanol groups on the column, thereby reducing peak tailing, and it provides a source of protons, which is beneficial if the eluent is subsequently directed to a mass spectrometer.[4]

  • Detection Wavelength: The optimal wavelength is chosen based on the UV absorbance maximum of the analyte to ensure the highest sensitivity. For pyridazinone derivatives, this is often in the range of 240-260 nm.[5]

Detailed Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 10% B.

    • Linear ramp to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B over 1 minute.

    • Equilibrate at 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Injection Volume: 10 µL.[5]

  • Detection: Monitor at 250 nm.[5]

  • Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). From this, create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting with the initial mobile phase composition (90:10 Water:Acetonitrile).[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-selectivity analysis, especially in complex matrices like biological fluids, food, or environmental samples, LC-MS/MS is the gold standard.[4] This technique couples the separation power of HPLC with the sensitive and specific detection of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the nitrogen atoms in the pyridazinone ring are readily protonated to form a stable [M+H]⁺ ion.

  • MRM Transitions: MRM provides exceptional selectivity by monitoring a specific precursor ion-to-product ion fragmentation pathway.

    • Precursor Ion (Q1): The protonated molecule, [M+H]⁺, with an m/z of 175.0.

    • Product Ions (Q3): The precursor ion is fragmented in the collision cell (Q2). Plausible, stable fragments are selected for monitoring. For this molecule, fragmentation could involve the loss of a methyl group (-CH₃), a methoxy radical (•OCH₃), or cleavage of the ring structure. Selecting at least two transitions (one for quantification, one for confirmation) provides high confidence in identification, adhering to regulatory guidelines like SANTE.[7]

Detailed Protocol: LC-MS/MS Analysis

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatography: The same UHPLC conditions (column, mobile phases, gradient) as the HPLC-UV method can be adapted, often with a reduced flow rate (e.g., 0.4 mL/min) and a smaller column internal diameter (e.g., 2.1 mm) for better sensitivity.

  • MS Source Parameters (ESI+):

    • IonSpray Voltage: ~5500 V

    • Source Temperature: ~500 °C

    • Curtain Gas (CUR): ~30 psi

    • Ion Source Gas 1 (GS1): ~50 psi

    • Ion Source Gas 2 (GS2): ~50 psi

    • (Note: These are typical starting values and must be optimized for the specific instrument used).

  • Analyte-Specific MS/MS Parameters:

    • The following parameters must be determined empirically by infusing a standard solution of the analyte:

      • Declustering Potential (DP)

      • Entrance Potential (EP)

      • Collision Energy (CE)

      • Collision Cell Exit Potential (CXP)

Table of Predicted MRM Transitions

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Transition Type
This compound175.0~160.0Quantification (Loss of CH₃)
175.0~132.0Confirmation (Loss of CH₃ & CO)

Note: The exact m/z values for product ions should be confirmed experimentally.

Section 2: Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix, remove interfering substances, and concentrate it to a level suitable for analysis.[8] The choice of method depends entirely on the matrix.

Overall Analytical Workflow

The following diagram illustrates the general sequence from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Raw Sample (e.g., Plasma, Soil, Water) Extraction Extraction (QuEChERS or LLE) Sample->Extraction Cleanup Clean-up & Concentration (d-SPE or Evaporation) Extraction->Cleanup LCMS LC-MS/MS or HPLC-UV Analysis Cleanup->LCMS Integration Peak Integration & Quantification LCMS->Integration Report Final Report Integration->Report

Caption: General workflow for analyte detection.

Protocol for Complex Matrices: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting pesticides and other contaminants from food and environmental matrices.[6] It involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.

Detailed Protocol: QuEChERS Sample Preparation

G cluster_dspe Dispersive SPE (d-SPE) Cleanup start 1. Weigh 10g of homogenized sample into a 50 mL tube add_acetonitrile 2. Add 10 mL of Acetonitrile start->add_acetonitrile vortex1 3. Vortex for 1 minute add_acetonitrile->vortex1 add_salts 4. Add QuEChERS salts (e.g., 4g MgSO₄, 1g NaCl) vortex1->add_salts shake 5. Shake vigorously for 1 minute add_salts->shake centrifuge1 6. Centrifuge at 5000 xg for 5 minutes shake->centrifuge1 transfer 7. Transfer 1 mL of supernatant to a 2 mL d-SPE tube centrifuge1->transfer vortex2 8. Vortex for 30 seconds transfer->vortex2 centrifuge2 9. Centrifuge at 5000 xg for 5 minutes vortex2->centrifuge2 end_node 10. Collect supernatant for LC-MS/MS analysis centrifuge2->end_node

Caption: Step-by-step QuEChERS protocol.

  • Sample Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL polypropylene centrifuge tube. For liquid samples like plasma or water, use 10 mL.[9]

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Vortex: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Salting Out: Add a pre-packaged salt mixture (commonly 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate). The salts induce phase separation between the aqueous and organic layers.[10]

  • Shake: Immediately shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at ≥ 5,000 xg for 5 minutes.

  • d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent. PSA removes organic acids and other polar interferences. For samples high in fat, 50 mg of C18 sorbent can also be included.[10]

  • Vortex & Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is the final, cleaned extract. Transfer it to an autosampler vial for analysis. It may be necessary to add 0.1% formic acid to stabilize the analyte before injection.

Section 3: Method Validation

A described protocol is only trustworthy if it is validated. Validation demonstrates that the analytical method is suitable for its intended purpose.[11] Key parameters should be assessed according to established guidelines, such as those from SANTE or other international bodies.[7]

Table of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte.A calibration curve with a coefficient of determination (R²) ≥ 0.99 from at least 5 concentration levels.[12]
Accuracy (Recovery) The closeness of the test results to the true value. Measured by analyzing spiked samples at different concentrations.Mean recoveries within 70-120%.[6]
Precision (RSD%) The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 20%.[7]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.The lowest validated spiked level meeting the accuracy and precision criteria (e.g., S/N of 10:1).[6]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix samples. Ion ratio for LC-MS/MS must be within ±30% of that from standards.[7]

References

Application Notes and Protocols for the Biological Assay Development of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridazinone derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These heterocyclic compounds have garnered significant interest due to their therapeutic potential across various disease areas, including oncology, inflammation, and cardiovascular diseases.[1][2][3] Their mechanisms of action are diverse, often involving the modulation of key enzymes such as kinases and phosphodiesterases (PDEs), or interaction with G-protein coupled receptors (GPCRs).[2][4] The development of robust and reliable biological assays is paramount to elucidating the specific molecular targets, understanding the structure-activity relationships (SAR), and ultimately advancing promising pyridazinone derivatives through the drug discovery pipeline.

This guide provides a comprehensive overview of key biological assay development strategies for pyridazinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The focus is on providing a self-validating framework for each assay, ensuring the generation of high-quality, reproducible data.

I. Preliminary Considerations for Pyridazinone Derivatives

Before embarking on biological assays, it is crucial to address the physicochemical properties of the pyridazinone derivatives under investigation, as these can significantly impact assay performance and data interpretation.

Solubility and Compound Handling

A primary challenge often encountered with heterocyclic compounds like pyridazinones is their limited aqueous solubility.[5][6][7] Poor solubility can lead to compound precipitation, inaccurate concentration determination, and artefactual assay results.

Protocol for Solubility Assessment (Adapted from BenchChem Technical Support):

  • Stock Solution Preparation: Initially, attempt to dissolve the pyridazinone derivative in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Working Solution Preparation: Prepare working solutions by diluting the DMSO stock in the desired aqueous assay buffer. It is critical to ensure that the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Kinetic Solubility Assessment:

    • Prepare serial dilutions of the compound in the assay buffer.

    • Incubate the plate at room temperature on a plate shaker for 1-2 hours.

    • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[5] An increase in turbidity indicates compound precipitation.

  • Thermodynamic Solubility Assessment (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed vial.

    • Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • Centrifuge the sample to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Troubleshooting Solubility Issues:

  • Co-solvents: If solubility in aqueous buffer with a low percentage of DMSO is insufficient, other organic co-solvents such as ethanol can be tested. However, their compatibility with the biological assay must be verified.

  • pH Adjustment: For pyridazinone derivatives with ionizable groups (e.g., a basic piperazine moiety), adjusting the pH of the assay buffer can significantly improve solubility.[5]

  • Excipients: The use of solubilizing agents like cyclodextrins can be explored, but their potential to interfere with the assay must be carefully evaluated.

II. Enzyme Inhibition Assays

Many pyridazinone derivatives exert their biological effects by inhibiting the activity of specific enzymes. This section provides protocols for two common enzyme families targeted by pyridazinones: kinases and phosphodiesterases.

A. Kinase Inhibition Assay using Homogeneous Time-Resolved Fluorescence (HTRF)

Scientific Principle: HTRF is a robust, high-throughput screening technology based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[8][9][10] In a typical kinase assay, a biotinylated substrate and a phospho-specific antibody labeled with a europium cryptate (donor) are used. Upon phosphorylation of the substrate by the kinase, the antibody binds to the phosphorylated substrate. The addition of streptavidin-XL665 (acceptor) brings the donor and acceptor into close proximity, resulting in a FRET signal that is proportional to the extent of substrate phosphorylation.[11]

Workflow for Kinase Inhibition Assay:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Reagents: - Kinase - Biotinylated Substrate - ATP - Pyridazinone Inhibitor plate Dispense Inhibitor and Kinase into 384-well plate reagents->plate start_rxn Initiate reaction with ATP Incubate at RT plate->start_rxn stop_rxn Stop reaction and add HTRF detection reagents: - Eu-Ab - SA-XL665 start_rxn->stop_rxn incubate_detect Incubate at RT stop_rxn->incubate_detect read_plate Read plate on HTRF reader (665nm / 620nm) incubate_detect->read_plate

Caption: HTRF Kinase Inhibition Assay Workflow.

Detailed Protocol for a Tyrosine Kinase Inhibition Assay:

  • Reagent Preparation:

    • Prepare the enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 5 mM MgCl₂, 1 mM DTT).[12]

    • Dilute the kinase and biotinylated peptide substrate to their final working concentrations in the enzymatic buffer.

    • Prepare a stock solution of ATP in the enzymatic buffer.

    • Prepare serial dilutions of the pyridazinone derivative in 100% DMSO, followed by a further dilution in the enzymatic buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the diluted pyridazinone derivative or DMSO (vehicle control) to the assay wells.

    • Add 4 µL of the kinase/substrate mix to all wells.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution. The final ATP concentration should ideally be at or near the Km value for ATP to sensitively detect competitive inhibitors.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 10 µL of the HTRF detection buffer containing EDTA, europium-labeled anti-phospho-antibody (Eu-Ab), and streptavidin-XL665 (SA-XL665).

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[11][12]

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using a non-linear regression analysis with a sigmoidal dose-response model.[13][14]

B. Phosphodiesterase 4 (PDE4) Inhibition Assay

Scientific Principle: PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels. This assay measures the activity of PDE4 by quantifying the amount of cAMP remaining after the enzymatic reaction. Various detection methods are available, including fluorescence polarization and HTRF.

Detailed Protocol for a Generic PDE4 Inhibition Assay:

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

    • Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of cAMP in the assay buffer.

    • Prepare serial dilutions of the pyridazinone derivative in DMSO, followed by dilution in the assay buffer.

  • Assay Procedure:

    • Add the diluted pyridazinone derivative or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the diluted PDE4 enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding the cAMP substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents according to the manufacturer's instructions for the chosen detection platform (e.g., HTRF cAMP detection kit).

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.[15]

III. Cell-Based Assays

Cell-based assays are crucial for evaluating the effects of pyridazinone derivatives in a more physiologically relevant context.[16][17][18][19] They provide insights into a compound's cell permeability, cytotoxicity, and its impact on cellular pathways.

A. Cell Viability Assay (MTT Assay)

Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[6][17]

Workflow for MTT Cell Viability Assay:

G cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in a 96-well plate and allow to attach overnight add_compound Treat cells with serial dilutions of pyridazinone derivative seed_cells->add_compound incubate_treat Incubate for desired time (e.g., 24, 48, 72 hours) add_compound->incubate_treat add_mtt Add MTT solution to each well and incubate for 3-4 hours incubate_treat->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate

Caption: MTT Cell Viability Assay Workflow.

Detailed Protocol for MTT Assay:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well flat-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridazinone derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14][20]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

    • Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC₅₀ value.

B. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Scientific Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][5] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[21] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[21]

Detailed Protocol for Annexin V/PI Staining:

  • Cell Treatment and Harvesting:

    • Seed and treat cells with the pyridazinone derivative as described for the MTT assay.

    • After treatment, collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization).

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[19]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer (e.g., 10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 × 10⁶ cells/mL.[1]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Excite the cells with a 488 nm laser and detect FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells (due to mechanical damage)

C. Cell Cycle Analysis by Propidium Iodide (PI) Staining

Scientific Principle: This flow cytometry method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][23] PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.[24] Cells are fixed to permeabilize their membranes, allowing PI to enter and stain the nucleus. RNase treatment is necessary to prevent staining of double-stranded RNA.[16]

Detailed Protocol for Cell Cycle Analysis:

  • Cell Treatment and Harvesting:

    • Treat cells with the pyridazinone derivative for the desired duration.

    • Harvest the cells and wash once with PBS.

  • Fixation:

    • Resuspend the cell pellet (~1 x 10⁶ cells) in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[2]

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[24]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for PI fluorescence.

    • Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.[16]

IV. Receptor Binding Assays

For pyridazinone derivatives that may target GPCRs, receptor binding assays are essential to determine their affinity and selectivity.

Scientific Principle: Competitive radioligand binding assays measure the ability of an unlabeled test compound (the pyridazinone derivative) to compete with a radiolabeled ligand (with known affinity and specificity) for binding to a receptor. The amount of radioligand bound to the receptor is measured in the presence of increasing concentrations of the test compound. This allows for the determination of the inhibitor constant (Ki), which reflects the affinity of the test compound for the receptor.

Detailed Protocol for an α₁-Adrenoceptor Competitive Binding Assay:

  • Membrane Preparation:

    • Prepare crude membrane fractions from a tissue or cell line expressing the α₁-adrenoceptor (e.g., rat brain or liver).

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]-prazosin at a concentration near its Kd), and serial dilutions of the unlabeled pyridazinone derivative in an appropriate binding buffer.

    • For determining non-specific binding, include wells with a high concentration of an unlabeled competing ligand (e.g., phentolamine).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate, followed by washing with cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the pyridazinone derivative.

    • Plot the percentage of specific binding versus the logarithm of the competitor concentration.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

V. Signaling Pathway Analysis

To understand the mechanism of action of bioactive pyridazinone derivatives, it is often necessary to investigate their effects on specific intracellular signaling pathways.

A. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[9][25][26][27] Its dysregulation is implicated in many diseases, particularly cancer.[9]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) Downstream Downstream Targets (e.g., mTORC1, GSK3β, FoxO) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified PI3K/Akt Signaling Pathway.

B. MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently activated in cancer and other diseases.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: Simplified MAPK/ERK Signaling Pathway.

The effect of pyridazinone derivatives on these pathways can be assessed by measuring the phosphorylation status of key proteins (e.g., Akt, ERK) using techniques such as Western blotting or specific ELISA kits.

VI. Assay Validation and Data Presentation

The reliability and reproducibility of the data generated are of utmost importance. Therefore, each assay must be validated to ensure it is fit for its intended purpose.

Key Validation Parameters
  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known concentration of a reference standard.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present (e.g., other compounds, matrix components).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation

Quantitative data from enzyme inhibition and cell-based assays are typically summarized in tables for easy comparison. Dose-response curves are essential for visualizing the relationship between compound concentration and biological effect.

Table 1: Example of IC₅₀ Data for Pyridazinone Derivatives in Various Assays

Compound IDKinase A IC₅₀ (nM)PDE4B IC₅₀ (nM)Cell Line X Viability IC₅₀ (µM)
PZD-00115.2 ± 2.1540 ± 451.8 ± 0.3
PZD-002125 ± 1525 ± 3.515.6 ± 2.8
PZD-003>10,0001,200 ± 150>50
Control5.6 ± 0.810.1 ± 1.50.5 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The development of robust and well-validated biological assays is a critical component of the drug discovery process for pyridazinone derivatives. This guide has provided a framework for establishing key in vitro assays, from initial compound handling and solubility assessment to detailed protocols for enzyme inhibition, cell-based assays, and receptor binding studies. By adhering to the principles of scientific integrity, including rigorous assay validation and a thorough understanding of the underlying biological systems, researchers can confidently identify and characterize promising pyridazinone candidates for further development. The integration of these assays will facilitate a comprehensive understanding of the biological activity of this important class of compounds and accelerate their translation into novel therapeutics.

References

Application Notes and Protocols for the Investigation of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Oncology

The pyridazinone core is a heterocyclic motif of significant interest in medicinal chemistry, demonstrating a wide array of biological activities.[1] In the realm of oncology, pyridazinone derivatives have emerged as versatile scaffolds for the development of targeted anticancer agents.[2] Their ability to interact with various key enzymatic and signaling pathways involved in cancer progression has led to the development of compounds targeting critical processes such as angiogenesis, DNA repair, and cell division.[2][3] Marketed drugs and numerous clinical candidates based on the pyridazinone structure underscore its therapeutic potential.[2]

This document provides a comprehensive guide for researchers on the potential application and experimental evaluation of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one , a specific pyridazinone derivative, in the context of anticancer drug discovery. While direct anticancer activity for this particular compound is not extensively documented in publicly available literature, its structural features, shared with other biologically active pyridazinones, suggest it is a promising candidate for investigation. This guide will, therefore, propose plausible mechanisms of action and provide detailed protocols to systematically evaluate its anticancer efficacy.

Proposed Mechanisms of Action and Investigational Strategy

Based on extensive research into the anticancer properties of the pyridazinone class of compounds, we propose a multi-faceted investigational approach for this compound, focusing on three well-established targets for this scaffold:

  • Inhibition of VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[4] Numerous pyridazinone derivatives have been designed as potent VEGFR-2 inhibitors.[5][6] We hypothesize that this compound may bind to the ATP-binding site of the VEGFR-2 kinase domain, inhibiting its autophosphorylation and downstream signaling, ultimately leading to a reduction in tumor angiogenesis.

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair.[7] Inhibitors of PARP have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, through a mechanism known as synthetic lethality.[8] The pyridazinone scaffold is present in several potent PARP inhibitors.[2] It is plausible that this compound could act as a PARP inhibitor, leading to an accumulation of DNA damage and subsequent apoptosis in cancer cells.

  • Tubulin Polymerization Inhibition: The microtubule network, formed by the polymerization of tubulin, is essential for cell division.[9] Disruption of tubulin dynamics is a clinically validated anticancer strategy.[10] Certain pyridazinone-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[2] this compound may exert its anticancer effects by binding to tubulin and preventing the formation of the mitotic spindle.

Visualizing the Investigational Workflow

The following diagram outlines the proposed experimental workflow to comprehensively assess the anticancer potential of this compound.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Validation A Synthesis of This compound B Cell Viability Assay (MTT/MTS) A->B Test compound C Determine IC50 values in a panel of cancer cell lines B->C Analyze dose-response D Apoptosis Assay (Annexin V/PI Staining) C->D Treat cells at IC50 E Cell Cycle Analysis (Propidium Iodide Staining) C->E Treat cells at IC50 F Western Blot Analysis C->F Treat cells at IC50 G VEGFR-2 Kinase Assay F->G Probe p-VEGFR-2, VEGFR-2 H PARP Activity Assay F->H Probe PARP, cleaved PARP I Tubulin Polymerization Assay F->I Probe α/β-tubulin, cyclin B1

Caption: Proposed experimental workflow for evaluating the anticancer properties of this compound.

Proposed Signaling Pathways for Investigation

The following diagrams illustrate the key signaling pathways potentially targeted by this compound.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Compound 4-Chloro-5-methoxy-2- methylpyridazin-3(2H)-one Compound->VEGFR2

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

G cluster_1 PARP-Mediated DNA Repair DNAdamage DNA Single-Strand Break PARP PARP DNAdamage->PARP Repair DNA Repair PARP->Repair Apoptosis Apoptosis PARP->Apoptosis Inhibition leads to Compound 4-Chloro-5-methoxy-2- methylpyridazin-3(2H)-one Compound->PARP

Caption: Proposed inhibition of PARP and induction of apoptosis.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known method for the N-methylation of a similar pyridazinone precursor.[11]

Materials:

  • 4-Chloro-5-methoxy-3(2H)-pyridazinone

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone or dimethylformamide (DMF)

  • Stir plate and magnetic stir bar

  • Round bottom flask and reflux condenser

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a solution of 4-chloro-5-methoxy-3(2H)-pyridazinone (1 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the methylating agent (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield this compound.

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[3]

Materials:

  • Human cancer cell lines (e.g., a panel representing different tumor types such as breast, lung, colon, etc.)

  • Complete cell culture medium (specific to each cell line)

  • 96-well microplates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[12]

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[12]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis assay protocol.

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in a solution containing RNase A to degrade RNA.

  • Add PI staining solution and incubate in the dark for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Target Modulation

This technique is used to detect changes in the expression and phosphorylation status of target proteins.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-PARP, anti-cleaved PARP, anti-α-tubulin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed and treat cells as previously described.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the target proteins, using a loading control like β-actin to normalize the data.

Data Presentation

Quantitative data from the described experiments should be summarized in a clear and concise manner.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTumor TypeIC₅₀ (µM) after 48h
MCF-7Breast CancerValue
A549Lung CancerValue
HCT116Colon CancerValue
Additional Cell Lines......

Table 2: Effect of this compound on Cell Cycle Distribution in [Cell Line]

Treatment% G0/G1% S% G2/M
Vehicle ControlValueValueValue
Compound (IC₅₀)ValueValueValue
Compound (2x IC₅₀)ValueValueValue

Table 3: Induction of Apoptosis by this compound in [Cell Line]

Treatment% Viable% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle ControlValueValueValue
Compound (IC₅₀)ValueValueValue
Compound (2x IC₅₀)ValueValueValue

References

Application Notes and Protocols for Developing Cell-Based Assays for 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridazinone Analogs

The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, anti-inflammatory, and cardiovascular agents.[1][2] Notably, many pyridazinone-based molecules exert their effects by modulating key cellular signaling pathways, often through the inhibition of protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Bruton's tyrosine kinase (BTK).[1][3] Other pyridazinone derivatives have shown potent cytotoxic effects on cancer cells by inducing apoptosis and cell cycle arrest, highlighting their therapeutic promise.[3][4][5]

The compound 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one and its analogs represent a chemical space of significant interest for drug discovery.[6] Developing robust and reliable cell-based assays is a critical first step in characterizing the biological activity of novel analogs, elucidating their mechanism of action (MoA), and identifying promising lead candidates for further development.

This guide provides a comprehensive, tiered strategy for the initial biological characterization of a library of this compound analogs. The approach begins with a broad assessment of cytotoxicity to determine the potency of the compounds, followed by secondary mechanistic assays to probe the underlying biology, and concludes with a discussion on strategies for target deconvolution.

Guiding Principle: A Phenotypic-First Approach

When the specific molecular target of a novel compound series is unknown, a phenotypic screening approach is a powerful and unbiased strategy.[7] This method first identifies compounds that produce a desired biological effect in a cellular context—such as inhibiting cancer cell proliferation—and then works backward to identify the molecular target responsible for this effect.[7][8] This contrasts with a target-based approach, which starts with a known protein target. Our proposed workflow embraces this phenotypic-first philosophy.

Tier 1: Primary Assay - High-Throughput Cytotoxicity Screening

The foundational step is to assess the cytotoxic or cytostatic potential of each analog across a panel of relevant human cancer cell lines. This primary screen aims to identify active compounds and determine their half-maximal inhibitory concentration (IC50), a key measure of potency.

Rationale for Assay Selection

A cell viability assay is chosen as the primary screen because it is a robust, cost-effective, and high-throughput method to quantify the overall effect of a compound on cell proliferation and health.[5] We will utilize a resazurin-based assay (e.g., CellTiter-Blue® or alamarBlue®). The principle relies on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active, viable cells. The fluorescent signal is directly proportional to the number of living cells, providing a sensitive readout of cytotoxicity.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Assay Readout cluster_analysis Data Analysis plate_cells Plate Cancer Cells in 96-well plates incubate_24h Incubate 24h (allow attachment) plate_cells->incubate_24h add_compounds Add Compound Dilutions to cells incubate_24h->add_compounds prep_compounds Prepare Compound Dilution Series (in DMSO, then media) prep_compounds->add_compounds incubate_72h Incubate 72h add_compounds->incubate_72h add_resazurin Add Resazurin Reagent incubate_72h->add_resazurin incubate_read Incubate 1-4h add_resazurin->incubate_read read_fluorescence Read Fluorescence (560nm Ex / 590nm Em) incubate_read->read_fluorescence normalize_data Normalize Data (% Viability vs. Controls) read_fluorescence->normalize_data plot_curves Plot Dose-Response Curves normalize_data->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50

Caption: High-throughput cytotoxicity screening workflow.

Detailed Protocol: Resazurin-Based Viability Assay

1. Cell Line Selection and Culture:

  • Select a panel of human cancer cell lines relevant to potential therapeutic areas (e.g., A549 - lung, MCF7 - breast, HCT116 - colon).
  • Culture cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before plating.

2. Procedure:

  • Day 1: Cell Plating
  • Trypsinize and count cells.
  • Seed cells into clear-bottom, black-walled 96-well microplates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of media).
  • Include wells for "cells only" (negative control, 100% viability) and "media only" (background).
  • Incubate plates for 24 hours to allow cells to attach.
  • Day 2: Compound Treatment
  • Prepare a 10 mM stock solution of each analog in 100% DMSO.
  • Create a serial dilution series of each compound in cell culture media. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. A typical 8-point, 3-fold dilution series might range from 100 µM to 0.05 µM.
  • Add 100 µL of the diluted compound solutions to the appropriate wells. For controls, add media with 0.5% DMSO.
  • Incubate the plates for 72 hours.
  • Day 5: Assay Readout
  • Add 20 µL of resazurin reagent to each well.
  • Incubate for 1-4 hours at 37°C, protected from light.
  • Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

3. Data Analysis:

  • Subtract the average fluorescence of the "media only" wells from all other wells.
  • Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control wells (100% viability).
  • Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

ParameterDescriptionRecommended Value/Range
Cell Lines Panel of human cancer cell linesA549 (Lung), MCF7 (Breast), HCT116 (Colon)
Seeding Density Cells per well in a 96-well plate3,000 - 8,000 (optimize per cell line)
Compound Conc. Final concentration range for testing0.01 µM to 100 µM
Incubation Time Duration of compound exposure72 hours
Final DMSO % Maximum solvent concentration≤ 0.5%
Readout Fluorescence measurementEx: 560 nm / Em: 590 nm
Primary Metric Potency measurementIC50 (Half-maximal inhibitory concentration)

Tier 2: Secondary Assays - Probing the Mechanism of Action

Analogs that demonstrate potent cytotoxicity (e.g., IC50 < 10 µM) in the primary screen should be advanced to secondary assays to investigate how they are killing the cells or inhibiting their growth. The most common mechanisms for anticancer compounds are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction Assay

Rationale: Apoptosis is a key mechanism for eliminating cancerous cells.[5] An assay to measure the activation of caspases, which are key executioner enzymes in the apoptotic cascade, provides direct evidence of apoptosis induction. We will use a luminescent caspase-3/7 activity assay.

Protocol: Caspase-Glo® 3/7 Assay

  • Plate and Treat Cells: Plate cells in white-walled 96-well plates and treat them with the active pyridazinone analogs at concentrations around their IC50 and 5x IC50 for 24-48 hours. Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Readout: Measure luminescence using a plate reader. An increase in luminescence indicates activation of caspase-3 and/or -7.

Cell Cycle Analysis

Rationale: Many cytotoxic compounds function by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) before undergoing apoptosis.[3] This can be analyzed using flow cytometry to quantify the DNA content of cells.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Plate and Treat Cells: Seed cells in 6-well plates and treat with active analogs at their IC50 concentration for 24 hours.

  • Harvest Cells: Collect both adherent and floating cells. Wash with ice-cold Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_tier1 Tier 1: Primary Screen cluster_tier2 Tier 2: Mechanistic Assays cluster_tier3 Tier 3: Target ID PrimaryScreen Cytotoxicity Assay (IC50 Determination) ApoptosisAssay Apoptosis Assay (Caspase 3/7 Activity) PrimaryScreen->ApoptosisAssay Active Compounds CellCycleAssay Cell Cycle Analysis (PI Staining) PrimaryScreen->CellCycleAssay Active Compounds TargetID Target Deconvolution (e.g., Kinase Profiling, Affinity Chromatography) ApoptosisAssay->TargetID Confirmed MoA CellCycleAssay->TargetID Confirmed MoA

Caption: Tiered assay development workflow.

Tier 3: Future Directions - Target Deconvolution

Once a set of analogs with a confirmed cytotoxic phenotype and initial mechanistic insights (e.g., apoptosis induction) is identified, the next critical step is to determine their molecular target(s). This process, known as target deconvolution, is essential for lead optimization and understanding potential on- and off-target effects.[8][9]

Several strategies can be employed:

  • Hypothesis-Driven Kinase Profiling: Given that many pyridazinone derivatives are kinase inhibitors, a pragmatic next step is to screen the most potent analogs against a large panel of recombinant kinases.[3] Commercially available services can assess the inhibitory activity of a compound against hundreds of kinases, rapidly identifying potential targets.

  • Affinity Chromatography: This classic biochemical method involves immobilizing an active analog onto a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.[9] The bound proteins are then identified using mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or cell lysates. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.

  • Genetic Approaches (e.g., CRISPR screens): Genome-wide CRISPR-Cas9 knockout screens can identify genes that, when deleted, confer resistance to the compound.[10][11] The protein products of these genes are often the direct target or critical components of the target pathway.

Conclusion

The protocols and strategies outlined in this document provide a robust framework for the initial characterization of novel this compound analogs. By employing a tiered approach that moves from broad phenotypic screening to more focused mechanistic and target identification studies, researchers can efficiently identify promising compounds, elucidate their mechanisms of action, and build a strong foundation for a successful drug discovery program. Each step is designed to be self-validating, with clear go/no-go decision points, ensuring that resources are focused on the most promising chemical matter.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyridazinone N-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazinone N-Methylation. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As Senior Application Scientists, we aim to move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and refine your experiments for optimal outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and challenges encountered during the N-methylation of pyridazinones.

Q1: My N-methylation reaction is failing or giving a very low yield. What are the most common culprits?

A1: Low or no yield in N-methylation reactions is a frequent issue that can typically be traced back to a few key areas.[1][2] A systematic check of your reaction parameters is the most effective troubleshooting approach.[2]

  • Reagent Quality: Ensure the purity and activity of your pyridazinone starting material, methylating agent, base, and solvent. Impurities, especially water, can quench reagents or catalyze side reactions.[1] It is often best to use freshly purified reagents and anhydrous solvents.

  • Suboptimal Reaction Conditions: Temperature, concentration, and reaction time are critical variables.[2] Many N-alkylations require heating to proceed at a reasonable rate; if your reaction is sluggish at room temperature, a gradual increase in temperature may be necessary.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is interdependent and crucial for success. The base must be strong enough to deprotonate the pyridazinone N-H but not so strong as to cause decomposition. The solvent must dissolve the reactants, particularly the base, to ensure a homogeneous reaction environment.[1]

  • Inefficient Mixing: In heterogeneous reactions (e.g., with a poorly soluble base like K₂CO₃), vigorous stirring is essential to ensure adequate contact between reactants.[2]

Q2: What are the common methylating agents for pyridazinones, and how do I choose the right one?

A2: The choice of methylating agent is a critical decision that impacts reactivity, selectivity, and safety. The ideal agent depends on the specific pyridazinone substrate and desired reaction conditions.

Methylating AgentFormulaTypical ConditionsProsCons
Iodomethane (Methyl Iodide) CH₃IBase (K₂CO₃, Cs₂CO₃), DMF/Acetone, RT to 60 °CHighly reactive, good for less reactive substrates.Toxic and volatile, potential for over-alkylation.[3]
Dimethyl Sulfate (DMS) (CH₃)₂SO₄Base (K₂CO₃, NaOH), various solvents, RT to 80 °CHighly reactive, cost-effective.Extremely toxic, requires careful handling, can favor O-methylation.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (CH₃)₂NCH(OCH₃)₂DMF, RefluxMild, highly efficient for N-methylation of pyridazinones, often gives clean reactions with high yields.[4][5]Acts as both reagent and solvent, higher boiling point required.
Trimethylsilyldiazomethane (TMSCHN₂) (CH₃)₃SiCHN₂Methanol, RTMild, good for sensitive substrates.Toxic, potentially explosive, expensive.
Q3: I'm observing a mixture of products. Am I getting O-methylation in addition to N-methylation?

A3: Yes, the formation of an O-methylated side product is a classic challenge. The pyridazinone ring system contains an ambident nucleophile—the anion formed after deprotonation has negative charge density on both the nitrogen and the oxygen atom (lactam-lactim tautomerism).

The ratio of N- to O-methylation depends on several factors, governed by Hard and Soft Acid-Base (HSAB) theory.

  • Nitrogen is generally a "softer" nucleophilic center.

  • Oxygen is a "harder" nucleophilic center.

To favor N-methylation , use a "softer" electrophile (like iodomethane) and a polar aprotic solvent (like DMF or DMSO) which solvates the cation but leaves the nucleophilic anion relatively free.[1] To favor O-methylation , harder electrophiles (like dimethyl sulfate) and polar protic solvents are typically used.

G cluster_start Pyridazinone Deprotonation cluster_anion Resonance-Stabilized Anion cluster_reaction Alkylation Pathways Start Pyridazinone Substrate (Lactam Form) Base Addition of Base (e.g., K₂CO₃, NaH) Start->Base Anion Ambident Nucleophile Base->Anion Deprotonation N_Anion N-Anion (Soft Center) Anion->N_Anion Resonance O_Anion O-Anion (Hard Center) Anion->O_Anion Resonance MethylatingAgent Methylating Agent (Me-X) N_Anion->MethylatingAgent Favored by Soft Electrophiles (e.g., CH₃I) O_Anion->MethylatingAgent Favored by Hard Electrophiles (e.g., (CH₃)₂SO₄) N_Product Desired N-Methyl Product MethylatingAgent->N_Product O_Product O-Methyl Side Product MethylatingAgent->O_Product

In-Depth Troubleshooting Guide

Use this guide to diagnose and solve specific experimental issues.

Problem: Reaction Stalls or Proceeds Very Slowly

Even with high-purity reagents, a reaction can stall. Here’s a systematic workflow to identify the bottleneck.

G Start Problem: Low Conversion / Stalled Reaction Check_Base 1. Evaluate the Base Start->Check_Base Check_Temp 2. Evaluate Temperature Start->Check_Temp Check_Solvent 3. Evaluate Solvent Start->Check_Solvent Check_Reagent 4. Check Methylating Agent Reactivity Start->Check_Reagent Sol_Base_Strength Is base strong enough? (pKa of N-H is ~10-12) Try stronger base (NaH, DBU). Check_Base->Sol_Base_Strength Sol_Base_Solubility Is base soluble? (e.g., K₂CO₃ in Acetone) Switch to Cs₂CO₃ or different solvent. Check_Base->Sol_Base_Solubility Sol_Temp Gradually increase temp. (e.g., 40°C -> 60°C -> 80°C) Monitor by TLC for decomposition. Check_Temp->Sol_Temp Sol_Solvent Are all components soluble? Switch to higher polarity solvent (e.g., DMF, DMSO). Check_Solvent->Sol_Solvent Sol_Reagent Is agent reactive enough? (e.g., MeCl vs MeI) Switch to MeI or DMS. Check_Reagent->Sol_Reagent

Deep Dive: Base and Solvent Selection

The interplay between the base and solvent is often the key to a successful reaction. A base that is insoluble in the reaction solvent cannot effectively deprotonate the substrate.[1]

BaseCommon SolventsConsiderations
Potassium Carbonate (K₂CO₃) DMF, Acetone, AcetonitrileStandard, cost-effective. Limited solubility in less polar solvents like acetone can be a major drawback.[1]
Cesium Carbonate (Cs₂CO₃) DMF, Acetonitrile, THFMore soluble than K₂CO₃, often leading to faster and more complete reactions. The "cesium effect" can enhance nucleophilicity. More expensive.[1]
Sodium Hydride (NaH) DMF, THFVery strong, irreversible base. Use when weaker bases fail. Requires strictly anhydrous conditions and careful handling (generates H₂ gas).
Organic Bases (DIPEA, DBU) DCM, AcetonitrileSoluble in a wide range of organic solvents. Good for acid-sensitive substrates as they scavenge the acid byproduct (e.g., HI from CH₃I).

Experimental Protocols

These protocols provide a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General N-methylation using Iodomethane

This procedure is a robust starting point for many pyridazinone scaffolds.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyridazinone starting material (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (to make a 0.1-0.2 M solution) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add iodomethane (CH₃I, 1.2-1.5 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into ice water and stir for 20 minutes.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: High-Efficiency N-methylation using DMF-DMA

This method is reported to be highly efficient and selective for the N-methylation of diversely substituted 3(2H)-pyridazinones.[4][5]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the pyridazinone starting material (1.0 eq) in a minimal amount of DMF.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0-5.0 eq).

  • Reaction: Heat the mixture to reflux (typically 150-160 °C) and maintain for the required time (monitor by TLC, often 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature.

  • Purification: Remove the solvent and excess reagent under high vacuum. The resulting residue is often pure, but can be further purified by column chromatography or recrystallization if necessary.

References

Technical Support Center: Stability of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. As a key intermediate in the synthesis of various biologically active molecules for the pharmaceutical and agrochemical industries, understanding its stability profile is critical for experimental success and the development of robust formulations.[1] This document provides a comprehensive overview of potential degradation pathways, factors influencing stability, and practical experimental protocols to assess and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several key factors:

  • pH: The hydronium or hydroxide ion concentration can catalyze the hydrolysis of labile functional groups within the molecule. For pyridazinone derivatives, both acidic and alkaline conditions can promote degradation.[2][3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, leading to a shorter shelf-life of the compound in solution.[4][5]

  • Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation, leading to the formation of photoproducts.

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to the oxidation of the pyridazinone ring or its substituents.

  • Solvent: The choice of solvent can influence the stability of the compound due to polarity, proticity, and the presence of impurities.

Q2: I'm observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?

A2: A decrease in the concentration of your stock solution is likely due to chemical degradation. The most probable cause is hydrolysis, especially if the solution is prepared in a non-buffered solvent or stored at a pH that is not optimal for stability. To troubleshoot this, we recommend the following:

  • Verify the pH of your solvent. If possible, use a buffered solution at a neutral pH (around 7.0) for initial experiments.

  • Store the solution at a lower temperature. Refrigeration (2-8 °C) or freezing (-20 °C) can significantly slow down degradation kinetics.

  • Protect the solution from light. Store your stock solution in an amber vial or wrap it in aluminum foil to prevent photodegradation.

  • Use high-purity solvents. Impurities in solvents can sometimes catalyze degradation.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of related pyridazinone derivatives, potential degradation pathways include:

  • Hydrolysis of the methoxy group: This would result in the formation of 4-Chloro-5-hydroxy-2-methylpyridazin-3(2H)-one.

  • Hydrolysis of the chloro group: This would lead to 4-Hydroxy-5-methoxy-2-methylpyridazin-3(2H)-one.

  • Ring opening of the pyridazinone ring: Under harsh conditions, such as high temperatures or extreme pH, the N-N bond in the pyridazinone ring could cleave, leading to a mixture of degradation products.[6][7]

  • Demethylation: Studies on similar pyridazinone herbicides have shown that demethylation can be a degradation pathway.[4]

The exact degradation profile will depend on the specific stress conditions. It is crucial to perform forced degradation studies to identify the actual degradation products in your experimental setup.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram after sample preparation. Degradation of the compound during sample processing.Investigate the effect of sample diluent pH and temperature. Consider using a mobile phase-like diluent and keeping samples cool.
Poor reproducibility of analytical results. Ongoing degradation of the compound in solution.Prepare fresh solutions for each experiment. If using an autosampler, ensure it is temperature-controlled.
Change in the color of the solution upon storage. Formation of chromophoric degradation products.This is a strong indicator of degradation. The solution should be discarded, and the storage conditions re-evaluated (e.g., lower temperature, light protection).
Loss of biological activity in a cell-based assay. Degradation of the active compound to inactive products.Confirm the integrity of the compound in the assay medium under the incubation conditions (time, temperature, CO2).

Experimental Protocols

To systematically investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products and pathways.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • pH meter, calibrated

  • HPLC-UV or HPLC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC grade water. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Initial Gradient: 80% Water (0.1% Formic Acid) / 20% Acetonitrile.

    • Gradient: Linearly increase acetonitrile to 80% over 15 minutes.

    • Hold at 80% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The peak purity of the parent compound in the presence of its degradation products should be assessed using a photodiode array (PDA) detector.

Visualizing Degradation and Workflow

Potential Degradation Pathways

DegradationPathways main 4-Chloro-5-methoxy- 2-methylpyridazin-3(2H)-one hydrolysis_methoxy 4-Chloro-5-hydroxy- 2-methylpyridazin-3(2H)-one main->hydrolysis_methoxy Hydrolysis (Methoxy) hydrolysis_chloro 4-Hydroxy-5-methoxy- 2-methylpyridazin-3(2H)-one main->hydrolysis_chloro Hydrolysis (Chloro) demethylation 4-Chloro-5-methoxy- pyridazin-3(2H)-one main->demethylation Demethylation ring_opening Ring-Opened Products main->ring_opening Harsh Conditions (Heat, Extreme pH)

Caption: Potential degradation pathways of this compound.

Forced Degradation Experimental Workflow

ForcedDegradationWorkflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid alkali Alkaline Hydrolysis (0.1M NaOH, 60°C) stress->alkali neutral Neutral Hydrolysis (Water, 60°C) stress->neutral oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal Stress (60°C Solution, 105°C Solid) stress->thermal photo Photolytic Stress (ICH Guidelines) stress->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling alkali->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis end Identify Degradants & Determine Pathways analysis->end

Caption: Experimental workflow for a forced degradation study.

Summary of Stability Profile

Stress Condition Expected Stability Potential Degradation Products Mitigation Strategy
Acidic pH Likely to degradeHydrolysis productsBuffer solutions to neutral pH.
Alkaline pH Likely to degradeHydrolysis products, potential for ring opening at higher temperaturesBuffer solutions to neutral pH.
Oxidative May be susceptibleOxidized pyridazinone ringAvoid peroxide-containing reagents; use of antioxidants in formulations.
Thermal Degradation rate increases with temperatureDemethylation, hydrolysis, and ring-opened productsStore solutions at reduced temperatures (2-8°C or -20°C).
Photolytic Potentially unstablePhotodegradation productsStore in amber vials or protect from light.

References

Technical Support Center: Regioselectivity in 4-Chloropyridazinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving regioselectivity in reactions with 4-chloropyridazinones. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this versatile scaffold. The pyridazinone core is a privileged structure in drug discovery, and mastering its regioselective modification is key to unlocking its full potential.[1][2][3] This guide provides in-depth, troubleshooting-focused answers to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the principal reactive sites on a 4-chloropyridazinone ring for nucleophilic attack or cross-coupling?

The 4-chloropyridazinone scaffold presents three primary sites for functionalization:

  • C4-Position: The carbon bearing the chloro substituent is highly activated towards nucleophilic aromatic substitution (SNAr) and is a primary site for palladium-catalyzed cross-coupling reactions.[4]

  • C5-Position: This position is susceptible to functionalization, often through deprotonation followed by reaction with an electrophile, or through direct C-H functionalization methodologies.

  • C6-Position: Similar to the C5-position, the C6-position can be functionalized, but its reactivity is often influenced by steric and electronic factors, especially the presence of a substituent on the pyridazinone nitrogen (N2).

The regioselectivity of a given reaction is a delicate interplay of electronic effects inherent to the pyridazinone ring, steric hindrance from existing substituents, and the nature of the reagents and catalysts employed.[5][6]

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on a 4-chloropyridazinone. Why am I observing a mixture of products or no reaction?

This is a common challenge. The success and regioselectivity of SNAr on 4-chloropyridazinones are governed by several factors.

Troubleshooting Workflow for SNAr Reactions

G cluster_0 Problem: Poor Regioselectivity or Yield in SNAr start Reaction Outcome Unsatisfactory check_nucleophile Evaluate Nucleophile start->check_nucleophile check_conditions Assess Reaction Conditions start->check_conditions check_substrate Analyze Substrate Electronics start->check_substrate solution_nucleophile Modify Nucleophile (e.g., use bulkier or softer nucleophile) check_nucleophile->solution_nucleophile solution_conditions Optimize Conditions (Solvent, Temp., Base) check_conditions->solution_conditions solution_substrate Modify N2-Substituent to alter electronics/sterics check_substrate->solution_substrate

Caption: Troubleshooting workflow for SNAr reactions.

Causality Behind Experimental Choices:

  • Nucleophile Strength and Sterics: Hard nucleophiles (e.g., alkoxides, primary amines) typically react readily at the electron-deficient C4 position. If you observe side reactions, such as attack at C6, consider using a bulkier nucleophile. The steric hindrance around C6, especially with a substituted N2-position, can favor selective attack at C4.[7]

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate formed during SNAr.[8]

    • Base: The choice and stoichiometry of the base are critical. A strong, non-nucleophilic base (e.g., NaH, K2CO3, Cs2CO3) is often required to deprotonate the nucleophile without competing in the substitution reaction. The use of cesium carbonate has been shown to promote regioselective O-functionalization in similar heterocyclic systems, suggesting that the choice of cation can influence selectivity.[9][10]

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to a decrease in regioselectivity. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

  • Substrate Electronics: The pyridazinone ring is inherently electron-deficient due to the two adjacent nitrogen atoms, which activates the C4 position for nucleophilic attack.[8] The nature of the substituent at the N2 position can further modulate this reactivity. An electron-withdrawing group at N2 will enhance the electrophilicity of the ring, potentially increasing the reaction rate.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Issue: Poor regioselectivity in Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions with 4-chloropyridazinone.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, achieving high regioselectivity can be challenging.

Key Factors Influencing Regioselectivity:

FactorInfluence on RegioselectivityRecommended Action
Ligand The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand are paramount in controlling which site the palladium catalyst coordinates to. Bulky ligands can direct the catalyst to the less sterically hindered position.Screen a variety of ligands, from simple triphenylphosphine to more complex Buchwald or Herrmann-type ligands. For challenging couplings, consider sterically demanding NHC ligands.
Palladium Precursor The choice of Pd(0) or Pd(II) precursor can influence the rate of oxidative addition and the overall catalytic cycle.Pd(PPh3)4 and PdCl2(dppf) are good starting points. For less reactive substrates, consider more active precursors like Pd2(dba)3.
Base The base plays a crucial role in the transmetalation step (for Suzuki and Negishi) or in the deprotonation of the nucleophile (for Buchwald-Hartwig).The choice of base should be tailored to the specific coupling reaction. Common bases include K2CO3, Cs2CO3, and K3PO4 for Suzuki, and NaOtBu or LHMDS for Buchwald-Hartwig.
Solvent The solvent can affect the solubility of the reagents and the stability of the catalytic species.Aprotic solvents like toluene, dioxane, or THF are commonly used. The addition of water can sometimes be beneficial in Suzuki couplings.

Experimental Protocol: Screening for Optimal Suzuki Coupling Conditions

  • Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the 4-chloropyridazinone substrate (1.0 eq.), the boronic acid coupling partner (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd2(dba)3, 2-5 mol%) and the ligand (4-10 mol%). Add an aliquot of this catalyst solution to each reaction vial.

  • Reaction: Add the solvent to each vial, seal, and place in a heating block at a set temperature (e.g., 80-110 °C).

  • Monitoring: After a set time (e.g., 2, 6, 12, 24 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion and regioselectivity.

  • Optimization: Based on the results, further optimize the best-performing conditions by fine-tuning the temperature, reaction time, and reagent stoichiometry.

G cluster_1 Regioselective Suzuki Coupling Workflow start Define Substrates reagent_prep Prepare Reagents: 4-chloropyridazinone, boronic acid, base start->reagent_prep catalyst_screen Screen Pd Precursors and Ligands reagent_prep->catalyst_screen condition_opt Optimize Solvent and Temperature catalyst_screen->condition_opt analysis Analyze Regioisomeric Ratio (LC-MS/NMR) condition_opt->analysis analysis->catalyst_screen Iterate if necessary product Isolated Regiopure Product analysis->product

Caption: Workflow for optimizing regioselective Suzuki coupling.

Advanced Topic: Directing Group Strategies for C-H Functionalization

Q3: How can I achieve regioselective C-H functionalization at the C5 or C6 positions, leaving the C4-chloro substituent intact for subsequent reactions?

Direct C-H functionalization is a powerful strategy for late-stage diversification.[11] The regioselectivity of these reactions is often controlled by a directing group.

The Role of the N2-Substituent as a Directing Group:

A carefully chosen substituent on the N2-position of the pyridazinone ring can act as a directing group, guiding a transition metal catalyst (often palladium, rhodium, or ruthenium) to a specific C-H bond.

  • Chelation Assistance: Groups capable of chelation, such as a picolinamide or a pyrimidine, can form a stable metallacycle with the catalyst, bringing it into proximity with the C6-H bond and facilitating its activation.

  • Steric Control: A bulky N2-substituent can sterically block the C6-position, thereby favoring functionalization at the more accessible C5-position.

Logical Relationship for Directing Group Strategy

G cluster_2 Directing Group Logic for C-H Functionalization goal Desired Regioselectivity c5_selectivity C5-Functionalization goal->c5_selectivity c6_selectivity C6-Functionalization goal->c6_selectivity strategy_c5 Introduce Bulky N2-Substituent (e.g., tert-butyl, adamantyl) c5_selectivity->strategy_c5 via Steric Hindrance strategy_c6 Install Chelating N2-Substituent (e.g., picolinamide, 8-aminoquinoline) c6_selectivity->strategy_c6 via Chelation-Assistance

Caption: Logic for selecting an N2-directing group.

By strategically choosing the N2-substituent, it is possible to perform a C-H functionalization reaction selectively at C5 or C6, and then, in a subsequent step, use the C4-chloro atom as a handle for another transformation, such as an SNAr or a cross-coupling reaction. This orthogonal approach allows for the synthesis of highly decorated pyridazinone derivatives.

References

"side reaction pathways in pyridazinone synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridazinone Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed to provide researchers and drug development professionals with in-depth, field-proven insights into the common challenges encountered during the synthesis of pyridazinone scaffolds. Pyridazinones are a vital class of N-heterocycles, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2][3][4] However, their synthesis is often plagued by competing reaction pathways that can significantly impact yield and purity.

This document moves beyond standard protocols to explain the causality behind common synthetic issues, offering robust troubleshooting strategies and self-validating experimental designs to enhance your success.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered in pyridazinone synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is one of the most frequent challenges in pyridazinone synthesis. The root cause often lies in suboptimal reaction conditions or impure reagents. A systematic approach is crucial for diagnosis and optimization.[5]

A1: Systematic Troubleshooting for Low Yields:

  • Purity of Starting Materials: Always begin by verifying the purity of your γ-ketoacids (or other 1,4-dicarbonyl precursors) and hydrazine derivatives. Impurities can introduce competing side reactions or inhibit the desired cyclization. It is highly recommended to use freshly purified reagents.[5]

  • Reaction Temperature: Temperature is a critical parameter. Excessively high temperatures can promote the decomposition of reactants or the desired product and may lead to side reactions like N-N bond cleavage.[5] Conversely, a temperature that is too low will result in an incomplete reaction. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to establish the optimal temperature and duration.[5]

  • Solvent Choice: The solvent system significantly impacts reaction kinetics and yield. Protic solvents, such as ethanol or acetic acid, are frequently used as they can facilitate the proton transfer steps involved in hydrazone formation and subsequent cyclization.[5]

  • pH Control: For the cyclocondensation of γ-ketoacids with hydrazine, the pH of the medium can be a deciding factor. A mildly acidic medium often catalyzes the final dehydration step of the cyclization. However, strongly acidic conditions can lead to undesired side reactions.[5]

  • Water Removal: The final ring-closing step is a condensation reaction that liberates a molecule of water. To drive the reaction equilibrium toward the product, consider active water removal using a Dean-Stark apparatus or molecular sieves, especially in reactions that are reversible or have an unfavorable equilibrium constant.[5]

G cluster_start Diagnosis cluster_checks Troubleshooting Steps cluster_outcome Outcome start Low Yield of Pyridazinone purity Check Purity of Starting Materials start->purity temp Optimize Reaction Temperature purity->temp [Pure] solvent Evaluate Solvent Choice temp->solvent [Optimized] ph Adjust Reaction pH solvent->ph [Optimized] water Consider Water Removal ph->water [Optimized] monitor Monitor Reaction by TLC/LC-MS water->monitor [Optimized] success Optimization Successful monitor->success [Improved Yield] reevaluate Re-evaluate Strategy monitor->reevaluate [No Improvement]

Caption: A troubleshooting workflow for addressing low yields.

Q2: My TLC analysis shows multiple spots, indicating a mixture of products. What are the most common side reaction pathways?

The formation of multiple products is a clear indicator of competing side reaction pathways. Understanding these pathways is the first step toward suppressing them.

A2: Common Side Reaction Pathways:

The synthesis of pyridazinones, typically via the condensation of a 1,4-dicarbonyl compound with hydrazine, is a robust transformation. However, several side reactions can occur, leading to a complex product mixture.

  • Incomplete Cyclization (Hydrazone Formation): The initial reaction between a carbonyl group and hydrazine yields a hydrazone intermediate. If the subsequent intramolecular cyclization is slow or sterically hindered, this open-chain hydrazone can be isolated as a significant byproduct.[5] This is often observed at lower temperatures or with less reactive dicarbonyl substrates.

  • Formation of Regioisomers: When an unsymmetrical 1,4-dicarbonyl compound is used, the initial nucleophilic attack by hydrazine can occur at either carbonyl group. If the reactivity of the two carbonyls is similar, a mixture of two different regioisomeric pyridazinone products will be formed.[5] Controlling this regioselectivity often requires careful tuning of reaction conditions or the use of directing groups.

  • Dehydration/Aromatization: In the synthesis of dihydropyridazinones, harsh acidic conditions or the presence of an oxidizing agent (even atmospheric oxygen at high temperatures) can lead to the elimination of water or hydrogen, respectively, from the dihydropyridazinone ring. This results in the formation of the corresponding fully aromatic pyridazinone as an undesired byproduct.[5]

  • N-N Bond Cleavage: Under harsh conditions, such as very high temperatures or the presence of strong reducing or oxidizing agents, the relatively weak N-N bond in the hydrazine precursor or the pyridazinone ring can undergo cleavage.[5][6][7] This is a destructive pathway that leads to a complex mixture of degradation products and is a key reason to maintain careful temperature control.[5][8][9][10]

G Start Unsymmetrical 1,4-Dicarbonyl + Hydrazine HydrazoneA Hydrazone Intermediate A Start->HydrazoneA Attack at C1 HydrazoneB Hydrazone Intermediate B Start->HydrazoneB Attack at C4 Hydrazone_Stable Stable Hydrazone (Incomplete Reaction) HydrazoneA->Hydrazone_Stable Slow Cyclization ProductA Desired Product (Regioisomer A) HydrazoneA->ProductA Cyclization ProductB Side Product (Regioisomer B) HydrazoneB->ProductB Cyclization Aromatized Aromatized Byproduct ProductA->Aromatized Harsh Acid/ Oxidation Cleavage N-N Cleavage Products ProductA->Cleavage High Temp/ Redox Agents

Caption: Key side reaction pathways in pyridazinone synthesis.

Q3: I am using a substituted hydrazine (e.g., methylhydrazine) and obtaining a mixture of N-alkylated isomers. How can I control this regioselectivity?

Controlling the site of substitution on the pyridazinone nitrogen atoms is a common challenge when using substituted hydrazines or when performing post-synthesis N-alkylation.

A3: Factors Influencing N-Alkylation Regioselectivity:

The regioselectivity of N-alkylation is a delicate balance of steric, electronic, and reaction condition factors.[5]

  • Steric Hindrance: Bulky substituents on either the pyridazinone ring or the alkylating agent will typically direct the alkylation to the less sterically hindered nitrogen atom.[5]

  • Electronic Effects: The electron density of the two nitrogen atoms is rarely identical, being influenced by the substituents on the pyridazinone ring. Electron-donating groups can enhance the nucleophilicity of a nearby nitrogen, while electron-withdrawing groups can decrease it. The more nucleophilic nitrogen is generally favored for alkylation.

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically shift the regioselectivity. For instance, using a milder base or a non-polar solvent may favor alkylation at one nitrogen over the other.[5] A systematic screening of these conditions is often required to optimize for the desired isomer.

FactorInfluence on N-AlkylationRecommended Strategy
Steric Hindrance Alkylation favors the less hindered nitrogen atom.Use bulky protecting groups or alkylating agents to direct substitution.
Electronic Effects Alkylation favors the more electron-rich (nucleophilic) nitrogen.Modify ring substituents to alter the electronic landscape of the N atoms.
Reaction Conditions Base, solvent, and temperature can alter the kinetic vs. thermodynamic product ratio.Screen various bases (e.g., K₂CO₃, NaH), solvents (e.g., THF, DMF), and temperatures.[11]

Validated Experimental Protocols

To provide a practical context, here are detailed protocols for a common pyridazinone synthesis and a subsequent purification technique.

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is a standard procedure for the cyclocondensation of a γ-ketoacid with hydrazine hydrate.[12]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (80% solution or similar)

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve β-benzoylpropionic acid (1 eq.) in absolute ethanol (approx. 10 mL per gram of acid).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • To the stirring solution, add hydrazine hydrate (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 5:4:1 mixture of Toluene:Ethyl acetate:Formic acid as eluent).[12] The disappearance of the starting ketoacid spot indicates reaction completion.

  • Once complete, cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove the ethanol.

  • Pour the concentrated residue into ice-cold water with stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. The crude product can be purified by recrystallization from ethanol.[12]

Protocol 2: Purification by Column Chromatography

For mixtures of isomers or stubborn impurities, column chromatography is the most effective purification method.[13]

Materials:

  • Silica gel (standard grade, 60 Å, 230-400 mesh)

  • Crude pyridazinone product

  • Eluent system (e.g., Hexane/Ethyl Acetate mixture)

  • Chromatography column, flasks, and TLC equipment

Procedure:

  • Determine Eluent System: First, identify a suitable solvent system using TLC. The goal is to find a ratio of non-polar (e.g., hexane) to polar (e.g., ethyl acetate) solvent that gives good separation between the desired product spot (Rf value ~0.3-0.4) and any impurities.[13]

  • Pack the Column: Prepare a slurry of silica gel in the non-polar component of your eluent system and carefully pack the chromatography column, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elute the Column: Begin eluting the column with the determined solvent system. Collect fractions and monitor their contents using TLC.

  • Combine and Concentrate: Combine the pure fractions containing your desired product and remove the solvent under reduced pressure to yield the purified pyridazinone.

References

Technical Support Center: Purification of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one (CAS No. 14628-57-0). This resource is designed for researchers, chemists, and drug development professionals to address common challenges associated with the purification of this important heterocyclic compound. The following sections provide in-depth troubleshooting advice and frequently asked questions to help you increase the purity and yield of your product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Q1: My initial purity assessment (TLC/NMR) shows multiple spots/peaks close to my product. What's the best initial approach?

A1: When dealing with impurities of similar polarity to your target compound, a multi-step purification strategy is often necessary. The optimal approach depends on the nature of the impurities.

  • Initial Step: Aqueous Workup. Before proceeding to more complex methods, an acidic or basic wash can be highly effective for removing certain precursors or byproducts.[1] For instance, if your synthesis involved acidic starting materials, washing the crude product (dissolved in an appropriate organic solvent like ethyl acetate or dichloromethane) with a dilute basic solution (e.g., saturated sodium bicarbonate) can remove them.[1] Conversely, a dilute acid wash (e.g., 1M HCl) can remove basic impurities.

  • Primary Purification Method: Column chromatography is generally the most effective method for separating compounds with close polarities, such as isomers, which can be byproducts in pyridazinone synthesis.[1][2] Recrystallization may not be effective if the impurities co-crystallize with the product. Start by developing a solvent system using Thin-Layer Chromatography (TLC) that provides the best possible separation (ΔRf > 0.2) between your product and the persistent impurities.

Q2: I'm struggling to get good separation with column chromatography. What can I do to optimize the process?

A2: Achieving good separation on a silica gel column requires careful optimization of the mobile phase and technique.

  • Solvent System (Mobile Phase): For pyridazinone derivatives, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1]

    • Problem: If your compound elutes too quickly (high Rf), decrease the polarity by reducing the percentage of ethyl acetate.

    • Problem: If your compound is stuck on the column (low Rf), increase the polarity by gradually increasing the percentage of ethyl acetate.

    • Technique: Employing a gradient elution, where you start with a lower polarity mobile phase and gradually increase it, is often more effective than isocratic (constant composition) elution for separating complex mixtures.[3]

  • Column Packing and Loading: Ensure the silica gel is packed uniformly without any cracks or bubbles, as these can lead to poor separation.[3] It's also crucial not to overload the column; a general rule is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight. The sample should be loaded onto the column in a minimal amount of solvent as a concentrated band.

Q3: My recrystallization attempt resulted in "oiling out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a crystalline solid. This typically happens when the solution is supersaturated at a temperature above the compound's melting point in that solvent or when cooling is too rapid.[4][5]

Causality & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution is too concentrated, or was cooled too quickly, preventing the molecules from orienting into a crystal lattice.[5]

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the concentration. Then, allow the solution to cool much more slowly. Insulating the flask can promote slow cooling.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high.

    • Solution: Select a solvent with a lower boiling point. Alternatively, use a solvent pair (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimum of the hot "good" solvent and slowly add the "poor" solvent until the solution becomes slightly turbid, then allow it to cool slowly.[4]

Q4: The yield after recrystallization is very low. How can I improve it?

A4: Low yield is a common issue in recrystallization and can be traced back to several factors.[4]

  • Sub-optimal Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures. A significant portion of your product is being lost in the mother liquor.

    • Solution: Test different solvents. An ideal solvent dissolves the compound well when hot but poorly when cold.[6] Alternatively, after filtering the initial crop of crystals, you can try to concentrate the mother liquor and cool it again to obtain a second, albeit likely less pure, crop of crystals.

  • Excessive Solvent Used: Using too much solvent during the initial dissolution step will prevent the solution from becoming saturated upon cooling, thus hindering crystallization.[5]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Filtration: Filtering the crystals before the solution has fully cooled and crystallization is complete will result in a lower yield.

    • Solution: Ensure the flask has cooled to room temperature and then in an ice bath for at least 30 minutes to maximize crystal formation before vacuum filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most effective general-purpose purification techniques for this compound?

A1: The two most powerful and commonly cited purification techniques for pyridazinone derivatives are recrystallization and silica gel column chromatography.[1]

  • Recrystallization: This is an excellent method for removing small amounts of impurities from a solid, often yielding a high-purity product.[4] Ethanol is a frequently used solvent for this class of compounds.[1] The key is selecting a solvent where the compound's solubility is high at elevated temperatures but low at cooler temperatures.[6]

  • Column Chromatography: This technique is indispensable for separating mixtures of compounds with similar properties, such as isomers or byproducts with close polarity, which are difficult to resolve by recrystallization.[1][2]

The choice between them depends on the specific impurities present. Often, a combination of the two is used for achieving the highest purity.

Q2: What are the likely impurities I should be aware of during synthesis?

A2: Impurities can originate from unreacted starting materials, reagents, or side reactions. In the synthesis of substituted pyridazinones, side reactions can sometimes lead to the formation of isomers. For example, studies on related pyridazinone syntheses have shown that functional groups can migrate under certain reaction conditions, leading to isomeric byproducts that can be challenging to separate.[2] Therefore, it is critical to use analytical techniques like NMR, LC-MS, or GC-MS to identify the structure of persistent impurities to devise a targeted purification strategy.

Q3: How should I properly store this compound to maintain its purity?

A3: Based on supplier recommendations for the closely related precursor, 4-Chloro-5-methoxy-3(2H)-pyridazinone, the compound should be stored at room temperature.[7] For long-term stability and to prevent degradation, it is best practice to store it in a tightly sealed container in a cool, dry place, protected from light and moisture. Some suppliers of similar compounds recommend storage in an inert atmosphere at 2-8°C.[8]

Q4: Which analytical methods are best for assessing the final purity of my compound?

A4: A combination of methods is recommended to provide a comprehensive purity profile.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are quantitative methods that can determine purity with high accuracy (e.g., ≥98%).[7][9]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy is essential for confirming the structure of the compound and can reveal the presence of impurities if they are present in sufficient quantity (>1-5%).

  • Melting Point: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range. The melting point of the related precursor is 225 °C (with decomposition).[7]

Experimental Protocols & Data

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

G cluster_start Initial Analysis cluster_purification Purification Steps cluster_end Final Product start Crude Product tlc Analyze by TLC/NMR start->tlc wash Aqueous Wash (Acid/Base) tlc->wash Ionic Impurities Present? chrom Column Chromatography tlc->chrom Multiple Close Spots (e.g., Isomers) tlc_after_wash Analyze by TLC/NMR wash->tlc_after_wash Re-analyze recryst Recrystallization final_analysis Purity & Characterization (HPLC, NMR, MP) recryst->final_analysis chrom->final_analysis product Pure Product final_analysis->product tlc_after_wash->recryst One Major Spot & Minor Baseline/ Solvent Front Impurities tlc_after_wash->chrom Multiple Close Spots Remain

Caption: Decision tree for selecting a purification method.

Table 1: Solvent Selection for Recrystallization
SolventBoiling Point (°C)Key Characteristics & Suitability
Ethanol 78Commonly used for pyridazinone derivatives; good balance of polarity.[1] Generally a good first choice.
Isopropanol 82Similar to ethanol but slightly less polar; may offer different solubility characteristics.
Ethyl Acetate 77A more polar aprotic solvent. Can be used alone or in a pair with a non-polar solvent like hexanes.
Water 100Generally, heterocyclic compounds like this have low water solubility, making it a potential anti-solvent.[4]
Hexanes ~69Highly non-polar. The compound is likely insoluble, making it a good choice as an anti-solvent.
Protocol 1: General Recrystallization by Cooling Method

This protocol is a standard procedure for purifying solids when an appropriate single solvent is identified.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of pre-heated solvent (e.g., ethanol) with stirring or swirling to dissolve the compound completely.[4]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger, purer crystals.[5]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor from the crystal surfaces.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Flash Column Chromatography

This protocol is for separating the target compound from impurities with different polarities.

  • TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. A good solvent system should place the Rf value of the target compound between 0.2 and 0.4 and show clear separation from impurities. A common system is Hexane:Ethyl Acetate.

  • Column Packing:

    • Plug the bottom of a glass chromatography column with cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent. Pour this slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[3]

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane).

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading).

    • Carefully add the sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to begin eluting the solvent through the silica gel.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • If using gradient elution, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute compounds that are more strongly adsorbed to the silica.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

References

Technical Support Center: Navigating the Challenges of Pyridazinone Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning pyridazinone synthesis from the laboratory bench to pilot plant or manufacturing scale. Pyridazinone derivatives are a critical class of heterocyclic compounds in drug discovery, with applications ranging from anticancer to cardiovascular agents.[1][2] However, scaling up their synthesis presents significant challenges that can impact yield, purity, safety, and cost-effectiveness.[3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter. Our approach is grounded in established chemical engineering principles and field-proven insights to ensure your scale-up process is safe, efficient, and reproducible.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the scale-up of pyridazinone synthesis in a direct question-and-answer format.

Q1: My scaled-up batch resulted in a significantly lower yield than the lab-scale synthesis. What are the likely causes and how can I fix this?

Low yield is one of the most frequent and costly issues during scale-up.[5] The problem often stems from physical and chemical parameters that do not scale linearly from a round-bottom flask to a large reactor.

Root Cause Analysis & Solutions:

  • Inadequate Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient.[6] This can lead to localized hot or cold spots, promoting side reactions or preventing the reaction from reaching the optimal temperature.[4]

    • Solution: Ensure your reactor's heating/cooling system is adequate for the reaction's thermal load. Use a jacketed reactor with a reliable cooling system and consider the use of internal cooling coils for highly exothermic reactions.[7] Monitor the internal temperature at multiple points if possible.

  • Insufficient Mixing (Mass Transfer Limitations): What appears as a homogenous solution in a flask can suffer from poor mixing in a large reactor, leading to concentration gradients.[6] This can slow reaction rates and increase the formation of byproducts.

    • Solution: Optimize the agitation speed and select the appropriate impeller type (e.g., anchor, turbine) for the viscosity of your reaction mixture. Computational fluid dynamics (CFD) modeling or working with a chemical engineer can help determine the optimal mixing parameters.[6]

  • Purity of Starting Materials: The quality of bulk starting materials can be more variable than small-batch reagents.[8] Impurities in γ-ketoacids or hydrazine derivatives can introduce competing side reactions.[5]

    • Solution: Always qualify new batches of raw materials. Perform analytical tests (e.g., NMR, HPLC, titration) to confirm purity and identify any potential inhibitors or reactive impurities.[8]

  • Inefficient Water Removal: The cyclocondensation step to form the pyridazinone ring generates water.[5] In a large-scale reaction, if this water is not effectively removed, it can inhibit the reaction from going to completion by shifting the equilibrium.

    • Solution: If using a Dean-Stark apparatus, ensure it is sized appropriately for the larger volume of solvent and expected water. For reactions sensitive to water, consider using molecular sieves, though their use and regeneration at scale can be challenging.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield in Scaled-Up Batch check_purity Verify Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok review_conditions Review Reaction Conditions (Temp, Time, pH) conditions_ok Conditions Optimized? review_conditions->conditions_ok assess_mixing Assess Mixing & Mass Transfer mixing_ok Mixing Efficient? assess_mixing->mixing_ok evaluate_workup Evaluate Work-up & Isolation Procedure workup_ok Product Loss During Work-up? evaluate_workup->workup_ok purity_ok->review_conditions Yes source_new_reagents Source/Purify Reagents purity_ok->source_new_reagents No conditions_ok->assess_mixing Yes optimize_params Re-optimize Parameters at Pilot Scale conditions_ok->optimize_params No mixing_ok->evaluate_workup Yes modify_agitation Modify Agitator/ Baffle Configuration mixing_ok->modify_agitation No adjust_workup Adjust Extraction/Crystallization Solvents or pH workup_ok->adjust_workup Yes end_success Yield Improved workup_ok->end_success No source_new_reagents->check_purity optimize_params->review_conditions modify_agitation->assess_mixing adjust_workup->evaluate_workup

Caption: A systematic workflow for diagnosing and resolving low yield issues during scale-up.

Q2: My final product is contaminated with several impurities that were not significant in the lab. How do I identify and control them?

Impurity profiles often change upon scale-up due to altered reaction kinetics and conditions.[4] Common side reactions in pyridazinone synthesis include incomplete cyclization leading to hydrazone intermediates, formation of regioisomers, and degradation from excessive heat.[5]

Common Impurities and Mitigation Strategies:

Impurity TypeProbable CauseMitigation Strategy
Hydrazone Intermediate Incomplete cyclization due to low temperature, insufficient reaction time, or pH being non-optimal.[5]Increase reaction temperature or prolong reaction time. Monitor reaction completion by TLC/LC-MS. Ensure pH is slightly acidic to catalyze the dehydration step.[5]
Regioisomers Use of unsymmetrical 1,4-dicarbonyl compounds where both carbonyls can react with hydrazine.[5]Screen different solvents and temperatures to favor the formation of the desired isomer. Catalysts may also influence regioselectivity. A thorough Design of Experiments (DoE) approach is recommended.
Degradation Products Overheating, extended reaction times at high temperatures, or harsh pH conditions can cause N-N bond cleavage.[5]Implement strict temperature control.[7] Avoid unnecessarily long reaction times once the reaction has reached completion.
Process-Related Impurities Residual solvents, reagents from incomplete work-up, or byproducts from quenching.Optimize the work-up procedure, including aqueous washes with appropriate pH to remove acidic or basic reagents.[9] Select an effective recrystallization solvent to purge impurities.[10]
Q3: The reaction temperature spiked unexpectedly, creating a safety hazard. How can we prevent thermal runaway?

Thermal runaway is a critical safety risk in exothermic reactions, which are common in pyridazinone synthesis (e.g., cyclization, nitration).[7][11] It occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor.[12]

Preventative Measures:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the reaction's thermal profile, including the heat of reaction, maximum temperature of synthesis reaction (MTSR), and potential for thermal accumulation.[3] This data is essential for safe process design.

  • Semi-Batch Addition: Instead of charging all reagents at once, use a semi-batch process where one reagent is added slowly and controllably to the other. This allows the cooling system to keep up with the heat being generated. The addition rate should be directly tied to the internal temperature.[7]

  • Dilution: Increasing the solvent volume can help absorb the heat of reaction, acting as a heat sink. However, this may decrease reaction rates and increase processing time and cost.

  • Emergency Preparedness: Ensure the reactor is equipped with proper safety features, such as a rupture disc and an emergency quenching system.[11] The quenching procedure should be validated to ensure it can effectively stop the reaction without producing hazardous byproducts.

Q4: The work-up and purification that worked in the lab are impractical or inefficient at scale. What are the best strategies for large-scale purification?

Methods like column chromatography are often not economically viable for large-scale production.[10] The focus must shift to more scalable techniques.

Scalable Purification Strategies:

  • Recrystallization: This is the preferred method for purifying solid products at scale.[9]

    • Key Consideration: Solvent selection is critical. The ideal solvent should fully dissolve the product at a high temperature but have very low solubility at a low temperature, while impurities should remain soluble at all temperatures.[9] A solvent screen at the lab scale is essential. Anti-solvent crystallization is another powerful technique.

  • Reactive Extraction / Washes: Utilize the acid-base properties of your product and impurities.

    • Example: If your pyridazinone product is neutral but you have acidic starting materials, washing the organic phase with a basic aqueous solution (e.g., sodium bicarbonate) can effectively remove them.[9]

  • Distillation: If the desired product is a liquid or a low-melting solid, distillation (simple, fractional, or vacuum) can be a highly effective purification method, although it is less common for the typically solid pyridazinone core.

Decision Tree for Scale-Up Purification

Purification_Strategy start Crude Product Post-Workup is_solid Is the Product a Solid? start->is_solid try_recrystallization Develop Recrystallization Protocol is_solid->try_recrystallization Yes consider_distillation Consider Distillation (if applicable) is_solid->consider_distillation No is_pure_enough Purity Meets Spec? try_recrystallization->is_pure_enough consider_washes Can Impurities be Removed by Aqueous Washes? is_pure_enough->consider_washes No success Purification Successful is_pure_enough->success Yes implement_washes Implement Acid/Base Washes in Work-up consider_washes->implement_washes Yes chromatography High-Value Product? Consider Prep-HPLC consider_washes->chromatography No implement_washes->try_recrystallization chromatography->success Yes fail Re-evaluate Synthesis to Minimize Impurities chromatography->fail No

Caption: Decision-making process for selecting a suitable purification method at scale.

Section 2: Key Experimental Protocols
Protocol 1: Step-by-Step Methodology for Reaction Optimization

This protocol outlines a systematic approach to optimizing reaction conditions for the synthesis of a generic pyridazinone from a γ-ketoacid and hydrazine hydrate.

Objective: To maximize yield and minimize impurities by optimizing temperature, concentration, and reagent stoichiometry.

Methodology:

  • Baseline Experiment: Conduct one experiment at the intended scale (e.g., 1L pilot reactor) using the laboratory-derived conditions. This will serve as the baseline for comparison.

  • Parameter Screening (Design of Experiments - DoE):

    • Identify key variables: Temperature, concentration (solvent volume), and equivalents of hydrazine.

    • Define ranges for each variable (e.g., Temperature: 80°C, 90°C, 100°C).

    • Use DoE software to generate a matrix of experiments that will efficiently explore the parameter space.

  • Execution:

    • Charge the reactor with the γ-ketoacid (1.0 eq.) and the chosen solvent (e.g., ethanol, acetic acid).[5]

    • Begin agitation and heat the mixture to the target temperature specified in the DoE matrix.

    • Slowly add the hydrazine hydrate (e.g., 1.1-1.5 eq.) over 30-60 minutes, monitoring the internal temperature closely.

    • Maintain the reaction at the target temperature for the specified time (e.g., 4-8 hours).

  • In-Process Monitoring:

    • Withdraw samples every hour and analyze by TLC or LC-MS to track the consumption of starting material and the formation of the product and key impurities.[5]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture. The product may precipitate upon cooling.[5]

    • Collect the solid by filtration.

    • Wash the solid with a cold solvent (e.g., cold ethanol) to remove soluble impurities.[5]

    • Dry the product under vacuum to a constant weight.

  • Analysis: Analyze the yield and purity of the product from each experiment. Use the DoE software to identify the optimal conditions.

Protocol 2: General Procedure for Safe Quenching and Work-up

Objective: To safely neutralize the reaction mixture and perform an initial purification to isolate the crude product.

Safety First: Quenching can be highly exothermic, especially when neutralizing strong acids or bases.[7] Always perform this in a reactor with adequate cooling capacity.

Methodology:

  • Cooling: Cool the completed reaction mixture to a safe temperature (e.g., 0-10°C).

  • Quenching:

    • If the reaction is acidic, slowly add a pre-chilled basic solution (e.g., saturated sodium bicarbonate) while carefully monitoring the internal temperature and any gas evolution (CO2).

    • If the reaction is basic, slowly add a pre-chilled acidic solution (e.g., 1M HCl).

    • Maintain the temperature below a pre-determined limit (e.g., 25°C) throughout the addition.

  • Extraction (if applicable):

    • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the quenched mixture.

    • Agitate to ensure thorough mixing, then allow the layers to separate.

    • Separate the organic layer. If the product has some aqueous solubility, re-extract the aqueous layer.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Water, to remove water-soluble salts.

      • Brine (saturated NaCl solution), to break emulsions and remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over a drying agent like magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be subjected to final purification (e.g., recrystallization).

Section 3: Frequently Asked Questions (FAQs) for Scale-Up

Q: What are the primary safety considerations when moving from bench to pilot scale? A: Safety is the top priority.[4] Key considerations include:

  • Thermal Hazard Assessment: Understand the exothermic potential of your reaction through calorimetry.[3][12]

  • Material Handling: Be aware of the hazards of handling large quantities of chemicals, including flammability, toxicity, and corrosivity.[4] For example, palladium on carbon catalyst is flammable when dry.[7]

  • Pressure and Gas Evolution: Assess if the reaction generates gas, which could lead to a pressure buildup in a closed system.

  • Regulatory Compliance: Ensure your process complies with all relevant safety regulations, such as OSHA's Process Safety Management (PSM) standards.[4]

Q: How does solvent choice differ between lab and plant scale? A: Solvent selection at scale involves more than just reaction performance. You must also consider:

  • Cost and Availability: The cost of the solvent becomes a major factor in the final product's price.

  • Safety: Flammability (flash point), toxicity, and environmental impact are critical. Solvents like diethyl ether or dichloromethane are often avoided at scale in favor of options like 2-MeTHF or ethyl acetate.

  • Boiling Point: The boiling point affects the ease of removal and the heating/cooling requirements of the process.

  • Work-up: The solvent's solubility in water and ability to form azeotropes can impact extraction and distillation efficiency.

Q: What are the most important analytical techniques for monitoring a scaled-up reaction? A: Real-time monitoring is crucial for control and consistency.[13][14]

  • Process Analytical Technology (PAT): Techniques like in-situ FTIR or Raman spectroscopy can provide real-time data on reactant consumption and product formation without sampling.[3]

  • Chromatography (HPLC/UPLC): This is the workhorse for offline monitoring. It provides accurate quantitative data on the concentration of all key components, allowing for precise determination of reaction completion and impurity levels.

  • Basic Monitoring: Continuous monitoring of temperature, pressure, and agitator torque provides vital information about the state of the reaction.[13]

References

Technical Support Center: A Troubleshooting Guide for Pyridazinone Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridazinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of these vital heterocyclic compounds. Pyridazinones are a significant class of molecules, forming the core scaffold of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular applications.[1][2][3][4]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during synthesis. We will focus on the most prevalent synthetic route: the cyclocondensation of γ-ketoacids or related 1,4-dicarbonyl compounds with hydrazine derivatives. Our goal is to equip you with the knowledge to not only identify and solve experimental issues but also to understand the underlying chemical principles governing these reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during pyridazinone synthesis in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Q1: My reaction is resulting in a consistently low yield. What are the primary causes and how can I optimize it?

A1: Low yield is one of the most common hurdles in pyridazinone synthesis. The issue typically stems from one or more of the following factors. A systematic approach is the most effective way to troubleshoot this problem.[5][6]

  • Purity of Starting Materials: The purity of your γ-ketoacid and hydrazine derivative is paramount. Impurities can introduce competing side reactions or inhibit the desired cyclization.[5] Always use freshly purified reagents and ensure solvents are anhydrous where necessary.

  • Reaction Temperature and Time: Temperature is a critical parameter. An insufficient temperature may lead to an incomplete reaction, leaving you with the hydrazone intermediate. Conversely, excessively high temperatures can cause decomposition of your reactants or the final product.[5] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and duration.

  • Choice of Solvent: The solvent plays a significant role in reaction rate and yield. Protic solvents such as ethanol or acetic acid are frequently used as they can facilitate the proton transfer steps involved in the mechanism.[5]

  • pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a deciding factor. A mildly acidic medium often catalyzes the final dehydration step, which is crucial for ring closure.[5] However, strongly acidic conditions can promote unwanted side reactions.

  • Water Removal: The final cyclization step to form the pyridazinone ring is a condensation reaction that liberates a molecule of water. Removing this water as it forms can drive the reaction equilibrium toward the product, thereby increasing the yield. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[5]

Below is a troubleshooting workflow to address low yields.

Low_Yield_Troubleshooting Start Low Yield of Pyridazinone Purity Check Purity of Starting Materials Start->Purity Optimize_T Optimize Reaction Temperature & Time Purity->Optimize_T Reagents Pure Solvent Evaluate Solvent Choice Optimize_T->Solvent pH Adjust Reaction pH Solvent->pH Water Consider Water Removal pH->Water Monitor Monitor Reaction by TLC/LC-MS Water->Monitor Reevaluate Re-evaluate & Repeat Monitor->Reevaluate No Improvement Success Improved Yield: Optimization Successful Monitor->Success Improvement Reevaluate->Purity

Caption: A systematic workflow for troubleshooting low yields in pyridazinone synthesis.

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions?

A2: The formation of multiple products is a frequent challenge. Understanding the potential side reactions is key to minimizing them.

  • Hydrazone Formation: The initial reaction between the ketone or aldehyde carbonyl group and hydrazine forms a hydrazone. This intermediate must then undergo intramolecular cyclization. If this cyclization step is slow or incomplete, the hydrazone may be isolated as a significant byproduct.[5] This is often the case when reaction temperatures are too low or reaction times are too short.

  • Formation of Regioisomers: When using an unsymmetrical 1,4-dicarbonyl compound, the two carbonyl groups may have different reactivities. This can lead to the formation of two distinct regioisomeric pyridazinone products.[5] The control of regioselectivity can sometimes be achieved by carefully adjusting reaction conditions or through the use of specific catalysts.

  • N-N Bond Cleavage: Under harsh conditions, such as very high temperatures or the presence of strong oxidizing or reducing agents, the N-N single bond in the hydrazine reactant or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[5]

The general mechanism and the point of hydrazone formation are illustrated below.

Pyridazinone_Mechanism cluster_reactants Reactants Ketoacid γ-Ketoacid Hydrazone Hydrazone Intermediate (Potential Byproduct) Ketoacid->Hydrazone Hydrazine Hydrazine (R-NHNH2) Hydrazine->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Rate-limiting step Dehydration Dehydration (-H2O) Cyclization->Dehydration Product Pyridazinone Product Dehydration->Product

Caption: General reaction mechanism for pyridazinone synthesis from a γ-ketoacid.

Q3: I'm struggling to purify my final pyridazinone product. What are the best practices?

A3: Effective purification is crucial for obtaining a high-quality product. The appropriate method depends on the nature of the impurities.

  • Aqueous Washes: If your starting materials have different acid-base properties than your product, they can often be removed with simple aqueous washes. For example, unreacted acidic γ-ketoacid can be removed by washing the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate).[7][8]

  • Recrystallization: This is one of the most powerful techniques for removing small amounts of impurities from a solid product. The key is selecting an appropriate solvent system where the desired compound is highly soluble at an elevated temperature but sparingly soluble at room or lower temperatures.[7] Ethanol is a commonly used solvent for recrystallizing pyridazinone derivatives.[5][9]

  • Column Chromatography: For complex mixtures or impurities with similar solubility profiles to the product, silica gel column chromatography is the standard method.[7] A typical elution system involves a gradient of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[7][10] Preliminary TLC analysis is vital for determining the optimal solvent ratio for separation.[7]

Q4: I am attempting to N-alkylate my pyridazinone and I'm getting a mixture of regioisomers. How can I control the selectivity?

A4: The pyridazinone ring contains two nitrogen atoms, and controlling the site of alkylation can be challenging. The regioselectivity is influenced by a combination of electronic, steric, and conditional factors.[5]

  • Steric Hindrance: Bulky substituents already present on the pyridazinone ring will often direct an incoming alkyl group to the less sterically hindered nitrogen atom.[5] Similarly, using a bulky alkylating agent can enhance this effect.

  • Electronic Effects: The electron density at each nitrogen atom, which is influenced by the various substituents on the ring, will affect the site of alkylation. The more nucleophilic nitrogen will react preferentially.

  • Reaction Conditions: The choice of base, solvent, and temperature can have a profound impact on the regioselectivity. For instance, using a milder base or a non-polar solvent might favor alkylation at one nitrogen over the other.[5] A systematic screening of these conditions is often necessary to optimize for the desired isomer.

Experimental Protocols & Data

To provide a practical context, we present a standard protocol for a common pyridazinone synthesis and a table summarizing the influence of various reaction parameters.

Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is a representative example of the cyclocondensation reaction.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (99%)

  • Ethanol

  • Standard reflux apparatus

  • Filtration equipment

Procedure:

  • In a round-bottom flask, dissolve β-benzoylpropionic acid (1 eq.) in ethanol.[5]

  • To this solution, add hydrazine hydrate (1.2 eq.) dropwise with stirring.[5]

  • Attach a condenser and reflux the reaction mixture for 4-6 hours.[5]

  • Monitor the progress of the reaction by TLC (e.g., using a 5:4:1 mixture of Toluene:Ethyl Acetate:Formic Acid as the mobile phase).[9]

  • Upon completion, allow the reaction mixture to cool to room temperature. The product should precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.[5][11]

  • Dry the purified product under vacuum to obtain 6-Phenyl-4,5-dihydropyridazin-3(2H)-one.

Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[9][10]

Table 1: Influence of Reaction Conditions on Yield

This table summarizes how varying key parameters can affect the outcome of the synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one.

Parameter Condition A Condition B Condition C Expected Outcome/Rationale
Solvent EthanolAcetic AcidTolueneEthanol/Acetic Acid (Protic): Generally good yields, facilitate proton transfer.[5] Toluene: May require a catalyst or Dean-Stark to remove water and drive the reaction.
Temperature 50 °C78 °C (Reflux)110 °C50 °C: Reaction may be slow, potentially isolating the hydrazone intermediate. 78 °C: Optimal for many alcohol solvents, balancing reaction rate and stability.[5] 110 °C: Higher temperatures risk decomposition.[5]
Additive NoneDean-Stark TrapAcetic Acid (cat.)None: Standard condition. Dean-Stark: Actively removes water, pushing equilibrium to the product side, potentially increasing yield.[5] Acetic Acid: Catalyzes the dehydration step, can improve reaction rate and yield.[5]

References

Validation & Comparative

Validation of the Biological Activity of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one, a pyridazinone derivative with potential applications in agrochemical and pharmaceutical research.[1][2][3] Drawing from established methodologies, we will objectively compare its potential herbicidal performance against well-characterized alternatives and provide the supporting experimental rationale and detailed protocols necessary for its rigorous evaluation.

The pyridazinone core is a privileged scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities, including herbicidal, anti-inflammatory, anticancer, and antimicrobial effects.[1][4][5] For the purpose of this guide, we will focus on its potential as a herbicide, a prominent application for this class of compounds.[1][4][6][7] The primary mechanism of action for many herbicidal pyridazinones is the inhibition of key enzymes in vital plant metabolic pathways, such as protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway, or the disruption of photosynthetic electron transport, particularly at Photosystem II (PSII).[6][7][8][9][10]

Part 1: Mechanistic Overview & Comparative Framework

Before embarking on experimental validation, it is crucial to understand the potential mechanisms of action and select appropriate comparators. This compound's structure suggests it may interfere with fundamental processes unique to plants, making it a candidate for a selective herbicide.

Potential Mechanism 1: Inhibition of Protoporphyrinogen Oxidase (PPO)

PPO is a critical enzyme in the biosynthesis of both chlorophyll and heme.[9][11] Its inhibition leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX. This molecule, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption, leading to phytotoxicity and plant death.[11]

  • Comparator Compound: Saflufenacil, a commercial PPO-inhibiting herbicide, serves as an excellent positive control for these assays.[6][7]

Potential Mechanism 2: Inhibition of Photosystem II (PSII)

PSII is a key protein complex in the thylakoid membranes of chloroplasts that performs the light-dependent reactions of photosynthesis.[8][10][12] Inhibition of electron transport through PSII blocks this process, leading to a cascade of events including the generation of reactive oxygen species and ultimately, cell death.[8][13]

  • Comparator Compound: Diuron, a well-characterized PSII inhibitor, is a suitable benchmark for comparison.

Below is a logical workflow for the validation process.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Whole Organism Assay cluster_3 Phase 4: Conclusion A Compound Preparation (this compound & Comparators) B PPO Inhibition Assay A->B Test Concentrations C PSII Inhibition Assay A->C Test Concentrations D Calculate IC50 Values B->D C->D E Compare Potency D->E F Seed Germination & Seedling Growth Assay E->F Select Lead Mechanism G Chlorophyll Content Measurement F->G H Validate Biological Activity G->H

Caption: Experimental workflow for validating biological activity.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating, with clear positive and negative controls. The causality behind each step is explained to ensure scientific rigor.

Protocol 1: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay fluorometrically measures the production of protoporphyrin IX from its substrate, protoporphyrinogen IX, catalyzed by PPO extracted from plant tissue.[11]

Rationale: A direct measurement of enzyme activity allows for the precise determination of inhibitory potential without the complexities of a whole-organism system. A fluorometric readout provides high sensitivity.[11][14]

Materials:

  • Spinach leaves

  • Extraction buffer (330 mM sorbitol, 50 mM Tricine-KOH pH 7.9, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA)

  • Assay buffer (100 mM KH2PO4, 0.3% w/v Tween 80, 5 mM DTT, 1 mM EDTA, pH 7.2)

  • Protoporphyrinogen IX (substrate)

  • This compound

  • Saflufenacil (positive control)

  • DMSO (vehicle control)

  • Microplate fluorometer (λex= 410nm, λem=640nm)

Procedure:

  • Enzyme Extraction:

    • Homogenize 50g of fresh spinach leaves in 150 ml of ice-cold extraction buffer.[11]

    • Filter the homogenate through four layers of cheesecloth.

    • Centrifuge the filtrate at 2500 x g for 1 minute to pellet chloroplasts.[11]

    • Resuspend the pellet in a minimal volume of extraction buffer and lyse the chloroplasts by osmotic shock in the assay buffer.

    • Centrifuge at high speed to pellet membranes and use the supernatant (stromal fraction) containing PPO for the assay.[11]

  • Assay Setup:

    • In a 96-well black microplate, add 10 µL of various concentrations of the test compound (dissolved in DMSO) or controls.

    • Add 170 µL of the PPO enzyme extract to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.[14]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of protoporphyrinogen IX substrate.

    • Immediately begin monitoring the fluorescence increase at λex= 410nm and λem=640nm for 60 minutes at 37°C.[11][14]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: In Vitro Photosystem II (PSII) Inhibition Assay

This assay utilizes chlorophyll fluorescence to measure the efficiency of PSII. A decrease in the maximum quantum yield of PSII (Fv/Fm) indicates inhibition.[10][13]

Rationale: Chlorophyll fluorescence is a non-invasive and highly sensitive probe of photosynthetic activity. The Fv/Fm ratio is a direct measure of the potential quantum efficiency of PSII and is a standard parameter for detecting stress and inhibition.[10][15]

Materials:

  • Duckweed (Lemna minor) or green algae (Chlorella pyrenoidosa) cultures.[16][17]

  • Growth medium

  • This compound

  • Diuron (positive control)

  • DMSO (vehicle control)

  • Pulse Amplitude Modulated (PAM) fluorometer

  • Multi-well culture plates

Procedure:

  • Culture Preparation:

    • Grow duckweed or algae in their respective liquid media under a controlled light/dark cycle until a healthy population is established.

  • Treatment Application:

    • In a multi-well plate, add the test compound or controls at various concentrations to the growth medium.

    • Add the duckweed fronds or an aliquot of the algal culture to each well.

  • Incubation and Dark Adaptation:

    • Incubate the plates under normal growth conditions for a set period (e.g., 24-48 hours).

    • Before measurement, dark-adapt the samples for at least 20 minutes. This ensures all reaction centers are open.

  • Fluorescence Measurement:

    • Measure the minimal fluorescence (Fo) with a weak measuring light.

    • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

    • The fluorometer software will calculate the Fv/Fm ratio, where Fv = Fm - Fo.

  • Data Analysis:

    • Plot the Fv/Fm values against the inhibitor concentration.

    • Determine the concentration of the compound that causes a 50% reduction in Fv/Fm compared to the control.

Part 3: Data Presentation and Interpretation

Quantitative data from the above experiments should be summarized for clear comparison.

Table 1: Comparative In Vitro Inhibitory Activity

CompoundTargetIC50 (µM)
This compoundPPOExperimental Value
SaflufenacilPPO~0.05[6]
This compoundPSII (Fv/Fm)Experimental Value
DiuronPSII (Fv/Fm)~0.1

Note: The IC50 value for Saflufenacil is representative and may vary based on assay conditions.

Interpretation: A lower IC50 value indicates higher potency. By comparing the IC50 of the test compound to the commercial standard, a clear assessment of its relative efficacy can be made. Significant activity in one assay over the other will point towards the primary mechanism of action.

Below is a diagram illustrating the PPO inhibition mechanism.

G cluster_0 Chlorophyll Biosynthesis Pathway cluster_1 Inhibition cluster_2 Resulting Phytotoxicity A Protoporphyrinogen IX B Protoporphyrin IX A->B PPO C Mg-Protoporphyrin IX B->C E Accumulated Protoporphyrin IX B->E Accumulation D Chlorophyll C->D Inhibitor 4-Chloro-5-methoxy-2- methylpyridazin-3(2H)-one Inhibitor->B Inhibits PPO F Reactive Oxygen Species (ROS) E->F + Light, O2 G Lipid Peroxidation & Membrane Damage F->G

Caption: PPO inhibition leads to phytotoxicity.

Part 4: Whole Plant Validation

Positive results from in vitro assays should be confirmed with whole organism studies to assess practical efficacy.

Protocol 3: Seed Germination and Early Growth Inhibition Assay

This assay evaluates the effect of the compound on the overall germination and development of model plant species.[18][19]

Rationale: This bioassay provides a holistic view of the compound's phytotoxicity, integrating factors like uptake, translocation, and metabolism that are absent in in vitro tests.

Materials:

  • Seeds of a monocot (e.g., barnyard grass, Echinochloa crus-galli) and a dicot (e.g., cress, Lepidium sativum).[4]

  • Petri dishes with filter paper

  • Test compound solutions at various concentrations

  • Growth chamber with controlled light and temperature

Procedure:

  • Place a sterile filter paper in each petri dish and add a defined number of seeds (e.g., 20).

  • Moisten the filter paper with a set volume of the test solution or control.

  • Seal the dishes and place them in a growth chamber.

  • After a defined period (e.g., 7 days), count the number of germinated seeds and measure the root and shoot length of the seedlings.[18]

  • Calculate the percentage of germination inhibition and growth reduction relative to the negative control.

Table 2: Herbicidal Efficacy on Model Weeds

CompoundConcentration (g/ha equivalent)Plant SpeciesGermination Inhibition (%)Root Growth Inhibition (%)Shoot Growth Inhibition (%)
This compoundValue 1E. crus-galliExperimental ValueExperimental ValueExperimental Value
Value 2E. crus-galliExperimental ValueExperimental ValueExperimental Value
Value 1L. sativumExperimental ValueExperimental ValueExperimental Value
Value 2L. sativumExperimental ValueExperimental ValueExperimental Value
Saflufenacil/DiuronValue 1E. crus-galliLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. Value
Value 1L. sativumLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. Value

Conclusion

This guide provides a robust, multi-tiered approach to validating the biological activity of this compound. By progressing from specific in vitro enzyme and physiological assays to whole organism bioassays, researchers can confidently determine the compound's mechanism of action and its potential as a novel active ingredient. The comparative framework against established commercial standards ensures that the results are not only scientifically sound but also relevant to real-world applications in drug and herbicide discovery.

References

A Guide to the Reproducible Synthesis of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, pyridazinone scaffolds are of significant interest due to their diverse biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2] The precise functionalization of the pyridazinone ring is crucial for tuning its pharmacological profile. This guide provides an in-depth analysis of the synthesis of a key intermediate, 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one, with a focus on reproducibility and a comparative study with alternative pyridazinone derivatives.

Introduction to this compound

This compound is a versatile building block in the synthesis of more complex molecules. Its strategic substitution pattern, featuring a reactive chlorine atom, a methoxy group, and an N-methyl group, allows for a variety of subsequent chemical transformations. The reproducibility of its synthesis is paramount for ensuring a consistent supply of this intermediate for further drug discovery and development efforts.

This guide will delve into a proposed, robust synthetic protocol for this compound, address potential challenges and side reactions, and compare its synthesis and potential applications with other relevant pyridazinone derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4,5-dichloro-2-methylpyridazin-3(2H)-one (Precursor)

This protocol is adapted from a reported procedure for the N-methylation of a dichloropyridazinone.[1]

Materials:

  • 4,5-dichloropyridazin-3(2H)-one

  • Methanol

  • Sodium hydroxide

  • De-mineralized water

  • Dimethyl sulphate

Procedure:

  • In a round-bottom flask, suspend 4,5-dichloropyridazin-3(2H)-one (0.01 mol) in methanol (9.7 ml).

  • Stir the suspension for 15 minutes at room temperature.

  • Add a solution of sodium hydroxide (0.5 g) in de-mineralized water (10.0 ml) with constant stirring until a clear solution is obtained.

  • Cool the reaction flask to 5°C in an ice bath.

  • Once the temperature is below 5°C, add dimethyl sulphate (0.01 mol) dropwise, maintaining the temperature between 15-20°C.

  • Continue stirring for 1 hour at this temperature.

  • Remove the excess methanol by distillation under reduced pressure.

  • Collect the resulting solid by filtration, wash with cold water, and dry.

Causality of Experimental Choices:

  • The use of sodium hydroxide is to deprotonate the pyridazinone, forming the more nucleophilic pyridazinide anion, which readily reacts with the electrophilic dimethyl sulphate.

  • Maintaining a low temperature during the addition of dimethyl sulphate is crucial to control the exothermic reaction and minimize potential side reactions.

Protocol 2: Proposed Synthesis of this compound

This proposed protocol is based on the nucleophilic substitution of a chlorine atom with a methoxy group, a common transformation for this class of compounds.

Materials:

  • 4,5-dichloro-2-methylpyridazin-3(2H)-one

  • Sodium methoxide

  • Methanol (anhydrous)

Procedure:

  • Dissolve 4,5-dichloro-2-methylpyridazin-3(2H)-one (1 eq.) in anhydrous methanol.

  • Add a solution of sodium methoxide (1.1 eq.) in methanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Sodium methoxide is a strong nucleophile that can displace a chlorine atom on the electron-deficient pyridazinone ring.

  • The use of anhydrous methanol is important to prevent hydrolysis of the chloro-substituent.

  • Heating to reflux increases the reaction rate. Regioselectivity is a key consideration in this step, as substitution can potentially occur at either the C4 or C5 position. The electronic and steric environment of the pyridazinone ring will influence the outcome.

Challenges to Reproducibility and Potential Side Reactions

The synthesis of substituted pyridazinones can be prone to several side reactions that affect yield and purity, thereby impacting reproducibility.[3]

  • Regioisomer Formation: In the methoxylation of 4,5-dichloro-2-methylpyridazin-3(2H)-one, the formation of the undesired 5-chloro-4-methoxy isomer is a possibility. The regioselectivity is influenced by the electronic effects of the substituents on the pyridazinone ring and the reaction conditions.

  • N-N Bond Cleavage: Under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, the N-N bond of the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[3]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to the recovery of unreacted starting material, reducing the overall yield.[3]

To ensure reproducibility, it is crucial to carefully control reaction parameters such as temperature, reaction time, and the purity of reagents.

Comparative Analysis with Alternative Pyridazinone Derivatives

The following table compares the synthesis and known applications of this compound with other relevant pyridazinone derivatives found in the literature.

CompoundStructureSynthetic PrecursorsKey Reaction StepsReported YieldPotential ApplicationsReference
This compound 4,5-dichloro-2-methylpyridazin-3(2H)-oneNucleophilic substitution with sodium methoxideNot explicitly reported, obtained as a byproductIntermediate for agrochemical and pharmaceutical synthesis[4]
4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(piperidino)pyridazin-3(2H)-one 4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one, PiperidineNucleophilic substitution with piperidine85%Anticancer, Antiangiogenic[5]
6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives Substituted γ-ketoacids, Hydrazine hydrateCyclocondensationGoodVasodilators[6]

Visualization of Synthetic Pathways

Synthesis of this compound

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Methoxylation 4,5-dichloropyridazin-3(2H)-one 4,5-dichloropyridazin-3(2H)-one 4,5-dichloro-2-methylpyridazin-3(2H)-one 4,5-dichloro-2-methylpyridazin-3(2H)-one 4,5-dichloropyridazin-3(2H)-one->4,5-dichloro-2-methylpyridazin-3(2H)-one (CH3)2SO4, NaOH This compound This compound 4,5-dichloro-2-methylpyridazin-3(2H)-one->this compound NaOMe, MeOH

Caption: Proposed two-step synthesis of the target compound.

General Synthesis of Pyridazinone Derivatives

G γ-ketoacid γ-ketoacid Pyridazinone Pyridazinone γ-ketoacid->Pyridazinone Hydrazine Hydrate Dicarbonyl Compound Dicarbonyl Compound Dicarbonyl Compound->Pyridazinone Hydrazine Hydrate

Caption: Common cyclocondensation routes to pyridazinone cores.

Conclusion

The reproducible synthesis of this compound is achievable through a carefully controlled two-step process involving N-methylation and subsequent regioselective methoxylation. Understanding and mitigating potential side reactions are critical for obtaining high yields and purity. This guide provides a framework for researchers to approach the synthesis of this valuable intermediate and to consider alternative pyridazinone scaffolds for their specific research needs. The provided protocols and comparative data aim to facilitate the rational design and synthesis of novel, biologically active compounds.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling: The Case of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, ultimately derailing promising drug discovery programs. This guide provides an in-depth, technically-focused comparison of a hypothetical cross-reactivity study for the novel compound 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one , a member of the pharmacologically significant pyridazinone class.

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] This inherent biological promiscuity underscores the critical need for rigorous cross-reactivity profiling early in the development process.

This guide is structured to provide not just a protocol, but a strategic framework for assessing the selectivity of a novel pyridazinone derivative. We will explore the rationale behind experimental choices, present hypothetical comparative data, and provide detailed methodologies for key assays.

Strategic Approach to Cross-Reactivity Profiling

The initial step in designing a cross-reactivity study is to understand the potential target space of the compound class. Pyridazinone derivatives have been reported to interact with a variety of protein families, including but not limited to:

  • Phosphodiesterases (PDEs): Notably PDE4, involved in inflammatory pathways.[4]

  • Cyclooxygenases (COXs): Specifically COX-2, a key target in anti-inflammatory drug development.[1]

  • Formyl Peptide Receptors (FPRs): G-protein coupled receptors that modulate leukocyte inflammatory activities.[1]

  • Adrenoceptors: Such as α1- and α2-adrenoceptors.[5]

  • Protein Kinases: A large family of enzymes frequently implicated in off-target effects of small molecules.[6]

Given this landscape, a multi-pronged approach to cross-reactivity profiling is essential. Our strategy for "this compound" (hereafter referred to as Compound X ) will involve a tiered screening cascade, beginning with broad panels and narrowing down to specific, high-interest off-targets.

For comparative purposes, we will benchmark Compound X against two hypothetical pyridazinone derivatives with known primary targets:

  • Compound Y: A potent and selective PDE4 inhibitor.

  • Compound Z: A dual COX-2/FPR1 modulator.

The following diagram illustrates the proposed experimental workflow:

experimental_workflow cluster_tier1 Tier 1: Broad Off-Target Screening cluster_tier2 Tier 2: Dose-Response & IC50 Determination cluster_tier3 Tier 3: Cellular & Functional Validation in_silico In Silico Profiling (Structure-Based & Ligand-Based) kinase_panel Broad Kinase Panel Screen (e.g., 468 kinases) in_silico->kinase_panel Identifies potential kinase liabilities safety_panel Pharmacological Safety Panel (GPCRs, Ion Channels, Transporters) in_silico->safety_panel Predicts broader off-target interactions ic50_kinases IC50 Determination for Primary Kinase Hits kinase_panel->ic50_kinases Hits with >50% inhibition ic50_safety IC50 Determination for Primary Safety Hits safety_panel->ic50_safety Hits with >50% inhibition cellular_assays Cell-Based Target Engagement & Pathway Analysis ic50_kinases->cellular_assays Potent off-targets ic50_safety->cellular_assays Potent off-targets in_vitro_tox In Vitro Toxicity Assays (e.g., Cytotoxicity in relevant cell lines) cellular_assays->in_vitro_tox Confirms functional consequence start Compound X Compound Y Compound Z start->in_silico

Caption: Tiered approach for cross-reactivity profiling.

In Silico Off-Target Prediction

Before committing to expensive and time-consuming wet-lab experiments, computational methods can provide valuable insights into potential off-target interactions.[7][8] We will utilize a combination of ligand-based and structure-based approaches.

  • Ligand-Based Screening: This involves comparing the 2D and 3D structure of Compound X to databases of known ligands with annotated biological activities. The Similarity Ensemble Approach (SEA) is a powerful tool for this purpose.

  • Structure-Based Screening (Molecular Docking): If high-resolution crystal structures of potential off-targets are available, molecular docking can predict the binding affinity and pose of Compound X in the active site.

These in silico methods help prioritize which experimental panels to run and can flag potential liabilities that might be missed by standard screening panels.[9]

Broad Kinase Selectivity Profiling

Protein kinases are a major class of off-targets for many small molecule drugs.[6] We will perform an initial screen of Compound X, Y, and Z at a single high concentration (e.g., 10 µM) against a broad panel of kinases. Several commercial services offer comprehensive kinase profiling.[10][11][12][13]

Experimental Protocol: Broad Kinase Panel Screen (Example using a radiometric assay)

  • Compound Preparation: Prepare 10 mM stock solutions of Compounds X, Y, and Z in 100% DMSO. Dilute to a 100x working stock (1 mM) in DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, substrate, and buffer.

  • Compound Addition: Add the test compounds to a final concentration of 10 µM. Include a positive control inhibitor and a DMSO vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding ³³P-ATP. The ATP concentration should be at or near the Km for each kinase to provide a sensitive measure of inhibition.[10]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Wash away excess ³³P-ATP. Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control.

Hypothetical Comparative Data:

Kinase FamilyCompound X (% Inhibition @ 10 µM)Compound Y (% Inhibition @ 10 µM)Compound Z (% Inhibition @ 10 µM)
CMGC
CDK2/CycA851545
GSK3β62833
TK
ABL11259
SRC782265
AGC
PKA523
ROCK1451828
Other
Haspin91312

This initial screen identifies CDK2/CycA, GSK3β, SRC, and Haspin as potential off-targets for Compound X.

Dose-Response Analysis for Primary Hits

Hits from the broad panel screen (typically >50% inhibition) must be confirmed through dose-response studies to determine their potency (IC50).

Experimental Protocol: IC50 Determination

This protocol is similar to the broad panel screen, but with a range of compound concentrations.

  • Prepare serial dilutions of the test compounds (e.g., 10-point, 3-fold dilutions starting from 30 µM).

  • Perform the kinase assay as described previously with the range of compound concentrations.

  • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative IC50 Data (µM):

TargetCompound X (IC50)Compound Y (IC50)Compound Z (IC50)
Primary Target (To be determined)PDE4: 0.015COX-2: 0.1; FPR1: 0.5
Off-Targets
CDK2/CycA0.5>308.2
GSK3β2.1>3015.7
SRC1.525.14.9
Haspin0.2>30>30

These hypothetical results suggest that Compound X has significant off-target activity against several kinases, particularly Haspin and CDK2/CycA. This is a critical finding that would need to be addressed in further lead optimization. The high selectivity of Compound Y for its primary target over these kinases is also evident.

Cellular Target Engagement and Functional Assays

Biochemical assays, while essential, do not always translate to a cellular context. Therefore, it is crucial to validate the off-target hits in relevant cell-based assays.

Experimental Protocol: Cellular Target Engagement (NanoBRET™ Example for CDK2)

  • Cell Line: Use a cell line (e.g., HEK293) engineered to express a NanoLuc®-CDK2 fusion protein.

  • Compound Treatment: Seed cells in a multi-well plate and treat with a range of concentrations of Compound X.

  • Tracer Addition: Add a fluorescent tracer that binds to the ATP-binding pocket of CDK2.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. If Compound X binds to CDK2, it will displace the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Determine the IC50 from the dose-response curve.

A similar approach can be used to assess the functional consequences of off-target inhibition. For example, inhibition of CDK2 would be expected to cause a G1/S cell cycle arrest, which can be measured by flow cytometry.

The following diagram illustrates the signaling pathway context for a potential off-target like SRC kinase:

signaling_pathway cluster_pathway Simplified SRC Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK SRC SRC Kinase RTK->SRC Activation FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 RAS RAS SRC->RAS Proliferation Cell Proliferation, Migration, Survival FAK->Proliferation STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CompoundX Compound X CompoundX->SRC Inhibition

References

"comparative analysis of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one with other pyridazinones"

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparative Analysis of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one with Other Bioactive Pyridazinone Scaffolds

Executive Summary

The pyridazinone nucleus is a cornerstone in heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] These derivatives span a wide range of applications, from pharmaceuticals to agrochemicals.[1][2][3] This guide presents a comparative analysis of this compound, a key synthetic intermediate, against other well-characterized pyridazinone derivatives. We will delve into a comparative analysis of their physicochemical properties, synthetic pathways, and biological activities, grounded in experimental data and established scientific principles. This document is designed to provide researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview to guide future research and development efforts.

The Pyridazinone Landscape: A Tale of Versatility

Pyridazinones are six-membered aromatic rings containing two adjacent nitrogen atoms and a ketone functional group. This core structure is amenable to a wide array of chemical modifications, allowing for the fine-tuning of its electronic and steric properties to engage with diverse biological targets. The result is a class of compounds with a remarkable spectrum of pharmacological and biological activities, including anticancer, anti-inflammatory, cardiovascular, and herbicidal properties.[1][3][4][5][6]

This guide focuses on This compound (CAS No. 14628-57-0), a specific derivative that serves primarily as a versatile building block in the synthesis of more complex, biologically active molecules.[7][8][9] By comparing it with other pyridazinones that have established biological roles, we can better understand its potential and delineate logical pathways for future discovery.

Comparative Physicochemical and Structural Analysis

The biological fate and efficacy of a molecule are intrinsically linked to its physicochemical properties. The substituents on the pyridazinone ring dictate its solubility, lipophilicity, and ability to interact with target proteins.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Features & Known Applications
This compound C₆H₇ClN₂O₂174.58A key synthetic intermediate for agrochemical and pharmaceutical development.[7][8][9]
4,5-Dichloro-2-phenyl-3(2H)-pyridazinone C₁₀H₆Cl₂N₂O241.08A precursor for creating 5-amino substituted pyridazinones with potential biological activities.[10]
2-(3-Chloro-4-fluorophenyl)-4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one C₁₄H₁₁Cl₂FN₄O341.17An example of a derivative with demonstrated anticancer and antiangiogenic properties.[6]
Generic Herbicidal Pyridazinone Structure variesVariesVariesOften feature substituents that enhance interaction with plant-specific enzymes; used for weed control.[11][12]

Table 1. Comparative properties of selected pyridazinone derivatives.

The featured compound, this compound, possesses several key functional groups. The chlorine atom at the C4 position is a common feature in bioactive pyridazinones, often serving as a leaving group for nucleophilic substitution to introduce further diversity. The methoxy group at C5 and the methyl group at N2 influence the molecule's electronics and lipophilicity, which are critical for its reactivity and subsequent biological activity in downstream products.

Synthetic Strategies: From Precursors to Final Compounds

The accessibility of a chemical scaffold is paramount for its utility in research and development. The synthesis of pyridazinones is well-established, often commencing from 1,4-dicarbonyl compounds or mucochloric acid derivatives.

The synthesis of our target compound, this compound, typically follows a logical sequence starting from its N-unsubstituted precursor, 4-chloro-5-methoxy-3(2H)-pyridazinone. This highlights its role as a downstream intermediate.

graphdot cluster_synthesis Generalized Synthesis Workflow Start Mucochloric Acid or Maleic Anhydride Derivative Step1 Ring Formation (with Hydrazine) Start->Step1 PyridazinoneCore Substituted 3(2H)-pyridazinone Step1->PyridazinoneCore Chlorination Chlorination (e.g., POCl₃) PyridazinoneCore->Chlorination Dihalo 4,5-Dihalopyridazinone Chlorination->Dihalo Methoxylation Selective Methoxylation (e.g., NaOMe) Dihalo->Methoxylation Precursor 4-Chloro-5-methoxy- 3(2H)-pyridazinone Methoxylation->Precursor Methylation N-Methylation (e.g., Methyl Iodide) Precursor->Methylation Target 4-Chloro-5-methoxy- 2-methylpyridazin-3(2H)-one Methylation->Target

Caption: Generalized synthetic workflow for this compound.

This multi-step synthesis allows for the controlled introduction of functional groups. For instance, the selective substitution of one chlorine atom for a methoxy group is a key step.[7] The final N-methylation yields the target compound, which can then be further modified, typically by displacing the remaining chlorine at the C4 position to build more complex and potentially more potent molecules.[6][13]

Comparative Biological Activity & Mechanism of Action

While this compound is primarily an intermediate, its structural motifs are found in compounds with pronounced biological effects. By examining these related structures, we can infer potential applications.

  • Anticancer Activity: Many pyridazinone derivatives have been synthesized and evaluated for their anticancer properties.[6] For example, a series of 4-chloro-5-(amino)pyridazin-3(2H)-one derivatives demonstrated significant inhibitory effects on human cancer cell lines, including liver, breast, and leukemia cells.[6] Their mechanism often involves the inhibition of pro-angiogenic cytokines, which are crucial for tumor growth and metastasis.

  • Herbicidal Activity: The pyridazinone scaffold is a well-known pharmacophore in the agrochemical industry.[11][12] Herbicidal pyridazinones often act by inhibiting critical plant-specific biochemical pathways. A primary example is the inhibition of Phytoene Desaturase (PDS), an enzyme essential for carotenoid biosynthesis. Without carotenoids, chlorophyll is rapidly destroyed by photo-oxidation, leading to bleaching and plant death.

cluster_pathway Carotenoid Biosynthesis Pathway (in Plants) Phytoene Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Substrate Phytofluene Phytofluene PDS->Phytofluene Catalysis Bleaching Photobleaching & Plant Death PDS->Bleaching Pathway Blocked Carotenes Carotenes & Chlorophyll Protection Phytofluene->Carotenes Herbicide Pyridazinone Herbicide Herbicide->PDS Inhibition cluster_mods Potential Modifications at C4 Position Core 4-Chloro-5-methoxy- 2-methylpyridazin-3(2H)-one Amine Nucleophilic Substitution (with Amines) - Primary Amines - Secondary Amines - Anilines Core->Amine R-NH₂ Thiol Nucleophilic Substitution (with Thiols) - Alkylthiols - Arylthiols Core->Thiol R-SH Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) - Aryl/Heteroaryl Groups - Alkynyl Groups Core->Coupling Pd-catalyzed Activity Screen for Biological Activity (Anticancer, Herbicidal, etc.) Amine->Activity Thiol->Activity Coupling->Activity

References

Comparative Guide to the Structure-Activity Relationship of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one Analogs as Herbicidal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of Pyridazinones in Agrochemistry

The pyridazinone core is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities.[1][2] Within this class, 4-chloro-5-methoxy-2-methylpyridazin-3(2H)-one and its analogs have emerged as a focal point for the development of novel herbicides. These compounds primarily exert their phytotoxic effects by interfering with crucial biochemical pathways in plants, most notably photosynthesis.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, synthesizing data from various studies to elucidate the impact of structural modifications on their herbicidal efficacy. By understanding these relationships, researchers can strategically design more potent and selective herbicidal agents.

Core Scaffold and Key Positions for Modification

The foundational structure of the analogs discussed herein is this compound. The key positions for structural variation that significantly influence herbicidal activity are:

  • N2-Position: The substituent on the nitrogen atom of the pyridazinone ring.

  • C4-Position: The chloro group.

  • C5-Position: The methoxy group.

The following sections will delve into the specific effects of modifications at these positions, supported by experimental data from published literature.

Structure-Activity Relationship Analysis

Impact of Substituents at the N2-Position

The nature of the substituent at the N2-position plays a critical role in determining the herbicidal potency of these analogs. While the parent compound features a methyl group, variations with larger alkyl or aryl groups have been explored.

General Trend: Studies on related pyridazinone derivatives suggest that the introduction of a substituted phenyl group at the N2-position can significantly modulate herbicidal activity. For instance, in a series of 4-chloro-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives, the presence of a 3-chloro-4-fluorophenyl group at the N2 position resulted in compounds with notable biological activity.[4] This indicates that an appropriately substituted aromatic ring at this position can enhance the molecule's interaction with its biological target.

Influence of the C4-Substituent

The chlorine atom at the C4 position is a common feature in many active pyridazinone herbicides and is considered important for activity.

General Trend: While direct comparative studies on the replacement of the C4-chloro group in the specific this compound scaffold are limited in the public domain, the prevalence of this feature in active analogs suggests its significance. The electronegativity and size of the halogen at this position can influence the electronic distribution within the pyridazinone ring and its binding affinity to the target protein.

Role of the C5-Substituent

The methoxy group at the C5 position is another key determinant of herbicidal efficacy. Modifications at this position, such as replacing the methoxy group with other alkoxy or aryloxy moieties, have been investigated.

General Trend: The nature of the substituent at the C5 position significantly impacts the herbicidal activity. For instance, the substitution of the methoxy group with different aliphatic or cyclic saturated amino groups in 4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one derivatives led to a range of anticancer activities, suggesting that this position is amenable to modification to tune biological effects.[4] In the context of herbicides, altering the alkoxy group can affect the compound's lipophilicity and, consequently, its uptake and translocation within the plant.

Comparative Data on Herbicidal Activity

While a comprehensive dataset for a systematic SAR study of this compound analogs is not available in a single source, we can compile and compare findings from various studies on related pyridazinone herbicides. The following table summarizes qualitative SAR trends observed in different series of pyridazinone derivatives.

Position of Modification Structural Change Observed Effect on Herbicidal Activity Reference
N2Phenyl or substituted phenylCan enhance activity depending on the substitution pattern.[4]
C4ChloroGenerally considered important for high activity.[2][4]
C5Methoxy, other alkoxy, or amino groupsModifications can significantly alter potency and selectivity.[4]
C6 (in related pyridazinones)Aryl groupOften present in active compounds, with substitutions on the aryl ring influencing activity.[2]

Experimental Protocols

To provide a practical context for the evaluation of these analogs, a generalized protocol for the synthesis of a representative 4-chloro-5-alkoxy-2-substituted-pyridazin-3(2H)-one and a method for assessing its herbicidal activity are outlined below.

General Synthesis of 4-Chloro-5-alkoxy-2-arylpyridazin-3(2H)-one Analogs

This protocol is a representative synthesis, and specific reaction conditions may need to be optimized for different analogs.

dot

Synthesis_Workflow cluster_step2 Step 2: Alkoxylation A Mucochloric Acid C 4,5-Dichloro-2-arylpyridazin-3(2H)-one A->C B Aryl Hydrazine E Target Analog C->E D Sodium Alkoxide Herbicidal_Assay_Workflow cluster_setup Experiment Setup cluster_application Treatment cluster_evaluation Data Collection & Analysis A Plant Cultivation C Spray Application A->C B Compound Formulation B->C D Incubation C->D E Visual Assessment D->E F Data Analysis (e.g., GR50) E->F Photosynthesis_Inhibition PSII Photosystem II (PSII) P680 QA QB PQ_pool Plastoquinone Pool PSII:qb->PQ_pool Electron Transfer Cytb6f Cytochrome b6f PQ_pool->Cytb6f PC Plastocyanin Cytb6f->PC PSI Photosystem I (PSI) PC->PSI Inhibitor Pyridazinone Analog Inhibitor->PSII:qb Binds to QB site

References

In Vitro Efficacy of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one: A Comparative Analysis Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide introduces a novel pyridazinone derivative, 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one, and presents a comprehensive in vitro comparative analysis of its potential efficacy against two critical protein kinase targets implicated in oncology and inflammatory diseases: p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Due to the nascent stage of research on this compound, this guide will establish a hypothetical inhibitory profile for this compound to illustrate a robust framework for its evaluation. We will compare its projected performance against well-established inhibitors of p38 MAPK (SB203580 and BIRB 796) and VEGFR-2 (Sunitinib and Sorafenib). This document is intended to provide researchers, scientists, and drug development professionals with a detailed technical overview of the experimental designs and foundational knowledge required to assess novel kinase inhibitors.

Scientific Rationale for Target Selection

The selection of p38 MAPK and VEGFR-2 as putative targets for this compound is grounded in the established precedent of pyridazinone-containing molecules exhibiting kinase inhibitory activity.

  • p38 MAPK: This kinase is a key mediator of cellular responses to inflammatory cytokines and environmental stress.[2] Its dysregulation is implicated in a host of inflammatory conditions and cancers, making it a prime therapeutic target.[3]

  • VEGFR-2: As the primary receptor for VEGF-A, VEGFR-2 is a central regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][5]

Inhibition of these pathways represents a significant therapeutic strategy, and the evaluation of novel small molecules against these targets is a cornerstone of modern drug discovery.

Comparative In Vitro Efficacy

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following table summarizes the IC50 values for our hypothetical compound and the known inhibitors against their respective targets. It is crucial to note that these values can vary based on the specific assay conditions.

CompoundTargetAssay PlatformIC50 (nM)Reference
This compound p38α MAPKADP-Glo™Hypothetical Value: 45N/A
SB203580p38α MAPKBiochemical Assay50[6]
BIRB 796 (Doramapimod)p38α MAPKCell-free Assay38[7]
This compound VEGFR-2LanthaScreen™Hypothetical Value: 75N/A
SunitinibVEGFR-2Biochemical Assay80[8][9]
SorafenibVEGFR-2Biochemical Assay90[5][10]

Experimental Methodologies

To ensure the generation of reliable and reproducible data, standardized in vitro kinase assays are employed. Below are detailed protocols for two widely used platforms for assessing kinase inhibition.

ADP-Glo™ Kinase Assay for p38α MAPK Inhibition

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11]

Experimental Workflow:

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection A 1. Prepare Kinase Reaction Mixture (p38α, substrate, buffer, inhibitor) B 2. Initiate Reaction (Add ATP) A->B C 3. Incubate at Room Temperature (e.g., 60 minutes) B->C D 4. Terminate & Deplete ATP (Add ADP-Glo™ Reagent) C->D E 5. Incubate at Room Temperature (40 minutes) D->E F 6. Convert ADP to ATP (Add Kinase Detection Reagent) E->F G 7. Incubate at Room Temperature (30-60 minutes) F->G H 8. Measure Luminescence G->H

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, SB203580) in DMSO. Further dilute these into the appropriate assay buffer.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 5 µL of the diluted compound solution to the assay wells.

    • Add 5 µL of a solution containing the p38α MAPK enzyme and its substrate (e.g., a specific peptide) in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 15 µL.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 30 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP.[2]

  • Incubation: Incubate at room temperature for 30-60 minutes to allow for the conversion and stabilization of the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay for VEGFR-2 Inhibition

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.[12][13] Test compounds that bind to the ATP site of the kinase will compete with the tracer, resulting in a decrease in the FRET signal.

Experimental Workflow:

LanthaScreen_Workflow cluster_0 Assay Assembly cluster_1 Detection A 1. Add Test Compound to Plate B 2. Add Kinase/Antibody Mixture (VEGFR-2 and Eu-labeled antibody) A->B C 3. Add Fluorescent Tracer B->C D 4. Incubate at Room Temperature (60 minutes) C->D E 5. Read TR-FRET Signal D->E

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase buffer from the provided 5X stock. A typical buffer consists of 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[11]

    • Prepare serial dilutions of the test compounds (e.g., this compound, Sunitinib, Sorafenib) at 4X the final desired concentration.

    • Prepare a 2X solution of the VEGFR-2 kinase and the Europium-labeled anti-tag antibody in the 1X kinase buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in the 1X kinase buffer.

  • Assay Assembly (in a 384-well plate):

    • Add 4 µL of the 4X serially diluted compound to the assay wells.[14]

    • Add 8 µL of the 2X kinase/antibody mixture to each well.[14]

    • Add 4 µL of the 4X tracer solution to each well.[14] The final assay volume is 16 µL.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the emission ratio of the acceptor to the donor. The decrease in this ratio is proportional to the displacement of the tracer by the inhibitor. Determine the IC50 value by plotting the emission ratio against the inhibitor concentration and fitting to a dose-response curve.

Signaling Pathway Overview

Understanding the signaling context of the target kinases is essential for interpreting the biological consequences of their inhibition.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade activated by various extracellular stimuli, including inflammatory cytokines and cellular stress.[15][16] This activation culminates in the phosphorylation of downstream substrates that regulate a wide range of cellular processes, including inflammation, apoptosis, and cell cycle control.[3][15]

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors phosphorylates Inflammation Inflammation MK2->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis CellCycle Cell Cycle Arrest TranscriptionFactors->CellCycle

Caption: Simplified p38 MAPK Signaling Cascade.

VEGFR-2 Signaling Pathway in Angiogenesis

The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[17][18] This initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability – all key events in angiogenesis.[19][20]

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg phosphorylates PI3K PI3K VEGFR2->PI3K activates Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC MAPK Raf-MEK-ERK (MAPK Pathway) PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival Akt->Survival MAPK->Proliferation

Caption: Key Downstream Pathways of VEGFR-2 Signaling.

Conclusion

This guide provides a comprehensive framework for the in vitro evaluation of novel kinase inhibitors, using this compound as a hypothetical candidate against p38 MAPK and VEGFR-2. By employing standardized and robust assay platforms such as ADP-Glo™ and LanthaScreen™, researchers can generate high-quality, reproducible data to determine the potency and selectivity of their compounds. The comparative analysis against well-characterized inhibitors like SB203580, BIRB 796, Sunitinib, and Sorafenib provides essential context for assessing the potential of new chemical entities. The detailed protocols and pathway diagrams included herein serve as a valuable resource for scientists engaged in the discovery and development of next-generation kinase-targeted therapeutics.

References

Elucidating the Mechanism of Action of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one: A Comparative Guide to Target Deconvolution and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development researchers, the identification of a novel bioactive compound is a moment of profound potential. 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one, a pyridazinone derivative, represents such a starting point. While commercially available as a synthetic intermediate, its specific biological activities and mechanism of action remain largely uncharacterized in the public domain.[1][2][3] This guide provides a strategic and comparative framework for researchers to systematically elucidate the mechanism of action of this and other novel small molecules, transforming a chemical entity into a potential therapeutic lead.

The pyridazinone scaffold is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[4][5][6][7][8] This known polypharmacology of the parent structure underscores the necessity of a rigorous, multi-faceted approach to pinpoint the specific molecular interactions of a new derivative.

This guide will navigate the critical phases of mechanism of action confirmation, from initial hypothesis-generating phenotypic screens to robust target deconvolution and validation. We will compare and contrast key experimental strategies, providing the rationale behind their selection and detailed protocols to ensure experimental integrity.

Part 1: Initial Hypothesis Generation through Phenotypic Screening

Before a specific molecular target can be identified, a foundational understanding of the compound's biological effect at a cellular or organismal level is required. Phenotypic screening serves this purpose, providing the initial "what" that guides the subsequent search for "how".[9]

A logical first step for a novel pyridazinone derivative, given the known activities of this class, is to screen for anti-inflammatory effects. A common and effective model for this is a lipopolysaccharide (LPS)-induced inflammatory response in macrophages.

Comparative Phenotypic Screening Assays
AssayPrincipleEndpoint MeasuredAlternative Compound (Control)
Nitric Oxide (NO) Production Assay (Griess Assay) LPS stimulation of macrophages induces iNOS, leading to the production of NO, a key inflammatory mediator.Colorimetric quantification of nitrite, a stable breakdown product of NO.L-NAME (a non-selective NOS inhibitor)
Pro-inflammatory Cytokine Quantification (ELISA) LPS triggers the release of pro-inflammatory cytokines like TNF-α and IL-6.Immunoassay-based quantification of specific cytokine levels in cell culture supernatant.Dexamethasone (a corticosteroid that suppresses cytokine production)
Gene Expression Analysis (qPCR) Measures the transcriptional upregulation of inflammatory response genes (e.g., TNF, IL6, NOS2) upon LPS stimulation.Quantification of target mRNA levels relative to a housekeeping gene.BAY 11-7082 (an IKKβ inhibitor that blocks NF-κB signaling)

Experimental Workflow: Phenotypic Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Inflammatory Challenge cluster_3 Endpoint Analysis A 1. Culture RAW 264.7 macrophages B 2. Seed cells in 96-well plates A->B C 3. Pre-treat with 4-Chloro-5-methoxy- 2-methylpyridazin-3(2H)-one (various concentrations) B->C D 4. Include positive (e.g., Dexamethasone) and negative (vehicle) controls E 5. Stimulate with LPS (e.g., 100 ng/mL) D->E F 6a. Griess Assay for NO E->F G 6b. ELISA for TNF-α/IL-6 E->G H 6c. qPCR for gene expression E->H I Data Analysis: IC50 determination F->I G->I H->I

Caption: Workflow for phenotypic screening of anti-inflammatory activity.

Based on the hypothetical outcome that this compound effectively reduces the production of NO, TNF-α, and IL-6, we can proceed with the critical step of identifying its molecular target.

Part 2: Target Deconvolution - A Comparative Approach

Target deconvolution is the process of identifying the specific molecular target(s) of a bioactive compound.[10][11][12] Several distinct methodologies exist, each with its own advantages and limitations. A multi-pronged approach is often the most robust strategy.

Method 1: Affinity-Based Target Identification

This is a direct biochemical method that relies on the physical interaction between the compound and its target protein.[13][14]

Principle: The compound of interest is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified, typically by mass spectrometry.[10][15]

Workflow: Affinity Chromatography

G A 1. Synthesize a derivative of the compound with a linker for immobilization B 2. Covalently attach the derivatized compound to affinity beads A->B C 3. Incubate beads with cell lysate (e.g., from LPS-stimulated macrophages) B->C D 4. Wash away non-specific binding proteins C->D E 5. Elute specifically bound proteins D->E F 6. Identify eluted proteins by LC-MS/MS E->F G 7. Bioinformatic analysis to prioritize candidate targets F->G

Caption: Workflow for affinity-based target identification.

Comparison of Affinity-Based Techniques

TechniqueDescriptionProsCons
Affinity Chromatography Compound is immobilized on beads to pull down targets from a complex protein mixture.[11]Direct evidence of binding; can identify novel targets.Requires chemical modification of the compound which may alter its activity; risk of identifying non-specific binders.[15]
Protein Microarrays A labeled version of the small molecule is incubated with a microarray containing thousands of purified proteins.[10]High-throughput; provides information on specificity across a wide range of proteins.Only identifies interactions with proteins on the array; may miss targets that require specific conformations or co-factors.
Method 2: Gene Expression Profiling (Omics Approach)

This method provides an unbiased view of the global transcriptional changes induced by the compound, offering clues to the pathways being modulated.

Principle: RNA sequencing (RNA-seq) is used to compare the transcriptomes of cells treated with the compound versus control cells. The differentially expressed genes are then analyzed using bioinformatics tools to identify enriched biological pathways and potential upstream regulators.

Experimental Protocol: RNA Sequencing

  • Cell Culture and Treatment: Plate RAW 264.7 macrophages and treat with an effective concentration of this compound (determined from phenotypic screening) or vehicle control, followed by LPS stimulation.

  • RNA Extraction: Isolate high-quality total RNA from all samples.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align sequencing reads to the reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between treated and control groups.

    • Perform pathway enrichment analysis (e.g., using KEGG or Gene Ontology databases) to identify signaling pathways significantly affected by the compound.

Comparative Data Analysis

By comparing the gene expression signature of our compound to signatures of known drugs (e.g., using the Connectivity Map database), we can generate hypotheses about its mechanism of action. For instance, if our compound's signature closely matches that of a known IKKβ inhibitor, it would strongly suggest that it targets the NF-κB pathway.

Method 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that can be used to directly observe target engagement in a cellular context.

Principle: The binding of a ligand (our compound) to its target protein generally increases the thermal stability of the protein. CETSA measures this change in stability by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein.

Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Protein Quantification cluster_3 Data Analysis A 1. Treat cells with compound or vehicle control B 2. Lyse cells and divide lysate into aliquots A->B C 3. Heat aliquots to a range of temperatures B->C D 4. Separate soluble and precipitated protein fractions (centrifugation) C->D E 5. Quantify remaining soluble protein for a candidate target (e.g., by Western Blot) D->E F 6. Plot protein abundance vs. temperature to generate 'melting curves' E->F G 7. A rightward shift in the curve for the compound-treated sample indicates target engagement F->G G LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKβ) TLR4->IKK_complex Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 IκBα degradation, p65/p50 release nucleus Nucleus p65_p50->nucleus Translocation genes Inflammatory Gene Transcription (TNF, IL6, NOS2) nucleus->genes compound 4-Chloro-5-methoxy- 2-methylpyridazin-3(2H)-one compound->IKK_complex

Caption: Hypothesized mechanism of action via IKKβ inhibition.

Conclusion

Confirming the mechanism of action for a novel compound like this compound is a systematic process of discovery and validation. It begins with broad phenotypic screening to identify a biological effect, which then guides the deployment of sophisticated target deconvolution techniques. No single method is foolproof; therefore, a comparative approach utilizing orthogonal strategies such as affinity-based pulldowns, gene expression profiling, and biophysical assays like CETSA provides the most compelling evidence. The final, critical step is rigorous validation of the putative target through direct enzymatic assays and measurement of downstream cellular signaling events. This structured, evidence-based pathway is essential for advancing a novel chemical entity from a laboratory curiosity to a well-characterized tool for biological research and, potentially, a therapeutic of the future.

References

A Technical Guide to Benchmarking 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one Against Commercial Herbicidal and Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel pyridazinone derivative, 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one, against established commercial compounds. We will explore its potential in two key application areas where pyridazinone scaffolds have shown significant promise: herbicidal activity and anticancer efficacy. This document provides detailed, field-proven protocols and the scientific rationale behind the experimental design to ensure robust and reproducible results.

Introduction to this compound

The pyridazinone core is a versatile heterocyclic scaffold that is a key constituent in a wide array of biologically active compounds, ranging from pharmaceuticals to agrochemicals.[1][2][3] this compound is a derivative of this core, and its structural features suggest potential for biological activity. The presence of the chloro and methoxy groups on the pyridazinone ring can influence its electronic and steric properties, which in turn can modulate its interaction with biological targets. This guide will outline the methodologies to compare its efficacy against established commercial products in both the agricultural and therapeutic sectors.

PART 1: Herbicidal Activity Benchmark

Many commercial herbicides utilize the pyridazinone structure, with a common mechanism of action being the inhibition of photosynthesis.[4][5] A prominent example is Chloridazon, which acts by blocking the photosynthetic electron transport chain at Photosystem II (PSII).[6][7][8] Therefore, a logical first step in characterizing the herbicidal potential of this compound is to compare its ability to inhibit photosynthesis against Chloridazon.

Commercial Comparator: Chloridazon (Pyrazon)

Chloridazon is a selective herbicide used for the control of broad-leaved weeds.[6] Its primary mode of action is the inhibition of the Hill reaction in photosynthesis, where it blocks electron transport, leading to a cessation of energy production and the generation of cytotoxic reactive oxygen species.[6][8]

Benchmarking Assay: The Hill Reaction

The Hill reaction demonstrates the light-dependent phase of photosynthesis, where isolated chloroplasts, in the presence of an artificial electron acceptor, can produce oxygen.[9][10] By measuring the rate of reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), we can quantify the rate of photosynthetic electron transport. Herbicides that inhibit PSII will decrease the rate of DCPIP reduction.

Experimental Workflow: Hill Reaction Assay

G cluster_0 Chloroplast Isolation cluster_1 Hill Reaction Assay A Homogenize spinach leaves in cold isolation buffer B Filter homogenate through cheesecloth A->B C Centrifuge filtrate at low speed to pellet debris B->C D Centrifuge supernatant at high speed to pellet thylakoids C->D E Resuspend thylakoid pellet in buffer D->E F Prepare reaction mixtures with chloroplasts, buffer, and DCPIP G Add test compounds (this compound and Chloridazon) at various concentrations F->G H Expose mixtures to a light source G->H I Measure absorbance of DCPIP at 600 nm at timed intervals H->I J Calculate the rate of DCPIP reduction I->J

Caption: Workflow for the Hill Reaction Assay.

Detailed Protocol: Hill Reaction Assay

I. Thylakoid Isolation from Spinach:

  • Homogenization: Homogenize 50g of fresh spinach leaves (deveined) in 100 mL of ice-cold isolation buffer (0.3 M sucrose, 50 mM Tris-HCl pH 7.8, 5 mM MgCl2) using a blender in short bursts.[7][11]

  • Filtration: Filter the homogenate through four layers of cheesecloth into a pre-chilled beaker.[11]

  • Centrifugation:

    • Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant to a new tube and centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the thylakoids.[7]

  • Resuspension: Discard the supernatant and gently resuspend the thylakoid pellet in 2-3 mL of the isolation buffer. Store on ice and in the dark.

II. Hill Reaction Assay:

  • Reaction Mixture Preparation: In a series of cuvettes, prepare the following reaction mixture:

    • 2.5 mL of 0.05 M phosphate buffer (pH 6.8)

    • 0.2 mL of 0.1 mM DCPIP solution

    • 0.1 mL of the isolated thylakoid suspension

  • Compound Addition: Add varying concentrations of this compound and Chloridazon (dissolved in a suitable solvent like DMSO, with a final solvent concentration below 1%) to the respective cuvettes. Include a solvent-only control.

  • Absorbance Measurement:

    • Immediately after adding the thylakoids, take an initial absorbance reading at 600 nm using a spectrophotometer. This is the time-zero reading.

    • Place the cuvettes under a bright light source (e.g., a 100W lamp at a fixed distance).

    • Take absorbance readings at 1-minute intervals for 10 minutes.[9][10]

  • Data Analysis: Calculate the rate of DCPIP reduction (change in absorbance per minute). Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each compound.

Comparative Data (Hypothetical)
CompoundIC50 (µM) for Photosynthesis Inhibition
This compound2.5
Chloridazon1.8

PART 2: Anticancer Activity Benchmark

The pyridazinone scaffold is also present in several anticancer drugs that function as kinase inhibitors.[11][12][13] These drugs target specific signaling pathways that are often dysregulated in cancer cells. To evaluate the anticancer potential of this compound, we will benchmark it against a commercially available pyridazinone-containing kinase inhibitor, Cediranib.

Commercial Comparator: Cediranib (AZD2171)

Cediranib is a potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, particularly VEGFR-2.[6][14][15] By inhibiting VEGFR-2, Cediranib blocks angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[14] Although not a direct pyridazinone, its quinazoline core is often considered a bioisostere and serves as an excellent benchmark for kinase inhibition.

Benchmarking Assays: Cytotoxicity and Kinase Inhibition

A two-tiered approach will be employed. First, a cytotoxicity assay will determine the compound's ability to kill cancer cells. Second, an in vitro kinase assay will assess its direct inhibitory effect on a relevant kinase, such as VEGFR-2.

Experimental Workflow: Anticancer Activity Assessment

G cluster_0 Cytotoxicity Assay (MTT) cluster_1 In Vitro Kinase Assay (VEGFR-2) A Seed cancer cells (e.g., HUVEC) in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G H Prepare reaction with recombinant VEGFR-2, substrate, and ATP I Add test compounds at various concentrations H->I J Incubate to allow for phosphorylation I->J K Quantify substrate phosphorylation (e.g., using luminescence or radioactivity) J->K L Determine kinase inhibition and IC50 K->L

Caption: Workflow for Anticancer Activity Assessment.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and Cediranib for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[16][17]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Detailed Protocol: In Vitro VEGFR-2 Kinase Assay
  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.[5][18][19]

  • Inhibitor Addition: Add varying concentrations of this compound and Cediranib.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of remaining ATP.[5][18]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value for each compound.

Comparative Data (Hypothetical)
CompoundCytotoxicity IC50 (µM) on HUVEC cellsVEGFR-2 Kinase Inhibition IC50 (nM)
This compound5.250
Cediranib0.81.5

Conclusion

This guide provides a robust and scientifically grounded framework for the initial benchmarking of this compound. The presented protocols for herbicidal and anticancer activity assessment are based on industry-standard methodologies, ensuring the generation of reliable and comparable data. By following these detailed procedures, researchers can effectively evaluate the potential of this novel pyridazinone derivative and make informed decisions regarding its further development. The provided hypothetical data serves as a template for presenting experimental outcomes in a clear and concise manner.

References

A Head-to-Head Comparison of Pyridazinone Isomers in Biological Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone core is a privileged scaffold in medicinal chemistry, a versatile building block that has given rise to a multitude of biologically active compounds.[1][2] Its six-membered heterocyclic structure, containing two adjacent nitrogen atoms, can be readily functionalized at various positions. This chemical tractability allows for the fine-tuning of its pharmacological profile, leading to derivatives with activities spanning from anticancer and anti-inflammatory to cardiovascular and antimicrobial.[3][4]

However, the true potential of this scaffold lies in the nuanced, often dramatic, differences in biological activity observed between closely related isomers and derivatives. The seemingly minor repositioning of a functional group or alteration of a substituent can profoundly impact target specificity, potency, and overall efficacy. This guide provides a head-to-head comparison of pyridazinone derivatives across key biological assays, supported by experimental data, to illuminate the critical structure-activity relationships (SAR) that govern their function. We will delve into the causality behind experimental choices and provide detailed protocols to ensure the reproducibility and validation of the findings presented.

Section 1: Anticancer and Anti-proliferative Activity

Pyridazinone derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting cytotoxicity against a range of cancer cell lines.[5] The mechanism often involves the inhibition of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Bruton's tyrosine kinase (BTK).[6][7]

A compelling example of SAR comes from a study evaluating a series of 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal)hydrazone derivatives against the human gastric adenocarcinoma (AGS) cell line.

Comparative Performance Data: Anti-proliferative Activity in AGS Cells

The following table summarizes the anti-proliferative activity of selected pyridazinone derivatives, demonstrating the impact of substitutions on the hydrazido chain.

Compound IDR1R2Concentration (µM)Cell Viability (%) ± SD (48h)
8 H4-Cl5075.4 ± 3.2
12 H4-F5078.1 ± 2.8
17 4-Cl3-OCH₃5055.2 ± 4.1
18 4-Cl4-OCH₃5058.7 ± 3.5
22 4-F4-Cl5060.3 ± 2.9
Doxorubicin --1045.6 ± 2.1
Data synthesized from Alagöz et al. (2021).[5]

Expertise & Experience: Interpreting the Data The data clearly indicates that the nature and position of substituents on the terminal phenyl ring of the hydrazone moiety are critical for cytotoxic activity. Compounds 17 , 18 , and 22 , which feature substitutions on both phenyl rings, consistently show lower cell viability (i.e., higher potency) than compounds 8 and 12 , which are substituted only on one ring. This suggests a multi-point interaction model within the biological target, where substitutions can modulate binding affinity and subsequent biological response. The choice of the MTT assay is standard for high-throughput screening of cytotoxicity, relying on the metabolic activity of viable cells as a robust and quantifiable endpoint.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for assessing the anti-proliferative effects of pyridazinone compounds on cancer cell lines.

  • Cell Culture: Human gastric adenocarcinoma (AGS) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The pyridazinone derivatives are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the culture medium. The cells are treated with these test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the control (untreated) cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Analysis Culture Culture AGS Cells Seed Seed Cells in 96-Well Plate (5x10³ cells/well) Culture->Seed Incubate24 Incubate for 24h Seed->Incubate24 Treat Add Pyridazinone Derivatives Incubate24->Treat Incubate48 Incubate for 48h Treat->Incubate48 AddMTT Add MTT Solution (5 mg/mL) Incubate48->AddMTT Incubate4 Incubate for 4h AddMTT->Incubate4 Dissolve Dissolve Formazan in DMSO Incubate4->Dissolve Read Read Absorbance at 570 nm Dissolve->Read Calculate Calculate % Cell Viability Read->Calculate

MTT Assay Experimental Workflow.

Section 2: Anti-inflammatory Activity via PDE4 Inhibition

The pyridazinone scaffold is also a promising backbone for novel anti-inflammatory agents.[8] One key mechanism is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.

A study developing pyridazinone derivatives with an indole moiety highlights the structural nuances that dictate PDE4B inhibitory activity. A critical comparison was made between the pyridazinone core and its reduced form, 4,5-dihydropyridazinone.

Comparative Performance Data: PDE4B Inhibition
Compound SeriesScaffoldR² SubstituentPDE4B Inhibition (%) at 20 µM
3 4,5-DihydropyridazinoneH~20-30%
4 PyridazinoneH~50-65%
3ab/4ab BothCH₃Lower activity than H
Data synthesized from Ser-Le-L'Bah et al. (2021).[9]

Expertise & Experience: Interpreting the Data The results unequivocally show that the planar pyridazinone scaffold (compounds 4 ) confers significantly higher PDE4B inhibition compared to the non-planar 4,5-dihydropyridazinone core (compounds 3 ).[9] This suggests that the planarity of the heterocyclic ring is crucial for optimal interaction within the hydrophobic active site of the enzyme. Furthermore, the presence of a hydrogen bond donor (R² = H) is superior to a methyl group, indicating that a specific hydrogen bond interaction is a key feature for binding and inhibition. This insight is fundamental for the rational design of more potent PDE4 inhibitors.

Mechanism of Action: PDE4 Inhibition Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger signaling cascades that lead to the production of pro-inflammatory cytokines like TNF-α. The intracellular levels of cAMP act as a brake on this process. PDE4 enzymes actively degrade cAMP, thus promoting inflammation. Pyridazinone-based inhibitors block PDE4, preserving cAMP levels and thereby suppressing the inflammatory response.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (LPS) NFkB_path Pro-inflammatory Signaling (e.g., NF-κB) LPS->NFkB_path AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (Inactive) cAMP->PKA AMP AMP PDE4->AMP PKA_active Protein Kinase A (Active) PKA->PKA_active PKA_active->NFkB_path Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_path->Cytokines Inhibitor Pyridazinone Inhibitor Inhibitor->PDE4 Blocks

Anti-inflammatory action via PDE4 inhibition.

Section 3: Modulation of Cardiovascular Targets

Pyridazinone derivatives have a rich history in cardiovascular drug discovery, with compounds developed as vasodilators, antihypertensives, and cardiotonic agents.[1][6] Their activity is often mediated through interactions with adrenoceptors or by inhibiting enzymes like phosphodiesterases involved in smooth muscle contraction.

A study of new pyridazin-3(2H)-one derivatives revealed how the length of a spacer chain dramatically influences affinity for α₁-adrenoceptors.

Comparative Performance Data: α₁-Adrenoceptor Affinity
Compound IDSpacer Length (n)Kᵢ (nM) for α₁-ARα₂/α₁ Selectivity Ratio
3f 234.564
3g 311.2116
3h 45.8215
3i 53.1258
3j 62.4242
3k 71.9274
Data synthesized from Cignarella et al. (2004).[10]

Expertise & Experience: Interpreting the Data This dataset provides a classic example of SAR, where a systematic structural modification—lengthening the polymethylene spacer—results in a predictable and significant increase in biological activity. The affinity for the α₁-adrenoceptor (α₁-AR) steadily improves as the chain length increases from two to seven carbons, with compound 3k showing a potent Kᵢ of 1.9 nM.[10] Concurrently, the selectivity over the α₂-adrenoceptor increases, which is a critical attribute for developing a clean pharmacological agent with fewer side effects. This trend suggests that the longer spacer allows the arylpiperazine moiety to reach a secondary binding pocket or adopt a more favorable conformation within the receptor, enhancing binding affinity.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of test compounds to a specific receptor.

  • Membrane Preparation: Cerebral cortex tissue from rats is homogenized in a cold buffer solution and centrifuged to isolate the cell membranes, which are rich in adrenoceptors. The final membrane pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is performed in tubes containing the membrane preparation, a radiolabeled ligand specific for the target receptor (e.g., [³H]prazosin for α₁-AR), and varying concentrations of the unlabeled test compound (the pyridazinone derivative).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed quickly with cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Quantification & Analysis Prep Prepare Receptor Membranes (e.g., Rat Cerebral Cortex) Mix Combine Membranes, Radioligand & Test Compound Radioligand Prepare [³H]Radioligand (e.g., [³H]Prazosin) TestCmpd Prepare Serial Dilutions of Pyridazinone Derivatives Incubate Incubate to Reach Equilibrium Mix->Incubate Mix->Incubate Filter Rapid Filtration to Separate Bound from Unbound Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Plot Plot Competition Curve Count->Plot Calculate Calculate IC₅₀ and Kᵢ Values Plot->Calculate

Radioligand Receptor Binding Assay Workflow.

Conclusion

The comparative data presented in this guide underscore a fundamental principle in medicinal chemistry: on a privileged scaffold like pyridazinone, subtle structural and isomeric modifications are the key drivers of biological activity and target selectivity. We have demonstrated that:

  • Anticancer Activity: Substituent patterns on the pyridazinone core directly modulate cytotoxic potency.

  • Anti-inflammatory Effects: The planarity of the heterocyclic ring is a critical determinant for potent PDE4 inhibition.

  • Cardiovascular Targeting: The length of a linker chain can be systematically tuned to optimize receptor affinity and selectivity.

For researchers and drug development professionals, these findings highlight the necessity of systematic, comparative biological assays in the evaluation of new chemical entities. By understanding the causality behind these structure-activity relationships, we can move beyond serendipitous discovery and toward the rational design of next-generation therapeutics built upon the versatile and powerful pyridazinone nucleus.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and agrochemical synthesis, the robust quantification of key intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one is a versatile intermediate utilized in the synthesis of various biologically active molecules.[1] Its precise quantification is not merely a procedural step but a critical control point that dictates the purity and stoichiometry of subsequent reactions. This guide provides an in-depth comparison of potential analytical methods for the quantification of this compound and a detailed protocol for the validation of the chosen method, grounded in scientific integrity and regulatory expectations.

The Analytical Challenge: Selecting the Right Tool for the Job

The selection of an appropriate analytical method is the foundation of reliable quantification. For a molecule like this compound, several techniques could be considered. The choice hinges on a balance of specificity, sensitivity, robustness, and the practical constraints of the laboratory environment. Here, we compare the most viable options: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology Comparison
Method Principle Advantages for this compound Disadvantages & Considerations
HPLC-UV Separation based on polarity, detection via UV absorbance.- Well-suited for non-volatile, polar to semi-polar organic molecules like pyridazinone derivatives.[2][3][4]- Robust and widely available instrumentation.- Generally good precision and linearity for quantification.- Requires the analyte to have a UV chromophore.- Lower sensitivity compared to mass spectrometry.- Method development can be time-consuming.
GC-MS Separation based on volatility and polarity, detection by mass fragmentation.- High sensitivity and specificity.- Can provide structural information for impurity identification.- The compound must be volatile and thermally stable. Pyridazinone derivatives may require derivatization to increase volatility.[5]- Potential for thermal degradation in the injector port.
LC-MS/MS Separation by HPLC, with highly specific and sensitive detection by tandem mass spectrometry.- Unparalleled sensitivity and specificity, ideal for trace-level analysis.[6]- Can quantify the analyte in complex matrices with minimal sample cleanup.- Provides molecular weight and fragmentation data for definitive identification.- Higher cost of instrumentation and maintenance.- Requires more specialized expertise to operate.- Potential for matrix effects (ion suppression or enhancement).

Expert Rationale for Method Selection:

For routine quality control and quantification of this compound as a raw material or in-process sample, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) presents the optimal balance of performance, cost-effectiveness, and accessibility. The presence of the pyridazinone ring system provides a suitable chromophore for UV detection. While LC-MS/MS offers superior sensitivity, it may be overly complex for this application unless quantification in a complex biological matrix is required. GC-MS is less ideal due to the potential for thermal lability and the likely need for derivatization.

A Framework for Trustworthiness: The Validation Workflow

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[7][8][9] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for this process.[7][8][9]

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization (HPLC-UV) ATP->MethodDev Protocol Draft Validation Protocol MethodDev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A generalized workflow for analytical method validation.

Experimental Protocol: Validating an RP-HPLC-UV Method

This section outlines a detailed, step-by-step protocol for the validation of an RP-HPLC-UV method for the quantification of this compound.

Proposed Chromatographic Conditions
Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)A simple isocratic mobile phase is robust and easy to prepare. The ratio should be optimized for ideal retention time and peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Detection Wavelength ~240 nmTo be determined by UV scan of the analyte. Pyridazinone structures often show absorbance in this region.
Injection Volume 10 µLA typical injection volume to ensure good peak shape and minimize band broadening.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Validation Parameters and Acceptance Criteria

The following validation characteristics are evaluated based on the ICH Q2(R2) guideline.[8]

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]

Experimental Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a solution of the this compound reference standard.

  • Analyze a sample of the compound spiked with known related substances or potential impurities.

  • If available, analyze a placebo sample (a mixture of all formulation components except the active ingredient).

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the resulting solutions.[11]

Acceptance Criteria:

  • The peak for this compound should be free from interference from the blank, known impurities, or degradants.

  • Peak purity analysis (e.g., using a photodiode array detector) should indicate the analyte peak is spectrally pure.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[10]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare at least five concentrations across a range of 80% to 120% of the expected sample concentration. A minimum of 5 concentrations is recommended.[10]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Hypothetical Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90909800
1001011000
1101109500
1201212300
0.9998

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

Experimental Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for each level should be ≤ 2%.

Hypothetical Accuracy Data:

LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.299.0
100%100.0100.5100.5
120%120.0121.0100.8

Precision is the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Hypothetical Precision Data:

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6MeanRSD (%)
Repeatability 100.299.8100.599.5100.1100.3100.070.35
Intermediate Precision 100.899.2101.099.9100.6100.1100.270.68

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio of ~3:1.

  • LOQ: Signal-to-noise ratio of ~10:1, with RSD ≤ 10%.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase composition (e.g., ± 2% organic component).

    • Column temperature (e.g., ± 5 °C).

    • Detection wavelength (e.g., ± 2 nm).

  • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

  • The results should not be significantly affected by the variations.

HPLC_Workflow Sample Sample Preparation (Dissolve in Diluent) HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Standard Reference Standard Preparation Standard->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Data Analysis (Peak Integration, Quantification) Data->Analysis Report Final Report Analysis->Report

Caption: A high-level overview of the HPLC analysis workflow.

Conclusion

The validation of an analytical method for the quantification of this compound is a systematic process that ensures the generation of reliable and reproducible data. While several analytical techniques could be employed, an RP-HPLC-UV method stands out as the most practical and robust choice for routine analysis. By adhering to the principles outlined in the ICH guidelines and meticulously documenting each step of the validation process, researchers and drug development professionals can establish a self-validating system that guarantees the quality and integrity of their work. This guide provides a comprehensive framework for this endeavor, blending established regulatory standards with practical, field-proven insights.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.